molecular formula C11H13ClN2S B150946 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride CAS No. 124534-88-9

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

Cat. No.: B150946
CAS No.: 124534-88-9
M. Wt: 240.75 g/mol
InChI Key: CONWWOZXJJXGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWWOZXJJXGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583267
Record name 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124534-88-9
Record name 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a histamine analog with potential applications in pharmacological research. This document details a plausible synthetic route, outlines key characterization methodologies, and presents relevant biological pathway information.

Compound Identification and Properties

This compound is a thiazole derivative containing a phenyl substituent at the 4-position and an ethylamine group at the 2-position. The ethylamine side chain is a key feature, rendering it a structural analog of histamine and suggesting potential interactions with histamine receptors.

Identifier Value
CAS Number 124534-89-9
Molecular Formula C₁₁H₁₃ClN₂S
Molecular Weight 240.75 g/mol
IUPAC Name 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride
Synonyms 4-Phenyl-2-thiazoleethanamine hydrochloride

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure. This is followed by functional group manipulations to introduce the ethylamine side chain.

Experimental Workflow

Synthesis Workflow acetophenone Acetophenone hantzsch Hantzsch Thiazole Synthesis acetophenone->hantzsch thiourea Thiourea thiourea->hantzsch bromine Bromine bromine->hantzsch intermediate1 2-Amino-4-phenylthiazole hantzsch->intermediate1 Step 1 reaction2 Side Chain Functionalization intermediate1->reaction2 reagent1 Reagent for Side Chain Addition reagent1->reaction2 intermediate2 Protected Ethylamine Derivative reaction2->intermediate2 Step 2 deprotection Deprotection intermediate2->deprotection Step 3 freebase 2-(4-Phenyl-thiazol-2-yl)-ethylamine deprotection->freebase salt_formation Salt Formation freebase->salt_formation hcl HCl hcl->salt_formation product 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride salt_formation->product Step 4

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-phenylthiazole

This initial step involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

Protocol:

  • To a solution of acetophenone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (2 equivalents).

  • Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the temperature below 30°C.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Cool the mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.

Step 2: Introduction of the Ethylamine Side Chain (Illustrative Route)

A plausible method for adding the ethylamine side chain involves a Sandmeyer-type reaction followed by reduction.

Protocol:

  • Diazotize 2-amino-4-phenylthiazole using sodium nitrite and a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.

  • React the diazonium salt with acrylonitrile in the presence of a copper(I) catalyst (Meerwein arylation) to form 3-(4-phenylthiazol-2-yl)propanenitrile.

  • Reduce the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 3: Deprotection (If applicable)

If a protecting group strategy is employed during the side chain addition, this step involves the removal of the protecting group to yield the free amine.

Step 4: Hydrochloride Salt Formation

Protocol:

  • Dissolve the free base, 2-(4-phenyl-thiazol-2-yl)-ethylamine, in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.

  • Filter the resulting white solid, wash with the solvent, and dry under vacuum to obtain this compound.

Characterization Data

Technique Expected/Analog Data Reference
¹H NMR Aromatic protons (phenyl group): ~7.2-7.9 ppm (m); Thiazole proton: ~7.0-7.5 ppm (s); Ethylamine protons (-CH₂-CH₂-): ~3.0-3.5 ppm (t) and ~3.5-4.0 ppm (t)[1]
¹³C NMR Aromatic carbons: ~125-140 ppm; Thiazole carbons: ~105-170 ppm; Ethylamine carbons: ~30-50 ppm[2]
Mass Spectrometry (MS) Expected [M+H]⁺ for the free base (C₁₁H₁₂N₂S) at m/z ≈ 205.079N/A
Infrared (IR) Spectroscopy N-H stretch (amine salt): ~2400-3200 cm⁻¹ (broad); C=N stretch (thiazole): ~1600-1650 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹[1]
Melting Point (°C) Data not availableN/A

Biological Context and Signaling Pathways

As a histamine analog, this compound is predicted to interact with histamine receptors. Additionally, the 2-phenylthiazole scaffold is found in compounds that inhibit the enzyme sterol 14α-demethylase (CYP51).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to various cellular responses, including allergic and inflammatory reactions.

Histamine H1 Receptor Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine (or Analog) Histamine->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Leads to

Caption: Simplified signaling pathway of the Histamine H1 receptor.

CYP51 Inhibition Mechanism

CYP51 is a crucial enzyme in the biosynthesis of sterols in fungi and mammals. Azole-containing compounds, which can include thiazole derivatives, are known inhibitors of this enzyme.

CYP51 Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Binds to Active Site Ergosterol Ergosterol (Product) CYP51->Ergosterol Catalyzes Conversion Blocked Ergosterol Synthesis Blocked CYP51->Blocked Inhibitor 2-Phenylthiazole Derivative (Inhibitor) Inhibitor->CYP51 Binds to and Inhibits Inhibitor->Blocked Membrane Disrupted Fungal Cell Membrane Blocked->Membrane Leads to

Caption: General mechanism of CYP51 inhibition by azole-type compounds.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic strategy, based on established chemical transformations, offers a viable route to this compound. While specific experimental characterization data for the title compound is sparse, the provided information on related structures serves as a valuable reference for researchers. The potential of this molecule to interact with key biological targets such as histamine receptors and CYP51 enzymes makes it an interesting candidate for further investigation in drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutics based on this versatile molecular framework.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[5][6] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][5]

Quantitative Anticancer Activity Data

The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 27 A549 (Lung Cancer)Strong antiproliferative activity
Compound 20 H1299 (Lung Cancer)4.89 µM[5]
Compound 20 SHG-44 (Glioma)4.03 µM[5]
TH-39K562 (Leukemia)0.78 µM[5]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[5]
Compounds 23 and 24 PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[5]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88 )HS 578T (Breast Cancer)0.8 µM[7]
2-aminobenzothiazole derivative 54 MCF-7 (Breast Cancer)PI3Kα inhibition IC50 = 1.03 nM[8]
2-aminobenzothiazole derivative 23 HT-29 (Colon Cancer)VEGFR-2 inhibition IC50 = 97 nM[8]
Pyrazolyl-thiazole derivative 8 HER-2 positive cell linesHER-2 inhibition IC50 = 0.013 µM
Pyrazolyl-thiazole derivative 8 EGFR expressing cell linesEGFR inhibition IC50 = 0.009 µM
2-aminothiazole-fused chromen-4-one derivative 2 U87 (Glioblastoma)1.4 ± 0.5 µM[4]
Mechanisms of Anticancer Action

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][9] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. For instance, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[1][9]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome 2-Aminothiazole 2-Aminothiazole Bcl-2 Bcl-2 2-Aminothiazole->Bcl-2 inhibits Bax Bax 2-Aminothiazole->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of Apoptosis by 2-Aminothiazole Derivatives.

In addition to apoptosis, 2-aminothiazole derivatives can impede cancer cell proliferation by inducing cell cycle arrest at various checkpoints, most commonly at the G0/G1 or G2/M phases.[1][10] This prevents cancer cells from proceeding through the division cycle, thereby halting their growth.

cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->G1 G0/G1 Arrest 2-Aminothiazole->G2 G2/M Arrest kinase_inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK Cascade MAPK Cascade Receptor Tyrosine Kinase->MAPK Cascade Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival MAPK Cascade->Proliferation & Survival 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->PI3K inhibits 2-Aminothiazole Derivative->MAPK Cascade inhibits hantzsch_synthesis alpha-Haloketone alpha-Haloketone Reaction Mixture Reaction Mixture alpha-Haloketone->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture Cyclization Cyclization Reaction Mixture->Cyclization Reflux 2-Aminothiazole Derivative 2-Aminothiazole Derivative Cyclization->2-Aminothiazole Derivative mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation enzyme_inhibition_workflow Prepare Reagents Prepare Reagents Enzyme-Inhibitor Pre-incubation Enzyme-Inhibitor Pre-incubation Prepare Reagents->Enzyme-Inhibitor Pre-incubation Substrate Addition Substrate Addition Enzyme-Inhibitor Pre-incubation->Substrate Addition Monitor Reaction Monitor Reaction Substrate Addition->Monitor Reaction Data Analysis (Ki/IC50) Data Analysis (Ki/IC50) Monitor Reaction->Data Analysis (Ki/IC50)

References

Mechanism of action of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a heterocyclic amine containing a phenyl-substituted thiazole ring linked to an ethylamine side chain. Its chemical structure suggests potential interactions with various biological targets due to the presence of an aromatic ring system, a thiazole core which can participate in hydrogen bonding, and a protonatable amino group.[1] Notably, this compound is described as a histamine analog with reported effects on cutaneous pain.[2] This strongly suggests that its primary mechanism of action involves modulation of one or more histamine receptor subtypes.

The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihistaminic, antimicrobial, and anticancer properties.[3][4] Structure-activity relationship studies on related thiazolylethylamine derivatives have demonstrated their potential to act as agonists or antagonists at histamine H1, H2, and H3 receptors.[5][6][7][8]

Putative Mechanism of Action: Histamine Receptor Modulation

Based on the available evidence, the core mechanism of action of this compound is hypothesized to be the modulation of histamine receptors. Histamine receptors are a class of G-protein coupled receptors (GPCRs) that mediate the effects of histamine throughout the body and are classified into four subtypes: H1, H2, H3, and H4.

Interaction with Histamine H1 Receptors

Structurally similar compounds, specifically 2-thiazolylethylamines, have been identified as selective histamine H1 receptor agonists. Agonism at the H1 receptor, which is coupled to the Gq/11 G-protein, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

The phenyl substitution at the 4-position of the thiazole ring in the compound of interest likely influences its binding affinity and efficacy at the H1 receptor. SAR studies on related 2-(substituted phenyl)-1,3-thiazolidin-4-ones have shown that the nature and position of substituents on the phenyl ring are critical for H1-antagonist activity, suggesting that the phenyl ring is involved in a π-π interaction with the receptor.[9]

Potential Activity at Other Histamine Receptors

While the primary evidence points towards H1 receptor activity, the possibility of interactions with other histamine receptor subtypes cannot be excluded.

  • Histamine H2 Receptors: Substituted 4- and 5-(2-aminoethyl)thiazoles have been synthesized and shown to act as potent and selective H2-receptor agonists.[6] The ethylamine side chain is a key feature for H2 receptor recognition.

  • Histamine H3 Receptors: Various 1-[2-thiazol-4-yl-(2-aminoethyl)] derivatives have been investigated as H3-receptor antagonists.[8] The H3 receptor is primarily a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., Ki, EC50, IC50 values) for the binding affinity and functional activity of this compound at histamine receptor subtypes are not publicly available. The following table summarizes the type of quantitative data that would be essential for a complete pharmacological characterization of this compound.

ParameterDescriptionReceptor Subtype(s)
Ki (nM) Inhibitory constant, a measure of the binding affinity of the compound to a receptor.H1, H2, H3, H4
EC50 / pD2 (nM) The concentration of an agonist that produces 50% of the maximal response. pD2 is the negative log of EC50.H1, H2, H3, H4
IC50 / pA2 (nM) The concentration of an antagonist that inhibits the response to an agonist by 50%. pA2 is a measure of antagonist potency.H1, H2, H3, H4

Experimental Protocols

To elucidate the precise mechanism of action and to generate the missing quantitative data for this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Histamine Receptors

This protocol is a generalized procedure to determine the binding affinity (Ki) of the test compound for histamine H1, H2, H3, and H4 receptors.

4.1.1. Materials

  • Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligands: [3H]-Mepyramine (for H1), [3H]-Tiotidine (for H2), [3H]-Nα-methylhistamine (for H3), [3H]-Histamine (for H4).

  • Non-specific binding control: Mianserin (for H1), Tiotidine (for H2), Thioperamide (for H3), JNJ 7777120 (for H4).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Liquid scintillation counter.

4.1.2. Procedure

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control (final concentration ~1000x Ki of the radioligand).

    • 25 µL of test compound dilutions.

    • 50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).

    • 100 µL of the cell membrane preparation (protein concentration optimized for each receptor).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific counts from total and competitor-well counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for H1 Receptor Agonism

This protocol measures the ability of the test compound to stimulate an increase in intracellular calcium, indicative of H1 receptor agonism.

4.2.1. Materials

  • CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Histamine (as a positive control).

  • Test compound: this compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

4.2.2. Procedure

  • Seed the H1 receptor-expressing cells into 96-well plates and grow to confluence.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in Assay Buffer.

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate for 60 minutes at 37°C.

  • Wash the cells twice with Assay Buffer.

  • Prepare serial dilutions of the test compound and histamine in Assay Buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the compound dilutions and immediately start recording the fluorescence intensity over time.

4.2.3. Data Analysis

  • Calculate the change in fluorescence from baseline for each well.

  • Plot the fluorescence change against the log concentration of the agonist.

  • Determine the EC50 value using a sigmoidal dose-response curve fit.

Visualizations

Proposed Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C DAG->PKC Activation Response Cellular Response Ca->Response PKC->Response Compound 2-(4-phenyl-thiazol-2-yl) -ethylamine hydrochloride Compound->H1R Agonist Binding

Caption: Proposed H1 Receptor Agonist Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers B Plate Setup: Add reagents to 96-well plate A->B C Incubation (e.g., 60 min at 25°C) B->C D Filtration: Separate bound from free radioligand C->D E Washing: Remove non-specifically bound radioligand D->E F Scintillation Counting: Quantify radioactivity E->F G Data Analysis: Calculate Ki value F->G

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available evidence strongly suggests that this compound functions as a modulator of histamine receptors, with a high probability of acting as a histamine H1 receptor agonist. This hypothesis is based on its structural characteristics and the known pharmacology of closely related thiazolylethylamine derivatives. However, to definitively establish its mechanism of action and pharmacological profile, further experimental validation is required. The experimental protocols provided in this guide offer a clear path for researchers to determine the binding affinities and functional activities of this compound at all four histamine receptor subtypes. Such studies are crucial for understanding its therapeutic potential, particularly in the context of pain and inflammation.

References

In Vitro Screening of Novel 2-Aminothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro screening of novel 2-aminothiazole compounds, focusing on their evaluation as potential anticancer agents. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents.

Quantitative Data Summary: Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro cytotoxic activity of 2-aminothiazole derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.

Compound ID/DescriptionCancer Cell LineIC50 Value (µM)
Compound Series 1
Compound 28A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
HT29 (Colon)0.63[2]
Karpas299 (Lymphoma)13.87[2]
Compound Series 2
Compound 20H1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Compound Series 3
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[3]
Compound Series 4
Thiazolyl Pyridine Derivative 5A549 (Lung)0.452[4]
Compound Series 5
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-231 (Breast)3.92 µg/mL[5]
Compound Series 6
Benzothiazole Hybrid 4aHCT-116 (Colon)5.61[6]
HEPG-2 (Liver)7.92[6]
MCF-7 (Breast)3.84[6]
Compound Series 7
Aminobenzothiazole-pyrazole VII-97 nM (VEGFR-2 inhibition)[6]
Miscellaneous
Compounds 23 & 24HepG2 (Liver)510 & 570[2]
PC12 (Pheochromocytoma)309 & 298[2]

Experimental Protocols

A rigorous in vitro screening cascade is essential for the evaluation of novel 2-aminothiazole compounds. This section provides detailed protocols for key assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 2-aminothiazole test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V binding buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the 2-aminothiazole compound at its predetermined IC50 concentration for 24-48 hours. Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium iodide is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA, flow cytometry can be used to quantify the percentage of cells in each phase.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with the test compound for a specified period (e.g., 24 hours). Harvest the cells and wash with cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.[8]

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with cold PBS.[9] Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[10]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Visualization of Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the in vitro screening of 2-aminothiazole compounds.

General Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro evaluation of novel 2-aminothiazole compounds as potential anticancer agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Novel 2-Aminothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->SAR KinaseAssay->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt

General workflow for in vitro screening of 2-aminothiazole compounds.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[11][12] Several 2-aminothiazole derivatives have been shown to inhibit this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Certain 2-aminothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[6][14]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling Cascades (e.g., PLCγ, MAPK) Dimerization->Signaling activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) Signaling->Angiogenesis Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR2 inhibits kinase activity

Inhibition of VEGFR-2 signaling by 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. A systematic in vitro screening approach, incorporating robust assays for cytotoxicity, apoptosis, and cell cycle analysis, is crucial for identifying and characterizing promising lead compounds. The quantitative data and detailed protocols presented in this guide offer a framework for researchers to effectively evaluate novel 2-aminothiazole derivatives. Furthermore, understanding the impact of these compounds on key signaling pathways, such as PI3K/Akt/mTOR and VEGFR-2, provides valuable insights into their mechanisms of action and aids in the rational design of more potent and selective therapeutic agents. The continued exploration of this versatile chemical class holds significant promise for the future of cancer therapy.

References

In-Depth Technical Guide to the Structure Elucidation of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic analysis, and the expected analytical data that collectively confirm the molecular structure of this compound.

Chemical Structure and Properties

IUPAC Name: 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride Molecular Formula: C₁₁H₁₃ClN₂S Molecular Weight: 240.75 g/mol CAS Number: 124534-88-9

The molecule consists of a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring is substituted at the 4-position with a phenyl group and at the 2-position with an ethylamine side chain. The basicity of the terminal amine allows for the formation of a stable hydrochloride salt, which is often preferred for pharmaceutical applications to improve solubility and stability.

Synthesis and Purification

A common and efficient method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.[1][2][3] This is followed by a series of reactions to elaborate the ethylamine side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-4-phenylthiazole

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.[4]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield crude 2-amino-4-phenylthiazole.

Step 2: Conversion to this compound

This conversion is a multi-step process that can be achieved through various synthetic routes. A plausible approach involves the conversion of the amino group to a nitrile, followed by reduction.

  • Diazotization and Sandmeyer Reaction: Convert the 2-amino-4-phenylthiazole to the corresponding 2-cyano-4-phenylthiazole. This involves diazotization of the amine with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt (e.g., cuprous cyanide).

  • Reduction of the Nitrile: Reduce the 2-cyano-4-phenylthiazole to 2-(4-phenyl-thiazol-2-yl)-ethylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Purification

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a crystalline solid of high purity.

Structure Elucidation Workflow

The logical flow for confirming the structure of the synthesized compound is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Hantzsch Thiazole Synthesis & Side-chain Elaboration purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (ESI-MS) purification->ms data_integration Integration of Spectroscopic Data nmr->data_integration ftir->data_integration ms->data_integration final_structure Confirmed Structure of 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl data_integration->final_structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted data based on the chemical structure and known spectroscopic characteristics of similar compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30br s3H-NH₃⁺
~7.95d2HPhenyl H (ortho)
~7.50s1HThiazole H-5
~7.45t2HPhenyl H (meta)
~7.35t1HPhenyl H (para)
~3.40t2H-CH₂-NH₃⁺
~3.20t2HThiazole-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168Thiazole C-2
~152Thiazole C-4
~134Phenyl C (ipso)
~129Phenyl C (meta)
~128Phenyl C (para)
~126Phenyl C (ortho)
~115Thiazole C-5
~40-CH₂-NH₃⁺
~30Thiazole-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2800Strong, BroadN-H stretch (ammonium salt)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1600MediumAromatic C=C stretch
~1550MediumThiazole ring C=N stretch[6]
~1480MediumThiazole ring vibration[7]
~760 and ~690StrongC-H out-of-plane bend (monosubstituted phenyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
205.08[M+H]⁺ (protonated free base)
188.05[M+H - NH₃]⁺
176.05[2-amino-4-phenylthiazole]⁺ fragment
104.05[C₆H₅C₂H₂]⁺ (styrene radical cation)

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 90° pulse angle and a relaxation delay of 5 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2 seconds and accumulate over 1024 scans.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.

  • Instrumentation: Employ an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition:

    • Set the instrument to positive ion mode.

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV and the drying gas temperature to 300 °C.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and analyze the fragmentation pattern to confirm the structural components. The fragmentation of similar thiazole derivatives often involves cleavage of the side chain and fragmentation of the thiazole ring.[8][9]

Conclusion

The comprehensive analysis of this compound through a combination of synthesis, purification, and detailed spectroscopic investigation provides a robust framework for its unequivocal structure elucidation. The integration of data from NMR, FT-IR, and Mass Spectrometry allows for the complete assignment of its chemical structure, ensuring its identity and purity for research and development purposes. The provided protocols and predicted data serve as a valuable guide for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide on 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride as a Putative Histamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a compound identified as a histamine analog. While its precise pharmacological activity at histamine receptor subtypes remains to be fully elucidated in publicly available literature, its structural characteristics suggest potential interactions. This document outlines detailed experimental protocols for determining its binding affinity and functional activity at the H1, H2, H3, and H4 histamine receptors. Furthermore, it presents the established signaling pathways for each receptor subtype and a general workflow for the pharmacological characterization of a novel histamine analog. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel thiazole-based compounds targeting the histaminergic system.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of ligands that selectively target these receptors has led to significant therapeutic advances.

This guide provides the necessary experimental framework to thoroughly characterize the histaminergic activity of this compound.

Quantitative Pharmacological Data

A comprehensive search of available scientific literature and databases did not yield specific quantitative data (Ki, IC50, EC50) for this compound at the four human histamine receptor subtypes. The following table is presented to structure future findings from experimental evaluation.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)Assay Type
Histamine H1 Receptor Data Not AvailableData Not AvailableRadioligand Binding / Calcium Mobilization
Histamine H2 Receptor Data Not AvailableData Not AvailableRadioligand Binding / cAMP Accumulation
Histamine H3 Receptor Data Not AvailableData Not AvailableRadioligand Binding / cAMP Inhibition
Histamine H4 Receptor Data Not AvailableData Not AvailableRadioligand Binding / Calcium Mobilization

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound at the four histamine receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

3.1.1. Histamine H1 Receptor Binding Assay

  • Principle: This competitive binding assay measures the displacement of the radiolabeled H1 receptor antagonist, [³H]-mepyramine, by the test compound from membranes of cells expressing the human H1 receptor.

  • Materials:

    • Membrane preparation from HEK293 cells stably expressing the human histamine H1 receptor.

    • Radioligand: [³H]-mepyramine.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

    • Non-specific binding control: 10 µM mianserin.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add in the following order: assay buffer or competitor, [³H]-mepyramine (final concentration of approximately 5.6 nM), and the membrane preparation.

    • Incubate the plate for 4 hours at 37°C.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value by fitting the competition curve data using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[2]

3.1.2. Histamine H2 Receptor Binding Assay

  • Principle: This assay measures the displacement of a radiolabeled H2 receptor antagonist, such as [³H]-tiotidine, by the test compound.

  • Materials:

    • Membrane preparation from cells expressing the human H2 receptor.

    • Radioligand: [³H]-tiotidine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM cimetidine.

  • Procedure:

    • Follow a similar procedure as the H1 receptor binding assay, with appropriate adjustments for the specific radioligand and receptor preparation.

3.1.3. Histamine H3 Receptor Binding Assay

  • Principle: This competitive binding assay measures the displacement of the radiolabeled H3 receptor agonist, [³H]-Nα-methylhistamine, by the test compound.

  • Materials:

    • Membrane preparation from HEK293 cells stably expressing the human H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM thioperamide.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the test compound, [³H]-Nα-methylhistamine (final concentration ~1-2 nM), and the membrane preparation (50-100 µg protein).

    • Incubate at 25°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration and wash as described for the H1 assay.

    • Quantify radioactivity and perform data analysis to determine IC50 and Ki values.[3]

3.1.4. Histamine H4 Receptor Binding Assay

  • Principle: This assay measures the displacement of the radiolabeled ligand, [³H]-histamine, by the test compound from membranes of cells expressing the human H4 receptor.

  • Materials:

    • Membrane preparation from Sf9 cells infected with baculovirus encoding the human H4 receptor.

    • Radioligand: [³H]-histamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM JNJ 7777120.

  • Procedure:

    • Follow a similar protocol to the H1 and H3 binding assays, optimizing incubation times and temperatures as necessary for the H4 receptor.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

3.2.1. Histamine H1 Receptor Functional Assay (Calcium Mobilization)

  • Principle: The H1 receptor is coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to the test compound.

  • Materials:

    • HEK293 cells stably expressing the human H1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists by measuring the change in fluorescence in response to the compound.

3.2.2. Histamine H2 Receptor Functional Assay (cAMP Accumulation)

  • Principle: The H2 receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Materials:

    • CHO-K1 cells expressing the human H2 receptor.[4]

    • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the cells in a 384-well plate and incubate overnight.

    • For agonist testing, add varying concentrations of the test compound to the cells and incubate for 30 minutes at room temperature.[4]

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known H2 agonist (e.g., histamine or amthamine).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

    • Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists.

3.2.3. Histamine H3 and H4 Receptor Functional Assays (cAMP Inhibition or Calcium Mobilization)

  • Principle: Both H3 and H4 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The H4 receptor can also signal through calcium mobilization.

  • cAMP Inhibition Assay:

    • Follow a similar procedure to the H2 cAMP assay, but stimulate adenylyl cyclase with forskolin.

    • Measure the ability of the test compound to inhibit forskolin-stimulated cAMP production.

  • H4 Receptor Calcium Mobilization Assay:

    • Activation of H4 receptors can lead to calcium mobilization from intracellular stores.[5][6]

    • Follow a similar protocol to the H1 calcium mobilization assay using cells expressing the H4 receptor.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the pharmacological characterization of a novel histamine analog like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling cluster_3 Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Binding Assays\n(H1, H2, H3, H4) Primary Binding Assays (H1, H2, H3, H4) Compound Synthesis\nand Purification->Primary Binding Assays\n(H1, H2, H3, H4) Functional Assays\n(Agonist/Antagonist Mode) Functional Assays (Agonist/Antagonist Mode) Primary Binding Assays\n(H1, H2, H3, H4)->Functional Assays\n(Agonist/Antagonist Mode) Determine EC50/IC50 Determine EC50/IC50 Functional Assays\n(Agonist/Antagonist Mode)->Determine EC50/IC50 Secondary Binding Assays\n(Other GPCRs) Secondary Binding Assays (Other GPCRs) Determine EC50/IC50->Secondary Binding Assays\n(Other GPCRs) Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Secondary Binding Assays\n(Other GPCRs)->Structure-Activity\nRelationship (SAR) Studies

Caption: General workflow for characterizing a novel histamine analog.

Histamine Receptor Signaling Pathways

The diagram below illustrates the primary signaling pathways associated with the four histamine receptor subtypes.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling pathways of the four histamine receptor subtypes.

Conclusion

This compound presents an interesting scaffold for investigation as a histamine analog. While direct pharmacological data is currently lacking in the public domain, the structural similarities to known histaminergic ligands warrant a thorough investigation of its activity. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its binding affinities and functional effects at all four histamine receptor subtypes. Such studies will be crucial in elucidating its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting the histaminergic system.

References

Spectral data interpretation of 2-phenyl-thiazole derivatives (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Phenyl-Thiazole Derivatives

Introduction

Derivatives of 2-phenyl-thiazole represent a significant class of heterocyclic compounds, holding a prominent place in medicinal chemistry and drug development. Their versatile scaffold is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities including antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The efficacy and mechanism of action of these derivatives are intrinsically linked to their precise molecular structure. Therefore, accurate structural elucidation is a critical step in their synthesis and development.

This technical guide provides a comprehensive overview of the interpretation of spectral data for 2-phenyl-thiazole derivatives, focusing on the three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development to serve as a practical resource for the structural characterization of this important class of molecules.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate interpretation. The following are generalized experimental protocols for the analysis of 2-phenyl-thiazole derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-phenyl-thiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[4][5] Higher field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8 to 64), relaxation delay, and acquisition time.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Disc Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[4][6]

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI). The choice of ionization method depends on the polarity and thermal stability of the analyte.

  • Data Acquisition:

    • Electron Ionization (EI-MS): This technique is suitable for relatively volatile and thermally stable compounds. It often provides detailed fragmentation patterns that are useful for structural elucidation.[7][8]

    • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized 2-Phenyl- Thiazole Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Interpret NMR Data (Chemical Shifts, Coupling) NMR->Interpret_NMR Interpret_IR Interpret IR Data (Functional Groups) IR->Interpret_IR Interpret_MS Interpret MS Data (Molecular Weight, Fragmentation) MS->Interpret_MS Structure_Elucidation Structure Elucidation Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Interpret_MS->Structure_Elucidation MS_Fragmentation_Pathway M 2-Phenyl-Thiazole [M]⁺˙ (m/z 161) Frag1 Phenyl Cation [C₆H₅]⁺ (m/z 77) M->Frag1 Thiazole radical loss Frag3 [M - HCN]⁺˙ (m/z 134) M->Frag3 HCN loss Frag2 Thiazole Radical [C₃H₂NS]˙ Frag4 Benzonitrile Cation [C₇H₅N]⁺˙ (m/z 103) Frag3->Frag4 S loss, rearrangement

References

The Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and a vast library of compounds under investigation. This technical guide provides an in-depth overview of the therapeutic potential of thiazole compounds, focusing on their synthesis, mechanisms of action, and applications in various disease areas. It is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the thiazole nucleus in their discovery and development programs.

I. Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.[1][2][3]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol provides a classic example of the Hantzsch synthesis, a reliable method for constructing the thiazole ring.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add 5 mL of methanol and a stir bar to the vial.[3]

  • Heat the mixture on a hot plate with stirring for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1]

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with water.[1]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Variations and Other Synthetic Methods:

The versatility of the Hantzsch synthesis allows for the use of various α-halocarbonyl compounds and thioamides to generate a diverse range of substituted thiazoles.[2] Other methods for synthesizing the thiazole core include the Cook-Heilbron synthesis and Gabriel synthesis, each offering unique advantages for accessing specific substitution patterns.[4]

II. Therapeutic Applications and Quantitative Data

Thiazole derivatives have shown significant promise in a multitude of therapeutic areas. The following sections summarize their activity and provide quantitative data for representative compounds.

A. Anticancer Activity

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical and preclinical development. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways and cellular processes.[5][6]

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03[5][7]
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13[7]
Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast)2.57 ± 0.16[8]
Compound 4c HepG2 (Liver)7.26 ± 0.44[8]
Compound 3b (Thiazole derivative)PI3Kα0.086 ± 0.005[9][10]
Compound 3b mTOR0.221 ± 0.014[9][10]
Compound 6l (Thiazole derivative)COX-20.09[8]
5-(2′-indolyl)thiazole 2e Various10-30[11]
Arylidene-hydrazinyl-thiazole 4m BxPC-3 (Pancreatic)<10[12]
Arylidene-hydrazinyl-thiazole 4n BxPC-3 (Pancreatic)<10[12]
Arylidene-hydrazinyl-thiazole 4r BxPC-3 (Pancreatic)<10[12]
Thiazole-coumarin hybrid 6a MCF-7 (Breast)2.15 ± 0.12[5]
Thiazolyl-pyrazoline derivative 10b MCF-7 (Breast)1.12 ± 0.09[5]
B. Antifungal Activity

The thiazole scaffold is a key component in several antifungal agents. These compounds often exert their effects by disrupting the fungal cell membrane or inhibiting essential enzymes.

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans0.008 - 7.81[13]
Dicyclopropyl-thiazole compound 3b Candida spp.0.24 - 7.81[14]
Dicyclopropyl-thiazole compound 3c Candida spp.0.24 - 7.81[14]
Dicyclopropyl-thiazole compound 3e Candida spp.0.24 - 7.81[14]
2-Hydrazinyl-thiazole derivative 7a Candida albicans3.9[15]
2-Hydrazinyl-thiazole derivative 7b Candida albicans3.9[15]
2-Hydrazinyl-thiazole derivative 7c Candida albicans3.9[15]
2-(2-pyrazolin-1-yl)-thiazole compound 56 Candida albicans32[16]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativesCandida albicans3.9 - 62.5[16]
C. Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[8][17]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound/DerivativeAssay/TargetActivityReference
Nitro-substituted thiazole 3c Carrageenan-induced paw edema44% inhibition[1]
Nitro-substituted thiazole 3d Carrageenan-induced paw edema41% inhibition[1]
Thiazole derivative 6l COX-2 Inhibition (IC50)0.09 µM[8]
Thiazole derivative 6l 5-LOX Inhibition (IC50)0.38 µM[8]
Thiazole/thiazolidinone-pyrazoline 5a COX-2 Inhibition (IC50)0.03 - 0.06 µM[17]
Thiazole/thiazolidinone-pyrazoline 6a COX-2 Inhibition (IC50)0.03 - 0.06 µM[17]
Thiazole/thiazolidinone-pyrazoline 6b COX-2 Inhibition (IC50)0.03 - 0.06 µM[17]
Thiazole carboxamide 2f COX-2 Selective Inhibition (SR)3.67[18]
D. Antiviral Activity

The thiazole nucleus is present in several antiviral drugs and is a scaffold of interest for the development of new agents targeting a range of viruses.[9][10][19]

Table 4: Antiviral Activity of Selected Thiazole Derivatives

Compound/DerivativeVirusEC50Reference
Compound 52 Bovine Viral Diarrhoea Virus (BVDV)6.6 µM[20]
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virus7 µg/mL[14][21]
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 Chikungunya virus (CHIKV)0.6 µM[16]
Thiazole-based analog 20 SARS-CoV-2 Mpro (IC50)14.7 µM[22]

III. Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole compounds are mediated through their interaction with a variety of molecular targets and the modulation of key signaling pathways.

A. Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[9][10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

PI3K/Akt/mTOR pathway inhibition by thiazole derivatives.
B. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Thiazole-based compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycleArrest G2/M Arrest Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis CellCycleArrest->Apoptosis Thiazole Thiazole Derivatives Thiazole->Polymerization Inhibition

Mechanism of tubulin polymerization inhibition.
C. Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Thiazole derivatives have been designed as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory diseases with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][17]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Thiazole Derivatives Thiazole->COX2 Inhibition

COX-2 inhibition by thiazole derivatives.

IV. Experimental Workflows in Thiazole-Based Drug Discovery

The discovery and development of novel thiazole-based therapeutics involve a systematic workflow, from initial screening to lead optimization.

A. Workflow for In Vitro Anticancer Screening

A typical workflow for evaluating the anticancer potential of new thiazole derivatives involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.[3][20]

Anticancer_Screening_Workflow Start Synthesized Thiazole Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay Target Target Identification & Validation CellCycle->Target ApoptosisAssay->Target Lead Lead Compound Target->Lead

Workflow for in vitro anticancer screening.
B. Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds. Thiazoles, due to their small size and diverse functionality, are well-suited as fragments for screening against various biological targets.[22]

FBDD_Workflow Library Thiazole Fragment Library Screening Biophysical/Biochemical Screening Library->Screening HitID Hit Identification Screening->HitID HitVal Hit Validation (e.g., X-ray Crystallography) HitID->HitVal HitToLead Hit-to-Lead Optimization (Fragment Growing/Linking) HitVal->HitToLead Lead Lead Compound HitToLead->Lead

Fragment-based drug discovery workflow.

V. Conclusion

The thiazole scaffold continues to be a highly prolific source of novel therapeutic agents. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its enduring importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of thiazole compounds. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of innovative thiazole-based medicines. The continued exploration of this versatile heterocycle holds immense promise for addressing a wide range of unmet medical needs.. The continued exploration of this versatile heterocycle holds immense promise for addressing a wide range of unmet medical needs.

References

The Potent Anti-Cancer Landscape of Substituted 2-Aminothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This is particularly evident in oncology, where derivatives of this heterocyclic motif have demonstrated potent and diverse anti-cancer properties.[3][4] This technical guide provides an in-depth exploration of the anticancer activities of substituted 2-aminothiazoles, detailing their cytotoxic effects, mechanisms of action, and the experimental methodologies employed in their evaluation. The information is curated to support researchers and professionals in the pursuit of novel and more effective cancer therapeutics.

I. Cytotoxic Activity of Substituted 2-Aminothiazoles

A substantial body of evidence underscores the potent cytotoxic effects of 2-aminothiazole derivatives across a wide array of human cancer cell lines, including but not limited to breast, lung, colon, leukemia, and melanoma.[5] The anti-proliferative efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with numerous derivatives exhibiting activity in the nanomolar to low micromolar range.[3][5]

The structural versatility of the 2-aminothiazole core allows for extensive modification, which significantly influences the cytotoxic potency and selectivity.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the thiazole ring and the 2-amino group are critical determinants of anticancer activity.[1] For instance, the introduction of lipophilic substituents at the 4- and 5-positions of the thiazole ring, as well as acylation of the 2-amino group with specific substituted benzoyl moieties, have been shown to enhance cytotoxic effects.[1][5] Aromatic substitutions on the 2-amino group generally confer greater antitumor activity compared to aliphatic substitutions.[1]

Below is a summary of the in vitro cytotoxicity of selected substituted 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b)H1299 (Human Lung Cancer)4.89[5][6]
SHG-44 (Human Glioma)4.03[5][6]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8[7]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116 (Colorectal Cancer)0.72[8]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)HCT 116 (Colorectal Cancer)1.55[8]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)786-O (Renal Cell Carcinoma)5 (EC50)[9]
2-aminobenzothiazole derivative (OMS5)A549 (Lung Cancer)22.13 - 61.03[10]
MCF-7 (Breast Cancer)22.13 - 61.03[10]
2-aminobenzothiazole derivative (OMS14)A549 (Lung Cancer)22.13 - 61.03[10]
MCF-7 (Breast Cancer)22.13 - 61.03[10]

II. Core Mechanisms of Anticancer Activity

The anticancer properties of substituted 2-aminothiazoles are attributed to their ability to modulate a variety of cellular signaling pathways and processes, primarily through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][7]

A. Protein Kinase Inhibition

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][11] These compounds can act as ATP-competitive inhibitors, targeting a range of kinases involved in cancer progression.[2]

Clinically approved drugs such as Dasatinib, a potent inhibitor of multiple tyrosine kinases including Src and Abl, and Alpelisib, a PI3K inhibitor, feature the 2-aminothiazole scaffold, highlighting its importance in kinase inhibitor design.[2][3][5] Other targeted kinases include VEGFR-2, EGFR, and Aurora kinases.[5][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Kinase Activity Response Cell Proliferation, Survival, Angiogenesis P_Substrate->Response Aminothiazole Substituted 2-Aminothiazole (Kinase Inhibitor) Aminothiazole->RTK Inhibition

Generalized Kinase Inhibition Pathway
B. Induction of Apoptosis

Numerous studies have demonstrated that substituted 2-aminothiazoles can induce programmed cell death (apoptosis) in cancer cells.[7] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[7]

G Aminothiazole Substituted 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Aminothiazole->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis Induction Pathway
C. Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can also impede cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G2/M or G0/G1 phases.[7] This prevents the cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.[7]

III. Experimental Protocols

The evaluation of the anticancer properties of substituted 2-aminothiazoles involves a series of well-established in vitro assays.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following the treatment period, the MTT reagent is added to each well and incubated for 2-4 hours.[7]

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7] The IC50 value is then calculated from the dose-response curve.

G Start Seed Cancer Cells in 96-well Plate Treat Treat with 2-Aminothiazole Derivatives Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent and Incubate Incubate->MTT Solubilize Add Solubilizing Agent (e.g., DMSO) MTT->Solubilize Read Measure Absorbance with Microplate Reader Solubilize->Read End Calculate IC50 Value Read->End

MTT Assay Workflow
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To specifically determine if cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[7] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Methodology:

  • Cell Treatment: Cells are treated with the 2-aminothiazole derivative for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

C. Cell Cycle Analysis

Flow cytometry is also employed to analyze the effect of 2-aminothiazole derivatives on the cell cycle distribution of cancer cells.[7]

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and fixed in cold ethanol.[7]

  • Staining: The fixed cells are washed and treated with RNase to remove RNA, and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).[7]

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

IV. Conclusion

Substituted 2-aminothiazoles represent a highly promising and versatile class of compounds in the development of novel anticancer therapies.[7][11] Their demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, underscores their significant therapeutic potential.[5][7] The experimental protocols outlined in this guide provide a foundational framework for the systematic evaluation of new and existing 2-aminothiazole derivatives, facilitating the ongoing quest for more effective and targeted cancer treatments.

References

The Potent Antimicrobial and Antifungal Landscape of Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis, antimicrobial and antifungal activity, and mechanism of action of thiazole derivatives, tailored for researchers and professionals in the field of drug discovery.

Synthesis of Thiazole Derivatives: The Hantzsch Reaction and Beyond

The most established and widely utilized method for synthesizing the thiazole nucleus is the Hantzsch thiazole synthesis.[1][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. Variations of this method, utilizing thiourea or thiosemicarbazones in place of thioamides, have expanded the diversity of accessible thiazole derivatives.[1][4]

Modern synthetic approaches often employ microwave-assisted organic synthesis to accelerate reaction times and improve yields.[1][4] For instance, novel hydrazinyl thiazole derivatives have been efficiently synthesized under solvent- and catalyst-free microwave irradiation.[1] The general synthetic workflow for preparing and evaluating antimicrobial thiazole derivatives is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Antimicrobial Evaluation A Starting Materials (α-haloketones, Thioamides) B Hantzsch Thiazole Synthesis (or other methods) A->B C Purification & Characterization (Chromatography, Spectroscopy) B->C D Antimicrobial Susceptibility Testing (MIC, MBC/MFC Determination) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Analysis D->F G Lead Optimization F->G

Caption: General workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of selected thiazole derivatives from recent studies.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (mg/mL)Reference
2-Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25-[1]
Pseudomonas aeruginosa1.56 - 6.25-[1]
Bacillus subtilis1.56 - 6.25-[1]
Staphylococcus aureus1.56 - 6.25-[1]
Heteroaryl(aryl) thiazole derivative 3Staphylococcus aureus230 - 7000.47 - 0.94[5]
Escherichia coli230 - 7000.47 - 0.94[5]
Pseudomonas aeruginosa230 - 7000.47 - 0.94[5]
4-(4-bromophenyl)-thiazol-2-amine derivative 43aStaphylococcus aureus16.1 µM-[4]
Escherichia coli16.1 µM-[4]
4-(4-bromophenyl)-thiazol-2-amine derivative 43cBacillus subtilis28.8 µM-[4]

Note: MIC values reported in µM were not converted to µg/mL due to the lack of molecular weight information in the source.

Antifungal Activity of Thiazole Derivatives

The antifungal potential of thiazole derivatives is particularly noteworthy, with many compounds exhibiting potent activity against clinically relevant fungal pathogens such as Candida albicans.[6][7][8]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for many azole compounds, including thiazoles, involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, disruption of membrane integrity, and ultimately, fungal cell death.[6][7]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-demethylation->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiazole Thiazole Thiazole->14-demethylation Inhibition SAR cluster_substituents Substituent Effects on Activity Thiazole Thiazole Core Lipophilic_C4 Lipophilic group at C4 Thiazole->Lipophilic_C4 enhances anti-Candida activity Phenyl_Pyrazoline Phenyl group on pyrazoline hybrid Thiazole->Phenyl_Pyrazoline enhances antibacterial activity Hydrazone_Bisthiazole Hydrazone-linked bisthiazole Thiazole->Hydrazone_Bisthiazole increases antibacterial & antifungal activity

References

The Ascendant Role of Synthetic Thiazoles in Antioxidant Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the scientific community has turned its focus to the versatile thiazole scaffold. This in-depth technical guide offers a comprehensive overview of the antioxidant potential of synthetic thiazole-based compounds, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanisms, quantitative antioxidant data, detailed experimental protocols, and the intricate signaling pathways modulated by this promising class of molecules.

Core Concepts: The Thiazole Advantage in Antioxidant Activity

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, with antioxidant potential being a particularly significant area of investigation.[2][3] The antioxidant efficacy of thiazole-based compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions.[4]

The structure-activity relationship (SAR) studies have revealed that the antioxidant capacity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring. The incorporation of phenolic moieties, such as catechol and resorcinol, has been shown to dramatically enhance antioxidant activity.[4][5] Additionally, the presence of specific functional groups, such as hydrazones and carboxamides, can contribute to the radical scavenging and metal-chelating properties of these compounds.[6][7]

Quantitative Antioxidant Potential of Thiazole Derivatives

The antioxidant activities of a diverse range of synthetic thiazole-based compounds have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the potency of an antioxidant, with lower values indicating higher efficacy. The following tables summarize the IC50 values for representative thiazole derivatives from prominent antioxidant assays.

Compound ClassSpecific DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference Standard (IC50 µM)
Thiazole-Carboxamides LMH60.185 ± 0.049-Trolox (3.10 ± 0.92)
LMH70.221 ± 0.059-Trolox (3.10 ± 0.92)
Thiazolidinones Compound 610.78 µg/mL--
Compound 1111.16 µg/mL--
Thiazole-Hydrazones Catechol hydrazinyl-thiazole (CHT)Lower than Trolox & Ascorbic Acid3.16 times more active than TroloxTrolox, Ascorbic Acid
2-Aminothiazoles Sydnonyl substituted derivativePotent activity-Vitamin E
Thiazolyl-Catechols Compound 3g-Significant activity-
Compound 3h-Significant activity-

Key Signaling Pathway: The Keap1-Nrf2-ARE Axis

A critical mechanism through which cells combat oxidative stress is the Keap1-Nrf2-ARE signaling pathway.[5][6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[7] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[8] Several studies suggest that certain thiazole derivatives can activate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[8]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Nrf2_cyto Ubiquitination Ub Ubiquitin ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Conformational Change Thiazole Thiazole Compound Thiazole->Keap1_Nrf2 Modulates Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Figure 1: The Keap1-Nrf2-ARE signaling pathway.

Experimental Protocols

Accurate assessment of the antioxidant potential of synthetic compounds relies on robust and well-defined experimental protocols. The following are detailed methodologies for commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine by an antioxidant compound. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9][10][11]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Sample Preparation: Dissolve the thiazole-based compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.[9]

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[12][13]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[14]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare a series of dilutions of the thiazole compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a small volume (e.g., 10-20 µL) of the sample dilutions to a larger volume (e.g., 180-200 µL) of the ABTS•+ working solution.[15]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[15]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[15]

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically.[4][16]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[4]

  • Sample Preparation: Prepare dilutions of the thiazole compound.

  • Reaction Mixture: Add 150 µL of the FRAP reagent to a test tube, followed by 20 µL of the sample or standard.[4]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[4]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as FRAP values (in µM of Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect live cells from oxidative stress. The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS and reduce the fluorescence signal.[1][17]

Procedure:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.[1]

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA.[1]

  • Treatment with Antioxidant: Treat the cells with various concentrations of the thiazole compound.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH, to induce oxidative stress.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over a period of time using a fluorescence plate reader.[18]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Experimental and Logical Workflow

The discovery and development of novel antioxidant compounds follow a structured workflow, from initial screening to mechanistic elucidation.

Antioxidant_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antioxidant Screening cluster_cellular Cell-Based Assays cluster_mechanism Mechanistic Studies A Synthesis of Thiazole Derivatives B Structural Characterization (NMR, MS, etc.) A->B C DPPH Assay B->C D ABTS Assay E FRAP Assay F Other Assays (e.g., Metal Chelating) C->D D->E E->F G Cellular Antioxidant Activity (CAA) Assay F->G H Measurement of Intracellular ROS G->H I Signaling Pathway Analysis (e.g., Nrf2 Activation) H->I J Enzyme Inhibition Assays (e.g., XO, LOX) I->J

Figure 2: Workflow for antioxidant compound screening.

Conclusion

Synthetic thiazole-based compounds represent a highly promising and versatile class of molecules in the quest for novel antioxidants. Their tunable chemical structures allow for the optimization of radical scavenging and metal-chelating properties. The ability of certain derivatives to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2-ARE system, further underscores their therapeutic potential. This guide provides a foundational resource for researchers to design, synthesize, and evaluate the next generation of thiazole-based antioxidants for the potential treatment of a wide array of oxidative stress-related diseases.

References

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability Profile of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility and stability profile for the active pharmaceutical ingredient (API) this compound (CAS Number: 124534-88-9). Due to the limited availability of specific experimental data for this compound, this document outlines the standard, industry-accepted protocols based on International Council for Harmonisation (ICH) guidelines and common pharmaceutical practices. It serves as a framework for researchers to design and execute the necessary studies to characterize this molecule fully. The guide includes detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate a thorough investigation.

Introduction

This compound is a chemical entity featuring a phenyl-substituted thiazole ring linked to an ethylamine side chain.[1] Its structure, containing a moderately lipophilic aromatic system and a hydrophilic amine hydrochloride salt, suggests that its solubility and stability will be key determinants of its biopharmaceutical properties and formulation development potential. A calculated LogP value of 3.81360 indicates moderate lipophilicity, while the polar surface area is reported to be 67.15000.[1] The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[1][2] A melting point of 217-218 °C has been reported.[3] A thorough understanding of its solubility in various media and its degradation profile under different stress conditions is critical for its advancement as a potential therapeutic agent.

Solubility Profile

The solubility of an API is a critical factor influencing its absorption and bioavailability. For ionizable compounds like this compound, solubility is highly dependent on pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5]

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Purified water (Milli-Q or equivalent)

  • pH buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)[6]

  • Organic solvents (e.g., Ethanol, Methanol, Propylene Glycol, DMSO)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set at a constant temperature (typically 25 °C and 37 °C).[5]

  • Shake the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

  • After shaking, allow the samples to stand to let undissolved particles settle.

  • Withdraw an aliquot from the supernatant and filter it immediately to remove any undissolved solid.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method.

  • Equilibrium is confirmed when consecutive time points show comparable concentration values.[6]

Data Presentation: Solubility Data

The results should be summarized in a clear, tabular format.

Table 1: Representative Solubility of this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility Classification
pH 1.2 Buffer (0.1 N HCl)25Data to be determinede.g., Freely Soluble
pH 4.5 Acetate Buffer25Data to be determinede.g., Soluble
pH 6.8 Phosphate Buffer25Data to be determinede.g., Sparingly Soluble
pH 7.4 Phosphate Buffer25Data to be determinede.g., Slightly Soluble
Purified Water25Data to be determinede.g., Soluble
Ethanol25Data to be determinede.g., Freely Soluble
Propylene Glycol25Data to be determinede.g., Soluble
DMSO25Data to be determinede.g., Very Soluble

Visualization: Solubility Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result API API + Solvents Shake Shake to Equilibrium (25°C / 37°C) API->Shake Filter Filter Supernatant Shake->Filter Quantify Quantify by HPLC Filter->Quantify Data Solubility Data (mg/mL) Quantify->Data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7] Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) conditions.

    • Store samples at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

    • Analyze samples at various time points, quantifying the parent compound and any degradation products.

  • Oxidative Stability:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the sample at room temperature and analyze at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11]

    • Keep control samples protected from light.

    • Analyze exposed and control samples.

  • Thermal Stability:

    • Expose the solid compound to dry heat in an oven (e.g., 80°C) for a specified duration.[12]

    • Analyze the sample and compare it to a control stored at room temperature.

Data Presentation: Stability Data

Results from forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Table 2: Representative Forced Degradation Data for this compound

Stress ConditionTimeAssay of Parent (%)Purity AnglePurity ThresholdNo. of DegradantsMajor Degradant (% Area)
0.1 N HCl (60°C)24hDataDataDataDataData
0.1 N NaOH (60°C)8hDataDataDataDataData
3% H₂O₂ (RT)24hDataDataDataDataData
Thermal (80°C, solid)7 daysDataDataDataDataData
Photolytic (ICH Q1B)-DataDataDataDataData

Visualization: Forced Degradation Logic

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Hydrolysis Hydrolysis (Acid, Base, Neutral) API_Solution API Solution / Solid Analysis Stability-Indicating HPLC Hydrolysis->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis Outcome Identify Degradation Pathways & Develop Stability Method Analysis->Outcome

Caption: Logical Flow of Forced Degradation Studies.

Conclusion

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. By systematically applying the described protocols for equilibrium solubility and forced degradation, researchers can generate the critical data needed for informed decision-making in the drug development process. These studies will elucidate the compound's physicochemical limitations, guide formulation strategies, and support the development of a robust, stable, and efficacious drug product. The provided templates for data presentation and workflow visualization are intended to ensure a comprehensive and well-documented scientific investigation.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch synthesis of 2-aminothiazole derivatives, a cornerstone reaction in medicinal chemistry for the preparation of a wide range of biologically active compounds. These derivatives are pivotal scaffolds in numerous pharmaceuticals, exhibiting activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3]

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction used to synthesize thiazole rings. The most common variation for producing 2-aminothiazole derivatives involves the reaction of an α-haloketone with a thiourea or thioamide.[1][4][5][6][7] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6] The versatility of this method allows for the synthesis of a diverse library of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea starting materials.[4]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular condensation to form a five-membered ring, which then dehydrates to yield the final 2-aminothiazole product.[6]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product Dehydration byproduct H₂O + HX intermediate2->byproduct

Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazoles.

A general workflow for the synthesis and purification of 2-aminothiazole derivatives is outlined below. This can be adapted based on the specific protocol being followed.

Experimental_Workflow start Reactant Preparation (α-Haloketone, Thiourea) reaction Reaction Setup (Solvent, Catalyst, Heating) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization

Caption: General experimental workflow for 2-aminothiazole synthesis.

Experimental Protocols

Several protocols for the Hantzsch synthesis of 2-aminothiazole derivatives have been reported, ranging from classical methods to more modern, optimized procedures.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]

This protocol describes a straightforward synthesis of a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Equipment:

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the final product.

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Reusable Catalyst[8][9]

This protocol outlines a greener, one-pot, three-component synthesis using a silica-supported tungstosilisic acid catalyst.[8]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1) mixture (5 mL)

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the SiW.SiO₂ catalyst.[9][8]

  • Add the ethanol/water mixture to the flask.

  • Stir the mixture at 65°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.[9]

  • Filter the hot solution to remove the catalyst. The catalyst can be washed with ethanol and reused.[9][8]

  • The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under vacuum.[9]

  • Dry the final product in an oven at 60°C.[9]

Protocol 3: Microwave-Assisted Hantzsch Thiazole Synthesis[8]

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and cleaner products in shorter reaction times.[9]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

Equipment:

  • Microwave reactor with specialized test tubes

  • Filtration apparatus

Procedure:

  • In a specialized microwave test tube, mix the α-haloketone and N-phenylthiourea.

  • Add methanol to the test tube.

  • Cap the test tube and heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.[9]

  • After the reaction is complete, cool the mixture.

  • Collect the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.

Quantitative Data Summary

The following tables summarize the yields of various 2-aminothiazole derivatives synthesized using different methods.

Table 1: One-Pot Synthesis of 4-Aryl-2-aminothiazole Derivatives [1]

EntryAromatic KetoneThioureaProductYield (%)
1AcetophenoneThiourea4-Phenylthiazol-2-amine87
24-MethoxyacetophenoneThiourea4-(4-Methoxyphenyl)thiazol-2-amine90
34-BenzyloxyacetophenoneThiourea4-(4-(Benzyloxy)phenyl)thiazol-2-amine85
44-FluoroacetophenoneThiourea4-(4-Fluorophenyl)thiazol-2-amine78
54-PhenylacetophenoneThiourea4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine88
62-AcetylnaphthaleneThiourea4-(Naphthalen-2-yl)thiazol-2-amine82
7AcetophenoneN-MethylthioureaN-Methyl-4-phenylthiazol-2-amine85
8AcetophenoneN-AllylthioureaN-Allyl-4-phenylthiazol-2-amine82
9AcetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine88

Reaction conditions: Copper(II) bromide, reflux in ethyl acetate.[1]

Table 2: Synthesis of Substituted Hantzsch Thiazole Derivatives with a Reusable Catalyst [8]

ProductSubstituent (Ar)Yield (%) - Conventional HeatingYield (%) - Ultrasonic Irradiation
4aC₆H₅8588
4b4-CH₃-C₆H₄8890
4c4-OCH₃-C₆H₄8990
4d4-Cl-C₆H₄8285
4e4-Br-C₆H₄8083
4f4-NO₂-C₆H₄7982
4g4-OH-C₆H₄8789
4h3-NO₂-C₆H₄8184
4i2-Cl-C₆H₄8082
4j2,4-diCl-C₆H₃8386

Reaction conditions: SiW.SiO₂ catalyst, ethanol/water (1:1).[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent. - Suboptimal reaction temperature. - Ineffective or no catalyst. - Poor quality of starting materials.- Screen different solvents (e.g., ethanol, methanol, water).[9] - Optimize the reaction temperature; reflux or microwave heating can be effective.[9] - Introduce a suitable catalyst (acidic, basic, or phase-transfer).[9] - Ensure the purity of the α-haloketone and thiourea.
Formation of Impurities or Side Products - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture.- Monitor the reaction progress using TLC to determine the optimal reaction time.[9] - Adjust the pH; some variations show improved regioselectivity under acidic conditions.[9][10]
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products.- Attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture. - Employ column chromatography for purification.

Conclusion

The Hantzsch synthesis remains a highly reliable and versatile method for the preparation of 2-aminothiazole derivatives. The adaptability of the reaction conditions, including the use of various catalysts, solvents, and energy sources like microwave irradiation, allows for the efficient and often high-yielding synthesis of a vast array of compounds.[9][8] These protocols and data provide a solid foundation for researchers to synthesize novel 2-aminothiazole derivatives for further investigation in drug discovery and development programs.

References

Application Notes: Microwave-Assisted Synthesis of 4-Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The 4-phenylthiazole scaffold, in particular, is prevalent in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The classical Hantzsch thiazole synthesis, the primary route to these compounds, often requires prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations, offering dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles.[1][3][4][5]

This document provides detailed protocols and application notes for the synthesis of 4-phenylthiazole derivatives using microwave irradiation, tailored for researchers in organic synthesis and drug development.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to efficiently convert electromagnetic energy into heat, leading to rapid and uniform heating.[1] Key advantages over conventional reflux methods include:

  • Rapid Reaction Rates: Reaction times are significantly reduced, often from 12-14 hours to just a few minutes.[4]

  • Higher Yields: Microwave methods frequently result in higher isolated yields of the desired product.[5][6]

  • Energy Efficiency: Lower energy consumption is a key benefit of the shortened reaction times.[3]

  • Greener Chemistry: The use of water as a solvent or solvent-free conditions is often feasible, reducing the reliance on volatile organic compounds (VOCs).[7][8]

  • Improved Purity: Faster, more controlled heating can minimize the formation of byproducts, simplifying product purification.[6]

General Reaction Scheme: Hantzsch Thiazole Synthesis

The most common approach for synthesizing 2-amino-4-phenylthiazoles involves the condensation of a substituted phenacyl halide (or a related α-haloketone) with a thiourea derivative.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Substituted Phenacyl Halide p1 4-Phenylthiazole Derivative r1->p1 r2 Thiourea Derivative r2->p1 c1 Microwave (MW) Irradiation c1->p1 c2 Solvent (e.g., EtOH, H2O, or solvent-free) c2->p1 G 4-Phenylthiazole\nDerivative 4-Phenylthiazole Derivative IGF1R IGF1R 4-Phenylthiazole\nDerivative->IGF1R Inhibits IGF-1 IGF-1 PI3K/Akt Pathway PI3K/Akt Pathway IGF1R->PI3K/Akt Pathway Activates Cancer Cell Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Inhibits PI3K/Akt Pathway->Cancer Cell Promotes Proliferation & Survival G 4-Phenylthiazole\nDerivative 4-Phenylthiazole Derivative FAAH FAAH 4-Phenylthiazole\nDerivative->FAAH Inhibits sEH sEH 4-Phenylthiazole\nDerivative->sEH Inhibits Reduced\nAnalgesia Reduced Analgesia FAAH->Reduced\nAnalgesia Pro-inflammatory\nMetabolites Pro-inflammatory Metabolites sEH->Pro-inflammatory\nMetabolites Endocannabinoids Endocannabinoids Epoxyeicosatrienoic\nAcids (EETs) Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic\nAcids (EETs)->sEH Degraded by

References

Polymer-Supported Synthesis of Substituted Aminothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymer-supported synthesis of substituted aminothiazoles. This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and library synthesis.[1][2]

Introduction

2-Aminothiazoles are a vital class of heterocyclic compounds widely recognized as "privileged structures" in medicinal chemistry.[3] They form the core scaffold of numerous pharmaceuticals exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Traditional synthesis methods, however, can be hampered by difficult purification and low yields.[1][2] Polymer-supported synthesis overcomes many of these challenges by immobilizing starting materials or reagents on a solid support, streamlining the entire synthetic process.

General Workflow and Key Strategies

The polymer-supported synthesis of aminothiazoles typically follows a multi-step sequence involving the attachment of a building block to a solid support, on-resin chemical transformations to construct the thiazole ring, and subsequent cleavage from the resin to yield the final product. Several key strategies have been developed, primarily revolving around the immobilization of a thiourea or a precursor to a thiourea moiety.

A common approach involves the Hantzsch thiazole synthesis, where a resin-bound thiourea is reacted with an α-haloketone. The thiourea can be pre-formed on the resin or generated in situ. Subsequent modifications can be performed on the resin-bound aminothiazole before the final product is cleaved from the solid support.

Below is a generalized workflow for the polymer-supported synthesis of substituted aminothiazoles.

G cluster_resin_prep Resin Preparation cluster_on_resin_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage and Purification Resin Polymer Support (e.g., Wang, Merrifield) Linker_Activation Linker Functionalization/ Activation Resin->Linker_Activation First_Building_Block Attachment of First Building Block Linker_Activation->First_Building_Block Thiourea_Formation Thiourea Formation First_Building_Block->Thiourea_Formation Cyclization Cyclization with α-Haloketone Thiourea_Formation->Cyclization Derivatization Optional Derivatization Cyclization->Derivatization Cleavage Cleavage from Resin Derivatization->Cleavage Purification Product Purification Cleavage->Purification Final_Product Substituted Aminothiazole Purification->Final_Product

Caption: Generalized workflow for polymer-supported aminothiazole synthesis.

Experimental Protocols

This section details the methodologies for key experiments in the polymer-supported synthesis of substituted aminothiazoles.

Protocol 1: Synthesis of 2-Aminothiazoles via Resin-Bound Thiourea using Wang Resin

This protocol describes the synthesis of 2-aminothiazoles starting from Wang resin, proceeding through a resin-bound N-acyl thiourea intermediate.

1. Preparation of Resin-Bound Amine:

  • Convert Wang resin to brominated resin.

  • Perform nucleophilic substitution with 4-hydroxybenzaldehyde.

  • Conduct reductive amination with a primary amine and sodium triacetoxyborohydride to yield the resin-bound amine.[4]

2. Formation of Resin-Bound N-Acyl Thiourea:

  • Swell the resin-bound amine in a suitable solvent (e.g., DMF).

  • Add an excess of an appropriate acyl isothiocyanate.

  • Agitate the mixture at room temperature until the reaction is complete (monitor by IR spectroscopy for the disappearance of the amine peak).

  • Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

3. Cyclization to form Resin-Bound Aminothiazole:

  • Swell the N-acyl thiourea resin in a suitable solvent (e.g., DMF or THF).

  • Add an excess of an α-bromoacetophenone derivative and a non-nucleophilic base such as triethylamine (TEA).[4]

  • Heat the reaction mixture (e.g., 50-60 °C) for several hours until the reaction is complete.

  • Wash the resin extensively with DMF, DCM, and methanol.

4. Cleavage from the Resin:

  • Wash the resin with DCM and dry under vacuum.

  • Suspend the resin in a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA).[2][4]

  • Stir the suspension at room temperature for 1-2 hours.[5]

  • Filter the resin and wash with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., chromatography or crystallization).

G Start Wang Resin Step1 1. Reductive Amination (Primary Amine, NaBH(OAc)3) Start->Step1 Resin_Amine Resin-Bound Amine Step1->Resin_Amine Step2 2. Acyl Isothiocyanate Resin_Amine->Step2 Resin_Thiourea Resin-Bound N-Acyl Thiourea Step2->Resin_Thiourea Step3 3. α-Bromoacetophenone, TEA Resin_Thiourea->Step3 Resin_Thiazole Resin-Bound Aminothiazole Step3->Resin_Thiazole Step4 4. TFA/DCM Resin_Thiazole->Step4 Final_Product Substituted Aminothiazole Step4->Final_Product

Caption: Synthesis of aminothiazoles via resin-bound thiourea.

Protocol 2: Traceless Synthesis of 2,4-Diaminothiazoles

This protocol outlines a traceless synthesis strategy for 2,4-diaminothiazoles using a polymer-supported thiouronium salt.[6]

1. Preparation of Polymer-Bound Thiouronium Salt:

  • Start with a suitable resin, such as aminomethylpolystyrene.

  • React the resin with an isothiocyanate to form a polymer-bound thiourea.

  • Convert the thiourea to a thiouronium salt.

2. Formation of Thioureido-Thiourea Intermediate:

  • Treat the polymer-bound thiouronium salt with a secondary thiourea to form a resin-bound thioureido-thiourea intermediate.[6]

3. S-Alkylation and Cyclative Cleavage:

  • React the intermediate with an α-bromoketone for S-alkylation.

  • Induce intramolecular ring closure and cleavage from the support using a base, which directly yields the 2,4-diaminothiazole product in solution.[6] This method is advantageous as the resin acts as a scavenger for byproducts, simplifying purification.[6]

Quantitative Data Summary

The yields and purity of the synthesized aminothiazoles are dependent on the specific substrates, resin, and reaction conditions employed. The following tables summarize representative quantitative data from the literature.

Resin TypeLinker/StrategyNo. of StepsOverall Yield (%)Purity (%)Reference
Wang ResinN-Acyl Thiourea733 - 78Excellent[2][4]
Merrifield ResinN-Acyl Thiourea-62 - 80-[4]
Merrifield ResinAmidinothiourea-Good-[2]
PolystyreneTraceless Thiouronium Salt-HighHigh[6]
MBHA ResinPolythiourea-80 - 90High[7]

Signaling Pathways and Logical Relationships

The core of the polymer-supported synthesis of aminothiazoles via the Hantzsch reaction involves a key cyclization step. The logical relationship of this transformation is depicted below.

G cluster_reactants Reactants cluster_products Products Thiourea Resin-Bound Thiourea Cyclization Hantzsch Cyclization Thiourea->Cyclization Haloketone α-Haloketone Haloketone->Cyclization Aminothiazole Resin-Bound 2-Aminothiazole Base Base (e.g., TEA) Base->Cyclization Cyclization->Aminothiazole

References

Application Note: Experimental Protocol for MTT Assay of Thiazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[1][2] It is a crucial tool in drug discovery and toxicology for screening the effects of chemical compounds on cultured cells.[3][4] The assay's principle is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[2][5][6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of cytotoxicity.[3] This document provides a detailed protocol for evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines using the MTT assay.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines, as determined by the MTT assay. The IC₅₀ value represents the concentration of a compound required to inhibit cell viability by 50%.

Thiazole DerivativeCell LineIncubation Time (h)IC₅₀ (µM)Reference
Compound 5bMCF-7 (Breast Cancer)480.2 ± 0.01[7]
Compound 5cMCF-7 (Breast Cancer)480.4 ± 0.03[7]
Compound 5gPC-12 (Pheochromocytoma)480.43 ± 0.06[7]
Compound 5kMDA-MB-468 (Breast Cancer)480.6 ± 0.04[7]
Compound 4dMDA-MB-231 (Breast Cancer)481.21[8]
Compound 4mBxPC-3 (Pancreatic Cancer)721.69[9]
Compound 4nBxPC-3 (Pancreatic Cancer)72~2.0[9]

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate human cancer cell line (e.g., MCF-7, A549, HeLa).

  • Thiazole Derivatives: Stock solutions of test compounds (typically in DMSO).

  • Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[10]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO) or acidified isopropanol (0.05 N HCl in isopropanol).[3][11]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.[11]

    • Multichannel pipette.

    • Biological safety cabinet.

Detailed Methodology

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Trypsinize and count the cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete culture medium to achieve the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "vehicle control" (cells treated with vehicle, e.g., DMSO) and "blank" (medium only, no cells) for background absorbance correction.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

Step 2: Treatment with Thiazole Compounds

  • Prepare serial dilutions of the thiazole derivatives in a complete culture medium from a stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of thiazole compounds to the respective wells. Add 100 µL of medium with vehicle to the control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[10]

  • Gently mix the plate and return it to the incubator for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes until the purple color is homogenous.[10]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Calculate Percent Viability:

    • First, subtract the average OD of the blank wells from the OD of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100[11]

  • Determine IC₅₀:

    • Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC₅₀ value can be determined from the curve by identifying the concentration at which cell viability is reduced to 50%. This is often calculated using non-linear regression analysis in software like GraphPad Prism.[14]

Visualizations

Experimental Workflow```dot

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add Thiazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) to Dissolve Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro antimicrobial susceptibility testing of novel thiazole analogs. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4] This document outlines standardized protocols for determining the antimicrobial efficacy of these compounds and presents a compilation of reported minimum inhibitory concentration (MIC) data for various thiazole analogs.

Quantitative Data Summary

Effective evaluation of novel antimicrobial agents requires a systematic comparison of their activity against a panel of clinically relevant microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiazole analogs as reported in the scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Analogs against Various Microorganisms

Thiazole Analog/DerivativeTest MicroorganismGram StainMIC (µg/mL)Reference
2-amino-2-thiazolineMultidrug-Resistant Staphylococcus aureusGram-positive32[6]
2-thiazoline-2-thiolMultidrug-Resistant Staphylococcus aureusGram-positive64[6]
2-acetyl-2-thiazolineMultidrug-Resistant Staphylococcus aureusGram-positive32[6]
bis(thiazol-5-yl)phenylmethane derivativesStaphylococcus aureusGram-positive2–64[6]
bis(thiazol-5-yl)phenylmethane derivativesVancomycin-Resistant Enterococcus faecalisGram-positive64[6]
Thiazole-quinolinium derivative 4a4Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive1–32[7]
Thiazole-quinolinium derivative 4b4Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive1–32[7]
2-phenyl-1,3-thiazole derivativeStaphylococcus aureusGram-positive125–150[8]
2-phenyl-1,3-thiazole derivativeEscherichia coliGram-negative125–150[8]
2-phenyl-1,3-thiazole derivativeAspergillus nigerFungus125–150[8]
Benzo[d]thiazole derivative 13Staphylococcus aureusGram-positive50–75[8]
Benzo[d]thiazole derivative 14Escherichia coliGram-negative50–75[8]
Thiazole derivative 6dProteus vulgarisGram-negative128[9]
Thiazole derivative 9Proteus vulgarisGram-negative512[9]
Thiazole derivative 10bProteus vulgarisGram-negative1024[9]
Pyrazole derivative 7b (with thiazole moiety)Various PathogensNot Specified0.22-0.25[10]

Experimental Protocols

The following are detailed methodologies for three standard in vitro antimicrobial susceptibility tests: Broth Microdilution, Agar Dilution, and the Kirby-Bauer Disk Diffusion Assay.

Protocol 1: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.[11][12]

Materials:

  • 96-well microtiter plates

  • Test thiazole analog stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution:

    • In the first column of a 96-well plate, add the test compound stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions by transferring half the volume from each well to the subsequent well across the plate.[12]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Ensure positive, negative, and sterility controls are included on the plate.[5]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[5][11]

  • MIC Determination:

    • The MIC is the lowest concentration of the thiazole analog at which there is no visible growth (turbidity) of the microorganism.[5][11]

Protocol 2: Agar Dilution Assay

This method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium.[13][14]

Materials:

  • Test thiazole analog stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile petri dishes

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Inocula-replicating apparatus (optional)

  • Incubator

Procedure:

  • Plate Preparation:

    • Prepare a series of dilutions of the test thiazole analog.

    • Add a specific volume of each dilution to molten agar to achieve the desired final concentrations.[13]

    • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.[13]

  • Inoculum Preparation:

    • Prepare the inoculum as described in the Broth Microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the microbial suspension (approximately 10⁴ CFU per spot).[13] A multi-pronged inoculator can be used to test several isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.[15]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[16][17][18]

Materials:

  • Sterile paper disks (6 mm diameter)

  • Test thiazole analog solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile paper disks with a known concentration of the thiazole analog solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the Broth Microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[19]

  • Disk Placement:

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.[19]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[19]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[20] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and some of the known mechanisms of action for thiazole analogs.

G cluster_prep Preparation cluster_testing Testing Methods cluster_incubation Incubation cluster_results Results start Start: Select Test Microorganism culture Prepare Pure Microbial Culture start->culture inoculum Prepare Inoculum (0.5 McFarland Standard) culture->inoculum broth Broth Microdilution inoculum->broth agar Agar Dilution inoculum->agar disk Disk Diffusion inoculum->disk compound Prepare Thiazole Analog Stock Solution compound->broth compound->agar compound->disk incubate Incubate at 35-37°C for 16-24h broth->incubate agar->incubate disk->incubate mic_broth Determine MIC (No Turbidity) incubate->mic_broth mic_agar Determine MIC (No Growth) incubate->mic_agar zone Measure Zone of Inhibition (mm) incubate->zone

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

G cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Bacterial Cell Outcomes thiazole Thiazole Analogs dna_gyrase Inhibition of DNA Gyrase thiazole->dna_gyrase e.g., certain quinoline hybrids ftsZ Inhibition of FtsZ Polymerization thiazole->ftsZ e.g., thiazole-quinolinium derivatives fabH Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH) thiazole->fabH e.g., specific synthetic analogs membrane Cell Membrane Disruption thiazole->membrane Amphiphilic character of some analogs dna_rep Blocks DNA Replication dna_gyrase->dna_rep cell_div Inhibits Cell Division ftsZ->cell_div fatty_acid Disrupts Fatty Acid Synthesis fabH->fatty_acid leakage Cytoplasmic Leakage membrane->leakage Bactericidal/Bacteriostatic Effect Bactericidal/Bacteriostatic Effect dna_rep->Bactericidal/Bacteriostatic Effect cell_div->Bactericidal/Bacteriostatic Effect fatty_acid->Bactericidal/Bacteriostatic Effect leakage->Bactericidal/Bacteriostatic Effect

Caption: Known antimicrobial mechanisms of action for various thiazole analogs.

References

High-Throughput Screening of 2-Aminothiazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This heterocyclic motif is a core component of numerous approved drugs and clinical candidates, demonstrating its versatility in targeting a wide range of proteins.[3] Derivatives of 2-aminothiazole have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] A critical application of 2-aminothiazole libraries is in the high-throughput screening (HTS) for novel kinase inhibitors, as dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[3] However, it is also noted that the 2-aminothiazole scaffold can exhibit promiscuous binding, acting as a frequent hitter in biophysical assays, which necessitates careful validation of screening hits.[4]

These application notes provide a comprehensive guide to conducting HTS campaigns with 2-aminothiazole libraries, with a focus on identifying and characterizing novel kinase inhibitors. Detailed protocols for biochemical and cell-based assays are provided, along with data presentation guidelines and visualizations of key signaling pathways.

Data Presentation: High-Throughput Screening of 2-Aminothiazole Kinase Inhibitors

The following table summarizes quantitative data from representative high-throughput screening campaigns of 2-aminothiazole libraries against various protein kinases.

Compound ID/SeriesTarget Kinase(s)HTS Hit IC50 (µM)Optimized Compound IC50 (nM)Cellular Activity (IC50)Reference(s)
2-(allylamino)-4-aminothiazol-5-yl(phenyl)methanone (Hit Compound 1)CDK2-cyclin A2150.9 - 1.50.27 - 6.9 µM (in 13 of 15 cancer cell lines for optimized compounds)[1][5][6]
2-acetamido-thiazolylthio acetic ester (Hit Compound 1)CDK2Not explicitly stated, but led to optimization1 - 10 (for over 100 analogues)1.4 µM (A2780 ovarian carcinoma cells for compound 14)[7][8][9][10]
N-(5-Bromo-1,3-thiazol-2-yl)butanamide (Hit Compound 1)CDK20.80820 (for compound 4)95 nM (A2780 cellular cytotoxicity for an optimized compound)[6]
Aminothiazole SeriesAurora KinasesNot explicitly statedVariesDecreased histone H3 phosphorylation[2][11]
Dasatinib (BMS-354825)Pan-Src Kinase InhibitorDiscovered through screeningSubnanomolar to nanomolarPotent in cellular assays[5]
SNS-032 (BMS-387032)CDK2Not explicitly stated4895 nM (A2780 cells)[3]
CYC116Aurora A/B, VEGFR2Not explicitly statedPotent Aurora A/B inhibitorIn Phase I clinical trials[3]
KY-05009Traf2- and Nck-interacting kinase (TNIK)Not explicitly statedLow nanomolarSelective against human lung adenocarcinoma A549 cells[3]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for High-Throughput Screening

This protocol describes a typical biochemical assay for identifying 2-aminothiazole inhibitors of a target kinase (e.g., CDK2) in a high-throughput format.

1. Materials and Reagents:

  • 2-Aminothiazole compound library (e.g., 10,000 compounds at 10 mM in DMSO)

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well assay plates (low-volume, white)

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates. Also, add positive and negative controls to designated wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Dispense the kinase/substrate mix into all wells of the assay plate.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final concentration of the screening compounds is typically 10 µM.

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

    • Incubate for the recommended time to allow for signal development.

    • Read the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Cell-Based Proliferation Assay for Hit Confirmation

This protocol outlines a method to assess the anti-proliferative activity of hit compounds identified from the primary screen in a relevant cancer cell line.

1. Materials and Reagents:

  • Cancer cell line (e.g., A2780 ovarian cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hit compounds from the primary screen

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Positive control (e.g., a known cytotoxic drug)

  • Negative control (DMSO)

  • 96-well or 384-well clear-bottom, white-walled cell culture plates

2. Assay Procedure:

  • Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include positive and negative controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Mix and incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalize the data to the negative control (100% viability) and a no-cell control (0% viability).

  • Plot the percent viability against the compound concentration.

  • Calculate the IC50 value for each compound using a non-linear regression analysis.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Screening Campaign cluster_validation Hit Validation & Follow-up AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS (Single Concentration) AssayDev->PrimaryScreen LibPrep 2-Aminothiazole Library Preparation LibPrep->PrimaryScreen HitSelection Hit Identification & Triage PrimaryScreen->HitSelection Data Analysis DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse SecondaryAssay Secondary Assays (e.g., Cell-based) DoseResponse->SecondaryAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign using 2-aminothiazole libraries.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->pRb Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Promotes activation DNA_rep DNA Replication CyclinA_CDK2->DNA_rep Initiates inhibitor 2-Aminothiazole Inhibitor inhibitor->CyclinE_CDK2 inhibitor->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S transition and its inhibition by 2-aminothiazoles.

Aurora Kinase Signaling in Mitosis

Aurora_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Completion inhibitor 2-Aminothiazole Inhibitor inhibitor->AuroraA inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition by 2-aminothiazole compounds.

Canonical Wnt Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Activates Dsh->DestructionComplex Inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on Co-activates TargetGenes_on Target Gene Transcription ON TCF_LEF_on->TargetGenes_on Activates inhibitor 2-Aminothiazole Inhibitor (e.g., TNIK inh.) inhibitor->TargetGenes_on Inhibits Transcription

Caption: The canonical Wnt signaling pathway and a potential point of inhibition by 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the multi-step synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, commencing from thiourea. The synthesis strategy is centered around the initial formation of a 2-amino-4-phenylthiazole core via the Hantzsch thiazole synthesis. Subsequent functional group transformations, including a Sandmeyer reaction, lithiation-carboxylation, Arndt-Eistert homologation, and final reduction steps, are employed to construct the desired ethylamine sidechain. This document is intended for an audience of trained organic chemists and outlines the necessary reagents, conditions, and workup procedures for each synthetic step. All quantitative data are summarized for clarity, and a detailed workflow diagram is provided for visualization of the synthetic sequence.

Overall Synthetic Scheme

The synthesis proceeds through a seven-step sequence starting from thiourea and 2-bromoacetophenone.

Scheme 1: Overall Synthesis Pathway (Image for illustrative purposes)

  • Step 1: 2-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

  • Step 2: 2-Amino-4-phenylthiazole → 2-Bromo-4-phenylthiazole (Sandmeyer Reaction)

  • Step 3: 2-Bromo-4-phenylthiazole → 4-Phenylthiazole-2-carboxylic acid (Lithiation/Carboxylation)

  • Step 4: 4-Phenylthiazole-2-carboxylic acid → 2-(4-Phenyl-thiazol-2-yl)-acetic acid (Arndt-Eistert Homologation)

  • Step 5: 2-(4-Phenyl-thiazol-2-yl)-acetic acid → 2-(4-Phenyl-thiazol-2-yl)-acetamide (Amide Formation)

  • Step 6: 2-(4-Phenyl-thiazol-2-yl)-acetamide → 2-(4-Phenyl-thiazol-2-yl)-ethylamine (Amide Reduction)

  • Step 7: 2-(4-Phenyl-thiazol-2-yl)-ethylamine → this compound (Salt Formation)

Data Presentation

Table 1: Starting Materials and Reagents

Compound Name Formula MW ( g/mol ) Supplier
Thiourea CH₄N₂S 76.12 Sigma-Aldrich
2-Bromoacetophenone C₈H₇BrO 199.04 Sigma-Aldrich
Copper(II) Bromide CuBr₂ 223.35 Sigma-Aldrich
n-Butyl nitrite C₄H₉NO₂ 103.12 Sigma-Aldrich
n-Butyllithium C₄H₉Li 64.06 Sigma-Aldrich
Thionyl chloride SOCl₂ 118.97 Sigma-Aldrich
Diazomethane CH₂N₂ 42.04 Prepare fresh
Silver benzoate C₇H₅AgO₂ 228.99 Sigma-Aldrich

| Lithium aluminum hydride | LiAlH₄ | 37.95 | Sigma-Aldrich |

Table 2: Summary of Intermediates and Final Product

Step Compound Name Formula MW ( g/mol ) Typical Yield (%) M.P. (°C)
1 2-Amino-4-phenylthiazole C₉H₈N₂S 176.24 85-95 150-153[1]
2 2-Bromo-4-phenylthiazole C₉H₆BrNS 239.12 ~53[2] 89-91
3 4-Phenylthiazole-2-carboxylic acid C₁₀H₇NO₂S 205.24 65-75 165-167
4 2-(4-Phenyl-thiazol-2-yl)-acetic acid C₁₁H₉NO₂S 219.26 50-70 148-150
5 2-(4-Phenyl-thiazol-2-yl)-acetamide C₁₁H₁₀N₂OS 218.28 80-90 188-190
6 2-(4-Phenyl-thiazol-2-yl)-ethylamine C₁₁H₁₂N₂S 204.30 70-85 (Oil)

| 7 | 2-(4-Phenyl-thiazol-2-yl)-ethylamine HCl | C₁₁H₁₃ClN₂S | 240.76 | >95 | 210-212 |

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including pyrophoric reagents (n-BuLi), highly toxic reagents (diazomethane), and strong acids/bases. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoacetophenone (19.9 g, 0.1 mol) and thiourea (9.1 g, 0.12 mol).

  • Solvent Addition: Add ethanol (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture over 300 g of crushed ice.

  • Neutralization: Slowly add a 10% aqueous sodium carbonate solution until the pH of the mixture is ~8-9. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole as a solid. Dry the product under vacuum.

Protocol 2: Synthesis of 2-Bromo-4-phenylthiazole (Sandmeyer Reaction)

This protocol is based on the procedure reported by Siméon et al.[2]

  • Reaction Setup: In a 500 mL flask, dissolve 2-amino-4-phenylthiazole (8.1 g, 46.0 mmol) and copper(II) bromide (CuBr₂, 10.3 g, 46.0 mmol) in acetonitrile (150 mL) at room temperature.

  • Reagent Addition: With stirring, add n-butyl nitrite (6.1 mL, 51.0 mmol) dropwise to the solution.

  • Reaction: Heat the solution to 60 °C. The reaction is typically complete within 15 minutes, as indicated by the cessation of gas evolution.

  • Work-up: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M aqueous ammonia solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: heptane/ethyl acetate, 95:5) to afford 2-bromo-4-phenylthiazole.

Protocol 3: Synthesis of 4-Phenylthiazole-2-carboxylic acid (Lithiation/Carboxylation)

This protocol is a general procedure adapted from methods for lithiation of 2-bromothiazoles.[4][5]

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromo-4-phenylthiazole (4.78 g, 20 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas (from a cylinder or sublimed dry ice) through the solution for 1 hour at -78 °C.

  • Work-up: Allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-phenylthiazole-2-carboxylic acid.

Protocol 4: Synthesis of 2-(4-Phenyl-thiazol-2-yl)-acetic acid (Arndt-Eistert Homologation)

This is a two-part protocol based on the general Arndt-Eistert synthesis.[6][7] Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced chemists with appropriate safety precautions.

  • Part A: Formation of Acid Chloride

    • In a 100 mL flask, suspend 4-phenylthiazole-2-carboxylic acid (4.1 g, 20 mmol) in thionyl chloride (15 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Heat the mixture to reflux for 2 hours.

    • Cool the mixture and remove excess thionyl chloride under reduced pressure to obtain the crude 4-phenylthiazole-2-carbonyl chloride, which is used immediately in the next step.

  • Part B: Diazoketone formation and Wolff Rearrangement

    • Dissolve the crude acid chloride in anhydrous THF (50 mL) and cool to 0 °C.

    • Slowly add an ethereal solution of diazomethane (~40 mmol, 2 equivalents) until a persistent yellow color is observed. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench excess diazomethane by adding a few drops of acetic acid.

    • In a separate flask, prepare a solution of silver benzoate (0.46 g, 2 mmol, 0.1 eq) in a 1:1 mixture of dioxane and water (60 mL).

    • Add the diazoketone solution to the silver benzoate solution and heat the mixture to 80 °C for 2-3 hours.

    • Cool the reaction, acidify with 1 M HCl, and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 2-(4-phenyl-thiazol-2-yl)-acetic acid.

Protocol 5: Synthesis of 2-(4-Phenyl-thiazol-2-yl)-acetamide
  • Acid Chloride Formation: In a 100 mL flask, reflux a suspension of 2-(4-phenyl-thiazol-2-yl)-acetic acid (4.38 g, 20 mmol) in thionyl chloride (15 mL) with a catalytic drop of DMF for 2 hours. Remove excess SOCl₂ in vacuo.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF (50 mL) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add concentrated aqueous ammonium hydroxide (20 mL) dropwise.

  • Work-up: Stir the mixture for 1 hour at room temperature. Remove the THF under reduced pressure.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(4-phenyl-thiazol-2-yl)-acetamide.

Protocol 6: Synthesis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine

This protocol uses lithium aluminum hydride (LiAlH₄), a water-reactive and pyrophoric reagent.[8]

  • Reaction Setup: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.52 g, 40 mmol) in anhydrous THF (80 mL).

  • Substrate Addition: Add 2-(4-phenyl-thiazol-2-yl)-acetamide (4.36 g, 20 mmol) portion-wise to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Carefully and sequentially add water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL).

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove by filtration, washing the solid with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(4-phenyl-thiazol-2-yl)-ethylamine as an oil.

Protocol 7: Synthesis of this compound
  • Dissolution: Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise, until no further precipitation is observed.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials SM1 Thiourea R1 Protocol 1: Hantzsch Synthesis (Ethanol, Reflux) SM1->R1 SM2 2-Bromoacetophenone SM2->R1 I1 Intermediate 1: 2-Amino-4-phenylthiazole R1->I1 R2 Protocol 2: Sandmeyer Reaction (CuBr₂, n-BuONO) I1->R2 I2 Intermediate 2: 2-Bromo-4-phenylthiazole R2->I2 R3 Protocol 3: Lithiation / Carboxylation (1. n-BuLi, 2. CO₂) I2->R3 I3 Intermediate 3: 4-Phenylthiazole-2- carboxylic acid R3->I3 R4 Protocol 4: Arndt-Eistert Homologation I3->R4 I4 Intermediate 4: 2-(4-Phenyl-thiazol-2-yl)- acetic acid R4->I4 R5 Protocol 5: Amide Formation (1. SOCl₂, 2. NH₃) I4->R5 I5 Intermediate 5: 2-(4-Phenyl-thiazol-2-yl)- acetamide R5->I5 R6 Protocol 6: Amide Reduction (LiAlH₄) I5->R6 I6 Target Compound: 2-(4-Phenyl-thiazol-2-yl)- ethylamine R6->I6 R7 Protocol 7: Salt Formation (HCl) I6->R7 FP Final Product: 2-(4-Phenyl-thiazol-2-yl)- ethylamine hydrochloride R7->FP

Caption: Workflow for the synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl.

References

Application Notes and Protocols: Purification of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols described herein focus on two primary chromatographic techniques: Flash Column Chromatography for bulk purification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity isolation. These methods are designed to efficiently remove unreacted starting materials and by-products, yielding the target compound with high purity suitable for downstream applications in drug development and chemical research.

Introduction

This compound is a heterocyclic compound incorporating a thiazole ring, a phenyl group, and an ethylamine side chain.[1] This structural motif is of significant interest in medicinal chemistry. The purity of such intermediates is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Chromatographic methods are essential for achieving the high purity required for pharmaceutical development.

This application note outlines two robust purification methodologies. Flash column chromatography is presented as a primary method for purifying gram-scale quantities of the crude product. For applications requiring the highest purity, a detailed RP-HPLC method is also provided.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the purification of synthetic compounds.[2] For basic compounds like this compound, the acidic nature of standard silica gel can lead to peak tailing and poor separation. To mitigate these effects, the use of a mobile phase modifier, such as triethylamine, is recommended to neutralize the acidic silanol groups on the silica surface.[3][4]

Experimental Protocol: Flash Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM, ACS Grade)

  • Methanol (MeOH, ACS Grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Glass column for flash chromatography

  • Eluent collection tubes

  • Rotary evaporator

Sample Preparation (Dry Loading):

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude product).

  • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.

Chromatographic Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of Methanol in Dichloromethane containing 0.5% Triethylamine. A typical gradient starts from 1% MeOH in DCM and is gradually increased to 10% MeOH.

  • Column Dimensions: For 1-2 grams of crude material, a 40 mm diameter column is suitable.

  • Elution Mode: Gradient elution is recommended for optimal separation.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1% MeOH in DCM with 0.5% TEA) and pack it into the column.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Pass the mobile phase through the column under positive pressure. Begin with the initial low-polarity eluent and gradually increase the percentage of methanol.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Visualize the spots under UV light.

  • Product Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Data Presentation: Flash Chromatography
ParameterValue
Crude Sample Purity ~85% (by analytical HPLC)
Purified Sample Purity >98% (by analytical HPLC)
Yield 80-90%
Retention Factor (Rf) ~0.3 in 5% MeOH/DCM with 0.5% TEA

Purification by Reversed-Phase HPLC (RP-HPLC)

For achieving the highest purity, particularly for analytical standards or late-stage drug development, RP-HPLC is the method of choice. A C18 column is a versatile and common starting point for the purification of small molecules.[5] The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds by suppressing the ionization of silanol groups and protonating the amine.

Experimental Protocol: RP-HPLC

Materials and Reagents:

  • Partially purified this compound (from flash chromatography)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm syringe filters

Sample Preparation:

  • Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (analytical) or larger for preparative scale.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 254 nm.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the gradient method as detailed above.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Data Presentation: RP-HPLC
ParameterValue
Starting Sample Purity >98%
Final Sample Purity >99.5%
Retention Time ~12.5 min (under specified conditions)

Visualized Workflows

G Purification Workflow for this compound cluster_0 Flash Chromatography (Bulk Purification) cluster_1 RP-HPLC (High Purity) Crude Crude Product DryLoad Dry Loading onto Silica Crude->DryLoad Elution_Flash Gradient Elution (DCM/MeOH + TEA) DryLoad->Elution_Flash Packing Column Packing (Silica Gel) TLC Fraction Analysis (TLC) Elution_Flash->TLC Pooling_Flash Pooling & Concentration TLC->Pooling_Flash Pure_Flash Purified Product (>98%) Pooling_Flash->Pure_Flash Partially_Pure Partially Pure Product Pure_Flash->Partially_Pure Optional Further Purification Sample_Prep_HPLC Sample Preparation & Filtration Partially_Pure->Sample_Prep_HPLC Injection Injection Sample_Prep_HPLC->Injection Equilibration Column Equilibration (C18) Equilibration->Injection Elution_HPLC Gradient Elution (ACN/Water + TFA) Injection->Elution_HPLC Fraction_Collection Fraction Collection Elution_HPLC->Fraction_Collection Purity_Check Purity Analysis Fraction_Collection->Purity_Check Pooling_HPLC Pooling & Lyophilization Purity_Check->Pooling_HPLC High_Purity High Purity Product (>99.5%) Pooling_HPLC->High_Purity

Caption: Purification workflow diagram.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The choice between flash column chromatography and RP-HPLC will depend on the scale of the purification and the required final purity. For bulk purification, flash chromatography with a modified mobile phase is effective. For obtaining highly pure material for sensitive applications, the described RP-HPLC method is recommended. These methods are crucial for ensuring the quality and reliability of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Novel Assays of 2-Aminothiazole Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing novel assays for determining the biological activity of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] This document outlines detailed protocols for key cell-based and target-based assays to characterize the efficacy and mechanism of action of novel 2-aminothiazole compounds.

Anticancer Activity Assays

A significant area of research for 2-aminothiazole derivatives is their potential as anticancer agents.[5][6] These compounds have been shown to exert cytotoxic effects on a wide range of human cancer cell lines.[6] The following protocols are fundamental for evaluating the antiproliferative and cytotoxic properties of novel 2-aminothiazole derivatives.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer potential typically involves determining the effect of the compounds on cancer cell viability and proliferation.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][6]

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate complete culture medium in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[1] Incubate for a specified period (e.g., 48 or 72 hours).[1][2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%).[1]

Data Presentation:

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
5a8.5 ± 1.210.2 ± 1.5> 50
5c7.2 ± 0.99.8 ± 1.1> 50
6a1.6 ± 0.84.5 ± 0.625.3 ± 2.1
Table 1: Example IC50 values of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives against human cancer cell lines.[1]
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by 2-aminothiazole derivatives, apoptosis and cell cycle progression assays are crucial.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for a specified time.[1]

  • Cell Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant.[1]

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the cells to remove ethanol and resuspend them in a staining solution containing RNase A and Propidium Iodide.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]

experimental_workflow_anticancer cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_target Target Identification cell_culture Cancer Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_assay Cell Cycle Assay (PI Staining) ic50_determination->cell_cycle_assay kinase_inhibition Kinase Inhibition Assay ic50_determination->kinase_inhibition western_blot Western Blot Analysis apoptosis_assay->western_blot

General experimental workflow for anticancer evaluation.

Antimicrobial Activity Assays

2-aminothiazole derivatives have been extensively investigated for their antimicrobial properties against a variety of pathogens.[4][7][8]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Experimental Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable liquid growth medium in a 96-well microtiter plate.[2]

  • Inoculum Preparation: Prepare a standardized microbial suspension of the target organism (e.g., Staphylococcus aureus, Escherichia coli).[2]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[2]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[2]

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Data Presentation:

Compound/DerivativeTarget OrganismMIC (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4
Piperazinyl derivative (121d)Escherichia coli8
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008
Table 2: Example MIC values of selected 2-aminothiazole derivatives against various microbial strains.[8]

Kinase Inhibition Assays

The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors, including the clinically used anticancer drug dasatinib, which is a potent inhibitor of multiple tyrosine kinases.[6][9] Novel 2-aminothiazole derivatives can be screened for their ability to inhibit various kinases involved in disease progression.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific purified kinase.

Experimental Protocol (Generic):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: Add the 2-aminothiazole test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at an appropriate temperature for a specific time.

  • Detection of Kinase Activity: Measure the kinase activity by detecting the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

signaling_pathway_kinase_inhibition cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., Src, Abl) Receptor->DownstreamKinase Activates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to Aminothiazole 2-Aminothiazole Derivative Aminothiazole->DownstreamKinase Inhibits

Inhibition of a generic kinase signaling pathway by a 2-aminothiazole derivative.

High-Throughput Screening (HTS) Considerations

For the discovery of novel bioactive 2-aminothiazole derivatives, high-throughput screening (HTS) of large compound libraries is a common strategy.[10][11] However, it is important to be aware that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in biophysical binding assays, which can lead to false-positive results.[12][13] Therefore, robust secondary and orthogonal assays are crucial to validate initial hits from HTS campaigns.

Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2]

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve an α-haloketone and a thioamide (e.g., thiourea) in a suitable solvent such as ethanol or methanol.[2]

  • Reaction Conditions: The mixture is typically stirred and may be heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the product may precipitate. If the product is a salt, it can be neutralized with a base like sodium carbonate solution to induce precipitation.[2]

  • Purification: The solid product is collected by vacuum filtration, washed with a suitable solvent, and dried. The crude product can often be purified by recrystallization.[2]

This document provides a foundational framework for the investigation of 2-aminothiazole derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific research goals and the properties of the compounds under investigation.

References

Application of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride and its Analogs in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 2-amino-4-phenylthiazole, in particular, have been identified as potent inhibitors of various enzymes and modulators of protein-protein interactions.[2][4][5] This application note explores the potential uses of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride and related 2-amino-4-phenylthiazole derivatives in the field of proteomics, focusing on their application as chemical probes for target identification, enzyme inhibition profiling, and as modulators of protein aggregation.

Potential Applications in Proteomics

The versatility of the 2-amino-4-phenylthiazole core makes it an attractive starting point for the development of chemical tools to investigate the proteome.

  • Chemical Probes for Target Identification: By functionalizing the 2-amino-4-phenylthiazole scaffold with reporter groups such as biotin or photo-activatable crosslinkers, these molecules can be transformed into chemical probes.[6][7] These probes can be used in affinity-based protein profiling (AfBPP) experiments to identify their direct binding partners in complex biological systems like cell lysates or even in living cells.[7][8] This approach is invaluable for elucidating the mechanism of action of bioactive compounds and for discovering novel drug targets.[7]

  • Enzyme Inhibition Profiling: Several 2-aminothiazole derivatives have been shown to be potent inhibitors of a variety of enzymes, including protein kinases (such as Src family kinases), carbonic anhydrases, and acetylcholinesterase.[4][9][10] These compounds can be used in competitive profiling assays to assess their selectivity and to identify off-target effects. Furthermore, they can serve as lead compounds for the development of more potent and selective inhibitors for specific enzyme targets.

  • Modulation of Protein-Protein Interactions: Certain 2-amino-4-phenylthiazole analogs have been demonstrated to disrupt protein-protein interactions, such as the homodimerization of the MyD88 adapter protein, which is crucial in inflammatory signaling pathways.[5] Small molecules that can modulate these interactions are powerful tools for dissecting signaling networks and may represent novel therapeutic strategies.

  • Probing Protein Aggregation: The benzothiazole core is a key feature of Thioflavin T (ThT), a widely used fluorescent dye for the detection of amyloid fibrils, which are characteristic of many neurodegenerative diseases.[11][12] This suggests that novel 2-amino-4-phenylthiazole derivatives could be designed as "turn-on" fluorescent probes to study the kinetics of protein aggregation and to screen for aggregation inhibitors.[13][14]

Quantitative Data: Inhibitory Activities of 2-Amino-4-phenylthiazole Derivatives

The following table summarizes the reported inhibitory activities of various 2-amino-4-phenylthiazole derivatives against different protein targets, illustrating the potential of this class of compounds in proteomics research.

Compound ClassTarget EnzymeIC50 / Ki Value (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleHuman Carbonic Anhydrase I0.008 ± 0.001--INVALID-LINK--[4]
2-amino-4-(4-bromophenyl)thiazoleHuman Carbonic Anhydrase II0.124 ± 0.017--INVALID-LINK--[4]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030--INVALID-LINK--[4]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041--INVALID-LINK--[4]
2-phenylamino-4-methyl-5-acetylthiazoleE. coli β-ketoacyl-ACP synthase I25 (Kd)--INVALID-LINK--[15]
Dasatinib (BMS-354825)Pan-Src KinaseSub-nanomolar to nanomolar--INVALID-LINK--[10]

Experimental Protocols

Here we provide generalized protocols for the application of 2-amino-4-phenylthiazole derivatives in proteomics research. These protocols are intended as a starting point and may require optimization for specific compounds and biological systems.

Protocol 1: Target Identification using a Hypothetical 2-Amino-4-phenylthiazole-based Affinity Probe

This protocol outlines a general workflow for identifying the protein targets of a 2-amino-4-phenylthiazole derivative that has been modified to include an affinity tag (e.g., biotin).

1. Materials and Reagents:

  • Biotinylated 2-amino-4-phenylthiazole probe

  • Control compound (non-biotinylated 2-amino-4-phenylthiazole)

  • Streptavidin-conjugated magnetic beads

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)

  • Phosphate-buffered saline (PBS)

  • BCA protein assay kit

  • SDS-PAGE reagents

  • Mass spectrometry-grade trypsin

  • Reagents for reduction (DTT) and alkylation (iodoacetamide)

  • LC-MS/MS system

2. Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the biotinylated probe or control compound for the desired time.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C to pre-clear non-specific binders.

    • Remove the beads and incubate the pre-cleared lysate with the biotinylated probe-treated lysate overnight at 4°C with gentle rotation. A control pulldown should be performed with lysate treated with the non-biotinylated compound.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, destain, and perform in-gel digestion with trypsin overnight.

  • LC-MS/MS Analysis:

    • Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).

    • Compare the proteins identified in the probe-treated sample with the control sample to identify specific binding partners.

G cluster_workflow Chemical Proteomics Workflow A Treat cells with biotinylated 2-amino-4-phenylthiazole probe B Cell Lysis and Protein Extraction A->B C Affinity Pulldown with Streptavidin Beads B->C D Wash to remove non-specific binders C->D E Elution of Bound Proteins D->E F Protein Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification and Data Analysis G->H

Chemical Proteomics Workflow

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation

This protocol describes the use of Thioflavin T (ThT), a benzothiazole dye, to monitor the kinetics of protein aggregation in the presence of a potential inhibitor from the 2-amino-4-phenylthiazole class.[11][16]

1. Materials and Reagents:

  • Thioflavin T (ThT)

  • Protein of interest (e.g., α-synuclein, amyloid-beta)

  • 2-amino-4-phenylthiazole derivative (test compound)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of ThT in distilled water and filter through a 0.2 µm syringe filter.[16] Store in the dark.

    • Prepare a working solution of ThT by diluting the stock solution in phosphate buffer to a final concentration of 25 µM.[16]

    • Prepare the protein of interest at the desired concentration in phosphate buffer.

    • Prepare a stock solution of the 2-amino-4-phenylthiazole test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay.

  • Assay Setup:

    • In a 96-well plate, add the protein solution, the ThT working solution, and either the test compound or vehicle control.

    • The final volume in each well should be consistent (e.g., 100-200 µL).

    • Include controls for the buffer with ThT alone and the protein with ThT and vehicle.

  • Data Acquisition:

    • Place the plate in a fluorescence microplate reader equipped with temperature control (e.g., 37°C) and shaking capabilities.

    • Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).

    • Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[16]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Compare the aggregation kinetics (lag phase, elongation rate) of the protein in the presence and absence of the test compound to determine its inhibitory effect.

G cluster_assay Protein Aggregation Assay Workflow A Prepare Protein, ThT, and Test Compound Solutions B Mix reagents in a 96-well plate A->B C Incubate at 37°C with shaking B->C D Measure Fluorescence (Ex: 450 nm, Em: 485 nm) at regular intervals C->D E Plot Fluorescence vs. Time D->E F Analyze Aggregation Kinetics E->F

Protein Aggregation Assay Workflow

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway where a 2-amino-4-phenylthiazole derivative acts as an inhibitor of a protein kinase, thereby blocking downstream signaling events.

G cluster_pathway Hypothetical Signaling Pathway Inhibition A Upstream Signal B Protein Kinase A->B C Substrate Protein B->C Phosphorylation D Phosphorylated Substrate Protein B->D E Downstream Cellular Response D->E Inhibitor 2-Amino-4-phenylthiazole Inhibitor Inhibitor->B

References

Application Notes and Protocols: 2-Aminothiazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved anticancer drugs such as the kinase inhibitors Dasatinib and Alpelisib.[1] Its derivatives have demonstrated significant potential in oncology by targeting key cellular processes involved in cancer progression, including cell signaling, proliferation, and survival.[2] These compounds primarily exert their anticancer effects through the inhibition of protein kinases and the disruption of microtubule dynamics. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel anticancer agents based on the 2-aminothiazole core.

Core Mechanisms of Anticancer Activity

2-aminothiazole derivatives employ a variety of mechanisms to combat cancer cells, with two of the most prominent being kinase inhibition and interference with microtubule function.

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 2-aminothiazole scaffold is an effective pharmacophore for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site. Key signaling pathways targeted by 2-aminothiazole derivatives include:

  • Src Family Kinases (SFKs) and Abl Kinase: Dasatinib, a potent multi-kinase inhibitor, is a prime example of a 2-aminothiazole-containing drug used in the treatment of chronic myeloid leukemia (CML).[3]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and 2-aminothiazole derivatives like Alpelisib have been developed to inhibit its components.[1]

  • VEGFR-2: As a key transducer of angiogenic signals, VEGFR-2 is a target for 2-aminothiazole derivatives aimed at inhibiting the formation of new blood vessels that supply tumors.[4]

  • Aurora Kinases: These serine/threonine kinases are essential for cell division, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.[5]

Apoptosis Induction and Cell Cycle Arrest: A significant body of research has demonstrated that 2-aminothiazole derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[6] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[6] Furthermore, these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[6]

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of selected 2-aminothiazole derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Compound/DerivativeCancer Cell LineIC₅₀ Value
DasatinibK562 (Leukemia)<1 nM
AlpelisibMCF-7 (Breast Cancer)4.6 nM
Compound 45 (CK2 inhibitor)HL-60 (Leukemia)0.25 µM
Compound 19 (VEGFR-2 inhibitor)-0.5 µM
Compound 53 (PI3Kβ inhibitor)PC-3 (Prostate Cancer)0.35 µM
Compound 53 (PI3Kβ inhibitor)DU145 (Prostate Cancer)0.62 µM
Compound 54 (PI3Kα inhibitor)MCF-7 (Breast Cancer)-
Compound 13 HCT116 (Colon Cancer)6.43 ± 0.72 μM
Compound 13 A549 (Lung Cancer)9.62 ± 1.14 μM
Compound 13 A375 (Melanoma)8.07 ± 1.36 μM
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM
Compound 73b H1299 (Lung Cancer)4.89 µM
Compound 73b SHG-44 (Glioma)4.03 µM

Note: Data compiled from multiple sources.[3][4][7][8] The specific structures of numbered compounds can be found in the cited literature.

Experimental Protocols

A. Synthesis of 2-Aminothiazole Derivatives

1. Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch synthesis is a classical and versatile method for preparing the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol or methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Stir bar and hot plate

  • Filtration apparatus (Buchner funnel, side-arm flask)

Procedure:

  • In a round-bottom flask or vial, dissolve the thiourea derivative (1.0-1.5 equivalents) in ethanol or methanol.

  • Add the α-haloketone (1.0 equivalent) to the solution.

  • Add a stir bar and heat the mixture with stirring (e.g., on a hot plate set to 100°C) for 30-60 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the contents into a beaker containing 5% Na₂CO₃ solution to neutralize the HBr salt and precipitate the product.[8]

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

B. In Vitro Anticancer Activity Assays

1. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2-aminothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the 2-aminothiazole derivative for a specified time. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells immediately by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI - : Viable cells

    • Annexin V+ / PI - : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells per sample after treatment with the 2-aminothiazole derivative.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[12]

  • Incubate the cells on ice for at least 30 minutes for fixation.[12] Cells can be stored in ethanol at 4°C for several weeks.

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.[12]

  • Resuspend the cells in 500 µL of PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Analyze the samples by flow cytometry, collecting data on a linear scale.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a 2-aminothiazole derivative to inhibit the activity of a specific protein kinase. The format can vary (e.g., TR-FRET, luminescence, radioactivity).

Materials:

  • Purified recombinant kinase

  • Specific substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • 2-aminothiazole test compound

  • Detection reagents (specific to the assay format, e.g., phospho-specific antibody, ADP detection reagents)

  • Microplate reader compatible with the detection method

Procedure:

  • Prepare serial dilutions of the 2-aminothiazole test compound in the appropriate buffer (often containing DMSO).

  • In a microplate, add the kinase and the test compound (or vehicle control) to the kinase reaction buffer.

  • Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Drug Discovery Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Evaluation Lead_Opt->Preclinical G cluster_1 Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Growth_Factor Growth Factor Growth_Factor->RTK Aminothiazole 2-Aminothiazole Derivative Aminothiazole->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes G cluster_2 Apoptosis Induction Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize Hantzsch thiazole synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch synthesis of thiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in Hantzsch thiazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, incomplete reactions, and the formation of side products.[1]

  • Purity of Reactants and Solvents: The purity of the α-haloketone and thioamide is critical.[1][2] Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.[2] The presence of water can also be detrimental; therefore, using anhydrous solvents is often recommended.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[1] It is advisable to perform small-scale screening to identify the best conditions for your specific substrates.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to ensure the full consumption of starting materials.[1]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired thiazole.[1]

Q2: I am observing multiple spots on my TLC plate. What are the possible side products?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired thiazole product, these could include:

  • Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be visible if the reaction is incomplete.[1]

  • Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reaction intermediates can self-condense.[1]

  • Isomeric Thiazoles: Depending on the reactants' substitution patterns, the formation of isomeric thiazole products is a possibility.[1]

Q3: My product is difficult to purify. What purification methods are recommended?

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and catalysts. Common methods include:

  • Recrystallization: This is an effective method for purifying solid organic compounds.[1]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.[3] A common eluent system is a mixture of ethyl acetate and hexanes.[4]

  • Precipitation and Filtration: In many cases, the thiazole product is poorly soluble in the reaction solvent upon cooling or after neutralization, allowing for isolation by simple filtration.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for a Hantzsch thiazole synthesis?

The classical Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide.[4][6] Thiourea is a common thioamide used to produce 2-aminothiazoles.[4]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the disappearance of the reactant spots and the appearance of a new spot for the product.[1]

Q3: What are the optimal reaction conditions (solvent, temperature, time)?

Optimal conditions are substrate-dependent. However, general guidelines exist:

  • Solvents: Ethanol is a commonly used solvent.[1] Other effective solvents include methanol, 1-butanol, 2-propanol, and water, particularly in multi-component reactions.[2][4][7] In some cases, solvent-free conditions have been successfully employed.[8][9]

  • Temperature: Conventional heating methods often involve refluxing the reaction mixture for several hours.[2] Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[2][10]

  • Catalysts: While many Hantzsch syntheses proceed without a catalyst, acid catalysts like p-Toluenesulfonic acid (PTSA) can be used.[1] Modern methods may employ reusable solid catalysts like silica-supported tungstosilisic acid.[7]

Q4: Can microwave irradiation improve the Hantzsch synthesis?

Yes, microwave-assisted synthesis can offer significant advantages over conventional heating, including:

  • Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.[10]

  • Improved Yields: Higher yields of the desired thiazole are often observed.[10]

  • Cleaner Reactions: Microwave heating can sometimes lead to fewer byproducts, simplifying purification.[10]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data on various reaction conditions for the Hantzsch thiazole synthesis.

Table 1: Conventional Heating Methods

α-HaloketoneThioamideSolventCatalystTemperatureTimeYield (%)Reference
2-BromoacetophenoneThioureaMethanolNone100°C30 min~95% (crude)[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEtOH/Water (1:1)SiW/SiO₂RefluxVaries87%[7]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesN-PhenylthioureaMethanolNoneReflux8 hLower than MW[10]

Table 2: Modern Synthetic Approaches

Methodα-HaloketoneThioamideSolventCatalystTemperatureTimeYield (%)Reference
Microwave2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesN-PhenylthioureaMethanolNone90°C30 min95%[10]
Ultrasound3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one & BenzaldehydeThioureaEtOH/Water (1:1)SiW/SiO₂Room TempVaries88%[11]
Solvent-Free2-BromoacetophenonesThioureaNoneNoneNot specifiedFew secondsGood yields[9]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Isolation: If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be neutralized with a mild base like 5% sodium bicarbonate solution.[1][4]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This method is adapted from a procedure for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[10]

  • Reactant Setup: In a specialized microwave reaction vessel, combine the α-haloketone (1 equivalent) and the substituted thiourea (1 equivalent) in methanol (e.g., 2 mL for a 1 mmol scale).

  • Microwave Irradiation: Cap the vessel and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 90°C) for the determined time (e.g., 30 minutes) under pressure (e.g., 250 psi).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The pure product may precipitate from the solution and can be isolated by filtration.

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants α-Haloketone + Thioamide Mix Dissolve & Mix Reactants->Mix Solvent Choose Solvent (e.g., Ethanol) Solvent->Mix Heat Heat (Reflux or Microwave) Mix->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Product Pure Thiazole Purify->Product Troubleshooting_Hantzsch cluster_check Initial Checks cluster_solutions Potential Solutions Start Low Yield or Impure Product Purity Check Reactant Purity Start->Purity TLC Analyze TLC Start->TLC PurifyReactants Purify/Replace Starting Materials Purity->PurifyReactants Impurities Detected OptimizeTime Increase Reaction Time TLC->OptimizeTime Starting Material Remains SideProducts Identify & Mitigate Side Reactions TLC->SideProducts Multiple Spots PurifyReactants->Start Re-run Reaction Final Improved Yield/ Purity PurifyReactants->Final OptimizeSolvent Screen Solvents OptimizeSolvent->Start OptimizeSolvent->Final OptimizeTemp Adjust Temperature/ Heating Method (MW) OptimizeTemp->Start Re-run Reaction OptimizeTemp->Final OptimizeTime->Start Re-run Reaction OptimizeTime->Final SideProducts->OptimizeSolvent SideProducts->OptimizeTemp

References

Technical Support Center: Synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound?

A1: The most prevalent and well-established method involves a multi-step synthesis. The initial and key step is the Hantzsch thiazole synthesis to form the 2-amino-4-phenylthiazole core. This is typically achieved through the condensation of an α-haloketone, such as 2-bromoacetophenone, with thiourea. Subsequent steps are then required to introduce the ethylamine side chain at the 2-position of the thiazole ring, followed by conversion to the hydrochloride salt.

Q2: What are the critical factors influencing the yield of the initial Hantzsch thiazole synthesis?

A2: The yield of the 2-amino-4-phenylthiazole intermediate is highly dependent on several factors, including the choice of solvent, reaction temperature, and the use of a catalyst. Optimizing these parameters is crucial for maximizing the yield. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.

Q3: What are the common challenges encountered during the synthesis and how can they be addressed?

A3: Researchers may face several challenges, including low yields, the formation of side products, and difficulties in purification. Low yields in the Hantzsch synthesis can often be attributed to suboptimal reaction conditions. Side reactions can lead to isomeric impurities. Purification of the final compound, this compound, typically involves techniques like recrystallization or column chromatography to achieve high purity.[1]

Q4: Are there alternative methods to introduce the ethylamine side chain on the thiazole ring?

A4: Yes, alternative strategies exist. One common approach involves the synthesis of 2-(cyanomethyl)-4-phenylthiazole, followed by the reduction of the nitrile group to the corresponding amine. Another potential route is the Sandmeyer reaction on 2-amino-4-phenylthiazole to introduce a handle at the 2-position, which can then be further elaborated to the ethylamine side chain. However, the Sandmeyer reaction on heteroaromatic amines can sometimes be challenging and may require careful optimization.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Hantzsch Synthesis - Suboptimal reaction temperature or time.- Inappropriate solvent.- Impure starting materials (2-bromoacetophenone, thiourea).- Inefficient mixing.- Optimize temperature and monitor reaction progress using TLC.- Screen different solvents such as ethanol, methanol, or a mixture.- Ensure the purity of reactants before starting the reaction.- Use a magnetic stirrer to ensure homogeneous reaction mixture.
Formation of Side Products - Incorrect reaction conditions leading to the formation of isomeric thiazoles or other byproducts.- Decomposition of starting materials or intermediates.- Carefully control the reaction temperature and stoichiometry of reactants.- Consider using a milder catalyst or reaction conditions.- Purify the intermediate 2-amino-4-phenylthiazole before proceeding to the next step.
Incomplete Nitrile Reduction - Inactive or insufficient reducing agent.- Unfavorable reaction conditions (temperature, pressure, solvent).- Catalyst poisoning.- Use a fresh batch of a suitable reducing agent (e.g., LiAlH₄, H₂/Raney Ni).- Optimize the reaction temperature, pressure (for catalytic hydrogenation), and solvent.- Ensure the substrate is free of impurities that could poison the catalyst.
Difficulty in Product Purification - Presence of closely related impurities.- Product is an oil or difficult to crystallize.- Product is highly soluble in the crystallization solvent.- Employ column chromatography with an appropriate solvent system for purification.[1]- Attempt to form a salt (e.g., hydrochloride) to induce crystallization.- Screen a variety of solvents and solvent mixtures for recrystallization.
Final Product is not the Desired Salt - Incomplete reaction with HCl.- Use of an inappropriate solvent for salt formation.- Ensure a slight excess of HCl (e.g., as a solution in ether or isopropanol) is used.- Use a non-polar solvent to precipitate the hydrochloride salt effectively.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes the synthesis of the key intermediate, 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution with a base (e.g., aqueous sodium carbonate or ammonia) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-(4-Phenylthiazol-2-yl)acetonitrile

This protocol outlines a method to introduce a cyanomethyl group at the 2-position of the thiazole ring.

Materials:

  • 2-Bromo-4-phenylthiazole (can be synthesized from 2-amino-4-phenylthiazole via a Sandmeyer reaction)

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-phenylthiazole (1 equivalent) in DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of 2-(4-Phenylthiazol-2-yl)acetonitrile to 2-(4-Phenylthiazol-2-yl)ethylamine

This protocol describes the reduction of the nitrile to the desired primary amine.

Materials:

  • 2-(4-Phenylthiazol-2-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-phenylthiazol-2-yl)acetonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Protocol 4: Preparation of this compound

This protocol details the final step of converting the free amine to its hydrochloride salt.

Materials:

  • 2-(4-Phenylthiazol-2-yl)ethylamine

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or as anhydrous HCl gas)

Procedure:

  • Dissolve the crude 2-(4-phenylthiazol-2-yl)ethylamine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Amino-4-arylthiazoles in Hantzsch Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux465
2Acetic AcidEthanolReflux375
3Copper SilicateEthanol780.592
4Ionic LiquidNeat (Microwave)1000.2588

Note: Yields are representative and may vary depending on the specific substrates and reaction scale.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Introduction of Ethylamine Precursor cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Hydrochloride Salt Formation 2-Bromoacetophenone 2-Bromoacetophenone 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole 2-Bromoacetophenone->2-Amino-4-phenylthiazole Ethanol, Reflux Thiourea Thiourea Thiourea->2-Amino-4-phenylthiazole 2-Bromo-4-phenylthiazole 2-Bromo-4-phenylthiazole 2-Amino-4-phenylthiazole->2-Bromo-4-phenylthiazole Sandmeyer Reaction 2-(Cyanomethyl)-4-phenylthiazole 2-(Cyanomethyl)-4-phenylthiazole 2-Bromo-4-phenylthiazole->2-(Cyanomethyl)-4-phenylthiazole NaCN, DMSO 2-(4-Phenylthiazol-2-yl)ethylamine 2-(4-Phenylthiazol-2-yl)ethylamine 2-(Cyanomethyl)-4-phenylthiazole->2-(4-Phenylthiazol-2-yl)ethylamine LiAlH4, THF Final Product 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride 2-(4-Phenylthiazol-2-yl)ethylamine->Final Product HCl, Ether

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Consider_Catalyst Consider Using a Catalyst Optimize_Conditions->Consider_Catalyst Purify_Intermediates Purify Intermediates Consider_Catalyst->Purify_Intermediates Improved_Yield Improved Yield Purify_Intermediates->Improved_Yield

Caption: Troubleshooting decision tree for improving reaction yield.

References

Minimizing side products in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during 2-aminothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its primary challenges?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. While versatile and widely used, common challenges include managing reaction exotherms, low yields, and the formation of impurities that can complicate product isolation and purification.

Q2: What are the critical parameters to control to minimize side product formation?

A2: Key parameters to optimize are reaction temperature, reaction time, and the pH of the reaction mixture. Overheating or prolonged reaction times can lead to the degradation of starting materials and products. The pH can influence the regioselectivity of the reaction, especially when using substituted thioureas.

Q3: How can I improve the overall yield of my 2-aminothiazole synthesis?

A3: Optimizing reaction conditions is crucial. This includes selecting an appropriate solvent, using a suitable catalyst, and ensuring the purity of your starting materials. Modern techniques such as microwave-assisted synthesis or the use of ultrasonic irradiation have been shown to significantly improve yields and reduce reaction times.[1]

Q4: Are there more environmentally friendly or "greener" methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing solvent-free reaction conditions. Microwave-assisted synthesis is also considered a greener alternative due to reduced energy consumption and shorter reaction times.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-aminothiazoles.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inappropriate Solvent: The polarity of the solvent can affect reaction rates and solubility of reactants. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or degradation may occur at higher temperatures. 3. Ineffective or No Catalyst: The reaction may require a catalyst to proceed at a reasonable rate. 4. Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction. 5. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.1. Solvent Screening: Test a range of solvents such as ethanol, methanol, or water to find the optimal one for your specific substrates. 2. Temperature Optimization: Gradually increase or decrease the reaction temperature to find the ideal balance between reaction rate and product stability. Consider using microwave or ultrasonic irradiation to improve yields at lower temperatures.[1] 3. Catalyst Introduction: Employ a suitable catalyst. For instance, a one-pot synthesis using trichloroisocyanuric acid (TCCA) has been shown to be effective. 4. Purity Verification: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). 5. Stoichiometry Check: Verify the molar ratios of your reactants.
Formation of Impurities or Side Products 1. Reaction Temperature Too High or Reaction Time Too Long: Can lead to degradation of the product or formation of byproducts. 2. Incorrect pH of the Reaction Mixture: Can lead to the formation of isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles when using N-monosubstituted thioureas.[3] 3. Presence of Reactive Functional Groups on Starting Materials: Can lead to unwanted side reactions.1. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. pH Adjustment: Adjust the pH of the reaction mixture. Acidic conditions have been shown to influence regioselectivity.[3] 3. Use of Protecting Groups: Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: Makes precipitation or extraction difficult. 2. Formation of a Complex Mixture of Products: Requires more sophisticated purification techniques. 3. Catalyst is Difficult to Remove from the Product: Co-precipitation or co-extraction of the catalyst with the product.1. Precipitation: After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. 2. Chromatography: Employ column chromatography for the purification of complex mixtures. 3. Catalyst Removal: If using a solid-supported catalyst, it can often be removed by simple filtration. For soluble catalysts, consider a workup procedure that includes washing with a solution that will remove the catalyst.

Data Presentation

The following tables summarize quantitative data from various synthetic procedures for 2-aminothiazole and its derivatives, allowing for easy comparison of different methodologies.

Table 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Condensation

Entryα-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaEthanolReflux285[4]
2ChloroacetaldehydeThioureaWater90280[4]
32-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanolReflux392[4]
42-Bromo-1-phenylethanoneN-methylthioureaEthanolReflux2.588[4]

Table 2: Comparison of Conventional Heating and Ultrasonic Irradiation for the Synthesis of Hantzsch Thiazole Derivatives [2]

EntryMethodTemperatureTime (min)Yield (%)
1Conventional Heating65°C18082
2Ultrasonic IrradiationRoom Temp3090

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard method for the synthesis of a 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and let it air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis of 2-Aminothiazoles using a Novel Catalyst[5]

This protocol describes a modern, efficient one-pot synthesis.

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g)

  • Ethanol (3.0 mL)

  • 10% Sodium Bicarbonate Solution

Procedure:

  • In 3.0 mL of ethanol, stir TCCA, the acetophenone derivative, and the catalyst at 80°C for 25 minutes.

  • Monitor the completion of the intermediate product formation by TLC.

  • Add thiourea to the reaction mixture.

  • After the reaction is complete (as monitored by TLC), collect the nanocatalyst using an external magnet.

  • Add 10% sodium bicarbonate solution to the mixture to neutralize it and precipitate the product.

  • Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole product.

Visualizations

Hantzsch Synthesis and Potential Side Reactions

The following diagram illustrates the general mechanism of the Hantzsch 2-aminothiazole synthesis and highlights points where side reactions can occur.

Hantzsch_Mechanism Start α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack SideProduct1 Self-condensation of α-Haloketone Start->SideProduct1 Side Reaction SideProduct3 Unreacted Starting Materials Start->SideProduct3 Incomplete Reaction Intermediate2 Cyclization (4-Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Condensation SideProduct2 Formation of 2-Imino-4-thiazoline Intermediate1->SideProduct2 Alternative Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Hantzsch synthesis pathway and common side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in 2-aminothiazole synthesis.

Troubleshooting_Workflow Start Low Yield of 2-Aminothiazole CheckPurity Are starting materials pure? Start->CheckPurity PurifyReactants Purify α-haloketone and thiourea CheckPurity->PurifyReactants No CheckConditions Are reaction conditions (T, t, solvent) optimal? CheckPurity->CheckConditions Yes PurifyReactants->Start OptimizeConditions Screen solvents, vary temperature and time. Consider microwave/ultrasound. CheckConditions->OptimizeConditions No CheckCatalyst Is a catalyst being used? Is it effective? CheckConditions->CheckCatalyst Yes OptimizeConditions->Start AddCatalyst Introduce or change the catalyst. CheckCatalyst->AddCatalyst No AnalyzeByproducts Analyze reaction mixture for side products (TLC, LC-MS) CheckCatalyst->AnalyzeByproducts Yes AddCatalyst->Start AdjustStoichiometry Adjust stoichiometry and/or add protecting groups AnalyzeByproducts->AdjustStoichiometry Success Improved Yield AnalyzeByproducts->Success Minimal Side Products AdjustStoichiometry->Start

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Low Solubility of 2-Phenyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenyl-thiazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-phenyl-thiazole compounds exhibit low aqueous solubility?

A1: The low aqueous solubility of 2-phenyl-thiazole derivatives is often attributed to their chemical structure. These compounds are typically characterized by high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and a rigid, planar structure. This molecular arrangement can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, requiring significant energy to be broken apart and dissolved in a solvent.[1][2]

Q2: I have a new 2-phenyl-thiazole compound. What is the best first step to solubilize it for an in vitro assay?

A2: The most direct initial approach is to use a water-miscible organic co-solvent.[3][4] It is recommended to first prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol.[3] This stock can then be diluted into your aqueous experimental buffer.[5] Always start with small-scale tests to find the optimal conditions before preparing a large volume of stock solution.[6]

Q3: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix it?

A3: This common issue is known as "precipitation upon dilution".[1] It occurs because the compound is highly soluble in the organic stock solvent but not in the final aqueous solution. The drastic change in solvent polarity causes the compound to "crash out" or precipitate.[5]

Here are several strategies to resolve this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[5] This rapid dispersion can prevent localized supersaturation.

  • Decrease the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Try working with a lower final concentration.[5]

  • Use a Co-solvent in the Final Solution: Incorporate a small percentage of a water-miscible organic solvent (like ethanol or PEG 400) in your final aqueous buffer to increase the compound's solubility.[5][7]

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly improve solubility.[5][8]

Q4: Co-solvents are not working or are interfering with my assay. What are some advanced solubilization strategies?

A4: If co-solvents are not a viable option, several advanced techniques can be employed:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[8][9][10] For basic compounds, decreasing the pH (acidic conditions) often increases solubility, while for acidic compounds, increasing the pH (basic conditions) is beneficial.[6][9]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex".[11][12][13] The exterior of the cyclodextrin is hydrophilic, which allows the entire complex to dissolve in aqueous solutions.[11][14]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[12][15] Techniques like micronization and nanosuspension can be used to achieve this.[12][16]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous solutions.[3][15]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with 2-phenyl-thiazole compounds.

Issue: Your 2-phenyl-thiazole compound is not dissolving in the aqueous buffer for your experiment.

Step 1: Initial Assessment

  • Question: Have you tried preparing a stock solution in an organic co-solvent like DMSO?

  • Action: If not, this is the recommended first step. Prepare a 10-30 mM stock solution in 100% DMSO. If your compound dissolves, proceed to dilute it into your aqueous buffer. If it precipitates upon dilution, move to Step 2. If it does not dissolve in DMSO, consider other organic solvents like ethanol or DMF.[3][6]

Step 2: Optimizing Dilution

  • Question: Is the compound precipitating out of solution when you add it to the aqueous buffer?

  • Action: Try adding the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[5] Also, consider lowering the final concentration of your compound in the assay.[5] If precipitation persists, proceed to Step 3.

Step 3: Advanced Solubilization Techniques

  • Question: Are co-solvents interfering with your assay, or is the compound still insoluble?

  • Action: Evaluate the following advanced methods based on the properties of your compound and the requirements of your experiment:

    • Is your compound ionizable? If yes, attempt pH modification. Test the solubility in a range of acidic and basic buffers.[8]

    • Is your compound highly lipophilic? If yes, consider using cyclodextrins to form an inclusion complex.[11][17]

    • Do you need to improve the dissolution rate of a solid form? If yes, investigate particle size reduction techniques like micronization.[15][18]

Data Presentation

Table 1: Common Co-solvents for Initial Solubility Testing

Co-SolventRecommended Stock ConcentrationMaximum Final Assay Concentration (v/v)Considerations
DMSO 10-30 mM< 0.5%Can induce cellular stress or differentiation at higher concentrations.[3]
Ethanol 10-30 mM< 0.5%Can affect membrane proteins and cellular metabolism.[3]
DMF 10-30 mM< 0.1%Higher potential for toxicity compared to DMSO and ethanol.
PEG 400 10-50 mM< 1%Generally well-tolerated in many cell-based assays.

Experimental Protocols

Protocol 1: Preparing a Stock Solution with a Co-solvent

  • Weigh the desired amount of the 2-phenyl-thiazole compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO (or ethanol) to achieve the target stock concentration (e.g., 10 mM).[3]

  • Vortex the tube thoroughly until the compound is completely dissolved.[3]

  • Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility

  • Prepare a 10 mM stock solution of your compound in 100% DMSO as described in Protocol 1.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[5]

  • In separate microcentrifuge tubes, add 990 µL of each co-solvent buffer.

  • To each tube, add 10 µL of your 10 mM stock solution to achieve a final compound concentration of 100 µM.

  • Vortex each tube immediately and let it stand at room temperature for 1 hour.[5]

  • Visually inspect for any precipitation or cloudiness.

  • Determine the lowest concentration of the co-solvent that maintains the solubility of your compound.[5]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine the appropriate cyclodextrin (e.g., HP-β-CD) and the molar ratio for complexation (commonly 1:1 or 1:2 drug-to-cyclodextrin).

  • Weigh the calculated amounts of the 2-phenyl-thiazole compound and the cyclodextrin.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) dropwise to the powder mixture while continuously triturating (kneading) with a pestle.

  • Continue kneading for 30-60 minutes to form a paste of consistent texture.

  • Dry the resulting paste in an oven at 40-50°C until all the solvent has evaporated.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • The resulting powder can now be tested for its solubility in your aqueous buffer.

Visualizations

G cluster_workflow Troubleshooting Workflow start Low Solubility Observed cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_solubility Is Compound Soluble & Assay Tolerant? cosolvent->check_solubility success Proceed with Experiment check_solubility->success Yes advanced Use Advanced Techniques (pH, Cyclodextrin, etc.) check_solubility->advanced No check_advanced Is Compound Soluble? advanced->check_advanced re_evaluate Re-evaluate Assay Conditions or Compound Analogs check_advanced->success Yes check_advanced->re_evaluate No G cluster_protocol Co-Solvent Screening Protocol prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_buffers 2. Prepare Aqueous Buffers with Varying % Co-solvent prep_stock->prep_buffers dilute 3. Dilute Stock into Co-solvent Buffers prep_buffers->dilute incubate 4. Incubate for 1 Hour at Room Temperature dilute->incubate observe 5. Visually Inspect for Precipitation incubate->observe determine 6. Determine Lowest Effective Co-solvent Concentration observe->determine

References

Addressing stability issues of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a thiazole derivative and an amine hydrochloride, it is susceptible to degradation under various stress conditions.[1][2][3]

Q2: How does pH impact the stability of the compound in aqueous solutions?

A2: The pH of a solution can significantly affect the stability of amine hydrochlorides. For many amine hydrochloride drugs, maximum stability is often found in the acidic pH range. For instance, hydralazine hydrochloride shows maximum stability around pH 3.5.[4] In alkaline conditions, the free amine form is more prevalent, which can be more susceptible to oxidation and other degradation pathways. Hydrolysis can also be catalyzed by both acidic and basic conditions.[3][5]

Q3: Is this compound sensitive to light?

A3: Thiazole-containing compounds can be photosensitive.[6][7] It is recommended to protect solutions of this compound from light to prevent potential photodegradation. Photostability studies, as outlined in ICH guidelines, should be conducted to determine the extent of its light sensitivity.[2]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in the provided search results, related compounds suggest potential degradation routes. These may include hydrolysis of the ethylamine side chain or cleavage of the thiazole ring under harsh acidic or basic conditions.[1][3] Oxidation of the sulfur atom in the thiazole ring is also a possibility.[8] Thermal degradation may lead to the formation of various decomposition products.[9][10]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on general stability principles for similar compounds, it is advisable to store solutions of this compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary, especially for solutions in aqueous buffers.[11] Some studies on other 2-aminothiazoles have shown that decomposition is minimal at -20°C in DMSO over two months.[12] It is also recommended to use freshly prepared solutions for experiments whenever possible.[11]

Troubleshooting Guides

Problem 1: I am observing a rapid loss of purity of my compound in a neutral aqueous buffer (pH 7.4) at room temperature.

  • Question: What could be causing the degradation at neutral pH?

  • Answer: While some amine hydrochlorides are most stable at acidic pH, neutral pH can still allow for degradation, potentially through oxidation or hydrolysis. The free amine may be more susceptible to oxidative degradation. Additionally, some thiazole compounds have shown instability in buffer solutions at pH 7.4.[13]

  • Troubleshooting Steps:

    • Lower the pH: Prepare the solution in a slightly acidic buffer (e.g., pH 3-5) to see if stability improves.

    • Protect from Light: Ensure your container is wrapped in aluminum foil or is made of amber glass to exclude light.

    • De-gas the Solvent: Remove dissolved oxygen from your buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound.

    • Control Temperature: Store the solution at a lower temperature (e.g., 4°C) even for short-term use.

Problem 2: My solution of this compound turned yellow/brown after a few hours on the lab bench.

  • Question: What does the color change indicate?

  • Answer: A change in color often suggests the formation of degradation products, which may be the result of oxidation or photodegradation.

  • Troubleshooting Steps:

    • Investigate Photodegradation: Prepare a fresh solution and keep one sample exposed to ambient light and another in complete darkness. Compare their appearance over time.

    • Investigate Oxidation: Prepare a fresh solution in a de-gassed solvent and under an inert atmosphere. If the color change is prevented or delayed, oxidation is a likely cause.

    • Analyze Degradants: Use analytical techniques like HPLC-UV or LC-MS to identify the degradation products and gain insight into the degradation pathway.[2]

Problem 3: I am performing forced degradation studies, and I see complete degradation under basic conditions (e.g., 0.1 M NaOH).

  • Question: Is this expected, and how can I obtain meaningful data?

  • Answer: Yes, rapid and extensive degradation under strong basic conditions is common for many pharmaceutical compounds, including those with amine and thiazole functionalities.[14] To obtain meaningful data on the degradation kinetics and profile, you should use milder stress conditions.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Use a lower concentration of NaOH (e.g., 0.01 M or 0.001 M).

    • Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C instead of 60°C or 80°C).

    • Shorten Exposure Time: Take samples at earlier time points to capture the initial degradation products before they degrade further.

Data Presentation

Table 1: Representative Stability-Indicating HPLC Method Parameters for Thiazole Derivatives.

ParameterConditionReference
Column Phenomax C18 (250 mm × 4.5 mm, 5 µm)[1]
Mobile Phase Water: Methanol (30:70 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 238 nm[1]
Column Temperature Ambient[1]
Injection Volume 20 µL

Note: This is a general method for a thiazole derivative and may require optimization for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 15 min, 30 min, 1, 2 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Forced Degradation Study - Thermal Degradation

  • Sample Preparation: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent and heat it at a specified temperature (e.g., 60°C).

  • Sampling:

    • For the solid sample, withdraw small amounts at different time points and prepare solutions for analysis.

    • For the solution, withdraw aliquots at various time intervals.

  • Analysis: Analyze the samples by HPLC.

Protocol 4: Forced Degradation Study - Photodegradation

  • Sample Preparation:

    • Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizations

Degradation_Pathway A This compound B Hydrolysis Product (e.g., Thiazole ring opening) A->B Acid/Base C Oxidation Product (e.g., N-oxide or S-oxide) A->C Oxidizing Agent D Photodegradation Product A->D Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal Stress prep->therm photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: General workflow for forced degradation studies.

Troubleshooting_Tree start Instability Observed q1 Is the solution exposed to light? start->q1 a1_yes Protect from light q1->a1_yes Yes q2 Is the pH neutral or basic? q1->q2 No end Stability Improved a1_yes->end a2_yes Use acidic buffer (pH 3-5) q2->a2_yes Yes q3 Is the solvent degassed? q2->q3 No (Acidic) a2_yes->end a3_no De-gas solvent and use inert atmosphere q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Purification of Crude 2-Aminothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-aminothiazole and its derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-aminothiazole products.

Q1: My crude 2-aminothiazole product is a dark brown or yellow oil/solid instead of the expected light-colored crystals. What is the cause and how can I fix it?

A1: Discoloration is a common issue and can be attributed to several factors:

  • Presence of Impurities: Crude 2-aminothiazole often contains colored impurities.[1] Commercially available starting materials like monochloroacetaldehyde can contain impurities that lead to colored byproducts.[1]

  • Decomposition: 2-aminothiazole can be unstable, and prolonged reaction times or high temperatures can lead to decomposition and the formation of colored degradation products.[1] Storing the compound in DMSO at room temperature has also been shown to cause decomposition.[2]

  • Oxidation: The amine group in 2-aminothiazole can be susceptible to air oxidation, which can result in colored impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the desired product from colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for removing colored impurities.

Q2: My yield of purified 2-aminothiazole is very low after recrystallization. What are the possible reasons and how can I improve it?

A2: Low recovery from recrystallization is a frequent problem. Here are the likely causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will lead to low recovery upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out as a powder or oil instead of forming pure crystals.

  • Co-precipitation with Impurities: The presence of certain impurities can sometimes inhibit crystallization or cause the product to "oil out."

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: Add a small crystal of pure 2-aminothiazole to the cooled solution to induce crystallization.

  • Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.

Q3: I am having difficulty separating my 2-aminothiazole product from unreacted thiourea. What is the best approach?

A3: Thiourea is a common impurity in Hantzsch thiazole synthesis. Due to its polarity, it can be challenging to remove.

Troubleshooting Steps:

  • Water Wash: If your 2-aminothiazole derivative has low water solubility, you can wash the crude product with water to remove the more water-soluble thiourea.

  • Acid-Base Extraction: Utilize the basicity of the 2-aminothiazole. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The 2-aminothiazole will move to the aqueous layer as its protonated salt, leaving the neutral thiourea in the organic layer. Then, basify the aqueous layer and extract the purified 2-aminothiazole back into an organic solvent.

  • Column Chromatography: Column chromatography using a polar eluent system can effectively separate the more polar thiourea from the 2-aminothiazole product. Monitor the separation using TLC.

Q4: My TLC plate shows multiple spots for my purified product. What are the possible impurities?

A4: Multiple spots on a TLC plate after purification indicate the presence of impurities. In the context of 2-aminothiazole synthesis, these could be:

  • Unreacted Starting Materials: α-halo ketone and thiourea.

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-(N-substituted amino)thiazoles.[2]

  • Side-Reaction Products: The synthesis of 2-aminothiazole can sometimes be accompanied by the formation of difficult-to-remove side products.[1]

Troubleshooting Steps:

  • Co-spotting: Spot your purified product alongside the starting materials on a TLC plate to see if any of the impurity spots match.

  • Optimize Reaction Conditions: To avoid isomeric byproducts, consider running the reaction under neutral or basic conditions.[3]

  • Further Purification: If impurities are present, an additional purification step such as column chromatography or a second recrystallization may be necessary.

Data Presentation

Table 1: Physical and Solubility Properties of 2-Aminothiazole

PropertyValueReference
Appearance Light yellow to brown crystalline solid[4]
Molecular Weight 100.14 g/mol [5]
Melting Point 86-89 °C[6]
Solubility in Water 100 g/L (at 20 °C)[6]
Solubility in 1 M HCl 50 mg/mL (forms a clear, yellow-brown solution)[7]
General Solubility Soluble in alcohols and diethyl ether.[6] Generally more soluble in polar solvents.[4][4][6]

Table 2: Suggested TLC Solvent Systems for 2-Aminothiazole Derivatives

Solvent System (v/v)Application Notes
50% Ethyl Acetate / 50% Hexane A good starting point for many 2-aminothiazole derivatives.
Ethyl Acetate / Hexane (Gradient) Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase to elute more polar compounds. Useful for separating products from less polar starting materials.
Dichloromethane / Methanol (e.g., 95:5) A more polar system, suitable for more polar 2-aminothiazole derivatives and for separating from highly polar impurities like thiourea.
Toluene / Ethyl Acetate / Acetic Acid The addition of a small amount of acid can improve the spot shape for basic compounds like 2-aminothiazole.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude 2-aminothiazole product in a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling. Good starting solvents to screen include ethanol, water, or mixtures like ethanol/water or hexane/ethyl acetate.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Solvent System Selection: Determine a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.5 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-aminothiazole product (containing neutral or acidic impurities) in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminothiazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer can be washed, dried, and evaporated to isolate non-basic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The protonated 2-aminothiazole will be neutralized and precipitate out if it is insoluble in water, or it can be extracted.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether, ethyl acetate) 2-3 times.

  • Isolation: Combine the organic extracts, dry with an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole.

Visualizations

experimental_workflow_recrystallization cluster_protocol Recrystallization Workflow start Crude 2-Aminothiazole dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling & Ice Bath dissolve->cool No Decolorization hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Air Dry wash->dry end Pure 2-Aminothiazole dry->end

Caption: A typical experimental workflow for the purification of 2-aminothiazole by recrystallization.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting Low Yield in Purification start Low Yield of Purified Product check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor product_present Significant Product Present check_mother_liquor->product_present Yes product_absent Little Product Present check_mother_liquor->product_absent No recrystallize_again Concentrate & Re-crystallize (Second Crop) product_present->recrystallize_again check_technique Review Recrystallization Technique product_absent->check_technique end Improved Yield recrystallize_again->end too_much_solvent Too Much Solvent Used? check_technique->too_much_solvent Yes wrong_solvent Wrong Solvent? check_technique->wrong_solvent No re_purify Re-purify with Less Solvent too_much_solvent->re_purify rescreen_solvents Screen for a Better Solvent wrong_solvent->rescreen_solvents re_purify->end rescreen_solvents->end

Caption: A logical flowchart for troubleshooting low yields during the purification of 2-aminothiazole.

References

Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for thiazole ring formation. Our aim is to offer practical solutions to common experimental challenges, enabling the successful synthesis of this critical heterocyclic moiety.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazoles, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, but it can be prone to low yields.[1]

Possible Causes and Solutions:

  • Purity of Starting Materials: The α-haloketone and thioamide are the key reactants. Impurities can lead to undesirable side reactions.[2]

    • Action: Verify the purity of your reactants using techniques like NMR or melting point analysis. Ensure proper stoichiometry, and consider using a slight excess of the thioamide.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the outcome.[2]

    • Action: Systematically screen different solvents, temperatures, and reaction times in small-scale parallel experiments to identify the optimal conditions for your specific substrates.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2]

  • Side Product Formation: The formation of byproducts can consume reactants and reduce the yield of the desired thiazole. Common side products include oxazoles (if the thioamide is contaminated with amide) and products from dimerization or polymerization of reactants.[2]

    • Action: Ensure high purity of the thioamide. If side products persist, purification by column chromatography or recrystallization may be necessary.[2]

Problem 2: Poor Regioselectivity in Substituted Thiazole Synthesis

When using unsymmetrical reactants, controlling which regioisomer is formed is a common challenge.

Possible Causes and Solutions:

  • Reaction Conditions in Hantzsch Synthesis: The choice of solvent and the presence of an acid or base can dictate the regiochemical outcome.

    • Action: For reactions involving N-monosubstituted thioureas, using a neutral solvent typically favors the formation of 2-(N-substituted amino)thiazoles. Conversely, acidic conditions can lead to a mixture of isomers. Careful control of pH is crucial.

  • Catalyst Control in C-H Arylation: In palladium-catalyzed direct C-H arylation of the thiazole ring, the choice of ligand and base can control the position of arylation (C2, C4, or C5).

    • Action: To achieve C2-arylation, a combination of a palladium catalyst with a phosphine ligand (e.g., PPh₃) and a strong base like sodium tert-butoxide (NaOtBu) is often effective. For C5-arylation, a system with a nitrogen-based ligand like bathophenanthroline (Bphen) and a weaker base such as potassium phosphate (K₃PO₄) can be employed.[3]

Problem 3: Catalyst Inactivity or Decomposition

Catalyst deactivation can halt the reaction prematurely, leading to low conversion.

Possible Causes and Solutions:

  • Palladium Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition, particularly in C-H activation reactions.

    • Action: An increase in the palladium catalyst loading may be necessary to achieve a reasonable reaction rate. Alternatively, exploring catalyst systems known to be more resistant to sulfur poisoning is recommended.

  • Catalyst Agglomeration: At higher concentrations, some catalysts, like ligand-free Pd(OAc)₂, can aggregate into inactive "palladium black".[4]

    • Action: Maintain a low catalyst loading. For Pd(OAc)₂, concentrations between 0.001 and 0.1 mol % are often effective for direct arylation.[4]

  • Instability of Catalyst: Some catalysts may be sensitive to air or moisture.

    • Action: Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) when using sensitive catalysts. Use dry solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A1: The most prominent methods include:

  • Hantzsch Thiazole Synthesis: A versatile and widely used method involving the reaction of an α-haloketone with a thioamide. It is known for its simplicity and generally high yields.[5][6]

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[7][8]

  • Copper-Catalyzed Multi-Component Reactions: These methods offer efficient ways to construct thiazoles from simple starting materials in a single step. For instance, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides good yields under mild conditions.[9][10]

Q2: How do I choose the right catalyst for my thiazole synthesis?

A2: The choice of catalyst depends on the desired transformation:

  • For basic thiazole ring formation (Hantzsch type): Often, no catalyst is required, or a simple acid or base can be used. For specific multi-component reactions under greener conditions, catalysts like silica-supported tungstosilicic acid have been employed.[11][12]

  • For C-H functionalization (e.g., arylation): Palladium catalysts are commonly used. The choice of ligands and bases is crucial for controlling regioselectivity.[3] Copper catalysts are also effective for direct C-H arylation.[9]

  • For specific multi-component reactions: Copper catalysts (e.g., CuI, CuBr₂) are frequently used to facilitate complex bond formations in a one-pot synthesis.[6][13]

Q3: Can I run the Hantzsch synthesis without a catalyst?

A3: Yes, the Hantzsch condensation of α-haloketones with thioamides can often proceed without a catalyst, sometimes under solvent-free conditions, to give good yields.[9]

Q4: What are the advantages of using a copper catalyst over a palladium catalyst?

A4: Copper catalysts are generally less expensive than palladium catalysts. They are effective for a range of multi-component reactions and can be less susceptible to certain types of catalyst poisoning. However, palladium catalysts often offer higher turnover numbers and broader substrate scope for C-H arylation reactions.[14]

Q5: How can I monitor the progress of my thiazole synthesis reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[2]

Catalyst Selection and Performance Data

The following tables summarize quantitative data for various catalytic systems used in thiazole synthesis.

Table 1: Comparison of Catalytic Systems for Thiazole Synthesis

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Copper-Catalyzed
CuIOximes, Anhydrides, KSCNToluene, 120 °C, 24 hup to 85%[6]
CuBr₂Aldehydes, Amines, Elemental SulfurO₂ atmosphere30-76%[13]
Palladium-Catalyzed
Pd(OAc)₂ (ligand-free)Thiazole derivatives, Aryl bromidesLow catalyst loading (0.001-0.1 mol%)Moderate to High[4]
Pd/PPh₃/NaOtBuThiazole, Aryl halides-High (C2-arylation)[3]
Pd/Bphen/K₃PO₄Thiazole, Aryl halides-Various (C5-arylation)[3]
Organocatalyst
Triethylamine1-chloropropan-2-one, Pyridine-3-carbothioamideEthanol, reflux-[15]
Catalyst-Free
None2-bromoacetophenones, ThioureaSolvent-freeGood[9]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[16]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid product to air dry.

Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole[8]

General Procedure: This synthesis involves the reaction of an α-aminonitrile with a dithioacid, carbon disulfide, or a related compound. The reaction is typically carried out at room temperature in a suitable solvent.

Conceptual Steps:

  • Nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).

  • Intramolecular cyclization via attack of the sulfur atom on the nitrile carbon.

  • Tautomerization to form the aromatic 5-aminothiazole.

Visualizations

Reaction Mechanisms and Workflows

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product A α-Haloketone C Nucleophilic Attack (SN2) A->C B Thioamide B->C D Intramolecular Cyclization C->D E Dehydration D->E F Thiazole E->F

Hantzsch Thiazole Synthesis Mechanism.

Copper_Catalyzed_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product R1 Oxime Step1 Coordination & Activation R1->Step1 R2 Anhydride R2->Step1 R3 KSCN R3->Step1 Cat Cu(I) Catalyst Cat->Step1 Step2 Bond Cleavage & Formation Step1->Step2 Step3 Product Release & Catalyst Regeneration Step2->Step3 Step3->Cat Product Thiazole Derivative Step3->Product

Copper-Catalyzed Thiazole Synthesis Workflow.

Troubleshooting_Logic Start Low Yield in Thiazole Synthesis Purity Check Reactant Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Conditions Catalyst Evaluate Catalyst Performance Start->Catalyst Purity->Conditions Pure Purify Purify/Use Fresh Reactants Purity->Purify Impure Monitor Monitor with TLC Conditions->Monitor Systematic Screening Inactive Increase Loading or Change Catalyst System Catalyst->Inactive Suspect Inactivity Success Improved Yield Catalyst->Success Optimized Monitor->Catalyst Complete, still low yield Adjust Adjust Time/Temp Monitor->Adjust Incomplete

Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Enhancing Microwave-Assisted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory. Thiazole derivatives are crucial scaffolds in drug discovery, and microwave-assisted organic synthesis (MAOS) offers a rapid and efficient route for their preparation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microwave reactor for thiazole synthesis compared to conventional heating?

A1: Microwave-assisted synthesis provides several key advantages over traditional reflux methods for thiazole synthesis:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[2][3][4]

  • Increased Product Yields: Microwave synthesis frequently leads to higher isolated yields of the desired thiazole products.[2][5][6]

  • Enhanced Reaction Selectivity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.[1][7]

  • Greener Chemistry: This method often requires less solvent and energy, aligning with the principles of green chemistry.[6][8][9]

Q2: I am new to microwave synthesis. What are the most critical safety precautions I should take?

A2: Safety is paramount when using microwave reactors. Key precautions include:

  • Use Sealed, Pressure-Rated Vessels: Always use reaction vessels specifically designed for microwave synthesis to prevent explosions from pressure buildup.[7]

  • Avoid Overfilling Vessels: Do not exceed the recommended fill volume for the reaction vials to allow for expansion.

  • Monitor Temperature and Pressure: Utilize the instrument's monitoring capabilities to ensure the reaction stays within safe temperature and pressure limits.

  • Solvent Choice: Be aware that some solvents with high microwave absorbance can heat very rapidly, potentially leading to pressure spikes.[7][10] Non-polar solvents are generally less suitable for microwave-assisted reactions as they absorb microwave energy poorly.[11]

  • Handle Volatile Reagents with Care: Reactions involving volatile compounds require extra caution due to potential pressure buildup.[10]

Q3: Can I use a domestic microwave oven for my experiments?

A3: While some simple modifications can be made to domestic microwave ovens, it is strongly discouraged for chemical synthesis.[12] Laboratory-grade microwave reactors offer precise temperature and pressure control, homogenous heating, and crucial safety features that are absent in household appliances.[12] For reproducible and safe experimentation, a dedicated chemical microwave reactor is essential.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My microwave-assisted thiazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields are a common hurdle. A systematic approach can help identify the issue.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Reagents Verify Reagent & Solvent Quality (Purity, Water Content, Reactivity) Start->Reagents Conditions Optimize Reaction Conditions (Temperature, Time, Power, Solvent) Reagents->Conditions Reagents OK Monitoring Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitoring Monitoring->Conditions Reaction Stalled Workup Evaluate Work-up & Purification (Extraction pH, Chromatography) Monitoring->Workup Reaction Complete Decomposition Check for Product Decomposition Workup->Decomposition Product Loss End Improved Yield Workup->End No Significant Loss Decomposition->Conditions Decomposition Occurs (Lower Temp/Time) SideReactions Investigate Side Reactions Decomposition->SideReactions No Decomposition SideReactions->Conditions Side Reactions Prevalent (Modify Conditions) SideReactions->End Side Reactions Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Reaction Temperature Optimize the temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition. Perform a temperature screen in 10-20 °C increments. For Hantzsch synthesis, temperatures around 90-150 °C are often effective.[2][13]
Suboptimal Reaction Time Monitor the reaction progress using TLC or LC-MS at various time points (e.g., 5, 10, 20, 30 minutes) to determine the optimal reaction time. Microwave reactions are rapid, and prolonged heating can lead to degradation.[2]
Inappropriate Solvent The solvent's ability to absorb microwave energy (dielectric properties) is crucial. Polar solvents like ethanol, methanol, and DMF are commonly used and heat efficiently.[2][14] If using a non-polar solvent, consider adding a polar co-solvent or a silicon carbide (SiC) passive heating element to the reaction vial.
Poor Reagent Quality Ensure the purity of your starting materials (e.g., α-haloketone and thiourea/thioamide). Impurities can inhibit the reaction or lead to side products. Use freshly distilled or recrystallized reagents if necessary.
Presence of Water For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere (N₂ or Ar).
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial.
Catalyst Issues If using a catalyst (e.g., acetic acid, NaHSO₄-SiO₂), ensure it is active and used in the correct amount.[5][14]
Problem 2: Formation of Significant Side Products

Q: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. How can I improve the selectivity?

A: The formation of side products can often be mitigated by adjusting the reaction parameters.

Troubleshooting Workflow for Side Product Formation

SideProducts Start Side Products Observed Identify Identify Side Products (LC-MS, NMR) Start->Identify Temp Lower Reaction Temperature Identify->Temp Time Reduce Reaction Time Temp->Time If side products persist End Improved Selectivity Temp->End Selectivity Improved Conc Adjust Reagent Concentration Time->Conc If side products persist Time->End Selectivity Improved Solvent Change Solvent System Conc->Solvent If side products persist Conc->End Selectivity Improved Solvent->End Selectivity Improved

Caption: A workflow for minimizing side product formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction TypePotential CauseMitigation Strategy
Over-reaction/Degradation Reaction time is too long or the temperature is too high.Monitor the reaction closely by TLC/LC-MS and stop the reaction as soon as the starting material is consumed. Reduce the reaction temperature.[15]
Dimerization/Polymerization High concentration of reactive starting materials.Use a more dilute solution or add one of the reagents portion-wise.
Formation of Isomers Reaction conditions favoring alternative cyclization pathways.Screen different solvents or adjust the pH by adding a catalytic amount of acid or base.
Reaction with Solvent The solvent is participating in the reaction.Choose a more inert solvent. For instance, avoid protic solvents if your reagents are sensitive to them.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for microwave-assisted Hantzsch thiazole synthesis, providing a starting point for optimization.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 2-Aminothiazoles

MethodReactantsSolventTimeYieldReference
ConventionalSubstituted Acetophenone, Thiourea, IodineEthanol8 hoursLower[2][5]
MicrowaveSubstituted Acetophenone, Thiourea, IodineEthanol5-15 min90%[3][16]
Conventional2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol8 hoursLower[2]
Microwave2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol30 min95%[2]

Table 2: Optimization of Microwave Parameters for Thiazole Synthesis

EntrySolventCatalyst (mol%)Temperature (°C) / Power (W)Time (min)Yield (%)Reference
1Methanol-90 °C3095[2]
2EthanolAcetic Acid (20)70 °C / 210 W10-1588[14]
3DMF-Not Specified5-6High[17]
4Solvent-freeNaHSO₄-SiO₂Not Specified10-15High[5]
5EthanolChitosan150 °C / 500 W4-8High[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from several sources describing the Hantzsch thiazole synthesis.[3][5][16]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (1.0 mmol)

  • Ethanol (3-5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • Place the substituted acetophenone (1.0 mmol), thiourea (1.2 mmol), and iodine (1.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add ethanol (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 100-120 °C, Time = 10-15 minutes, Power = 150-250 W (use temperature control if available).

  • Start the microwave irradiation with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature (or below 50 °C) before carefully opening it.

  • Pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash it with cold water, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Monitor the reaction progress and purity of the product by Thin Layer Chromatography (TLC).

Experimental Workflow Diagram

Protocol cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reagents Combine Reactants (Acetophenone, Thiourea, Iodine) Solvent Add Solvent (Ethanol) Reagents->Solvent Seal Seal Vial Solvent->Seal Microwave Irradiate in Reactor (120°C, 15 min) Seal->Microwave Cool Cool to RT Microwave->Cool Quench Pour into Ice Water Cool->Quench Filter Filter Precipitate Quench->Filter Purify Recrystallize Filter->Purify

Caption: Step-by-step workflow for microwave-assisted thiazole synthesis.

References

Technical Support Center: Overcoming Poor Yields in Polymer-Supported Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the polymer-supported synthesis of aminothiazoles, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a polymer-supported approach for aminothiazole synthesis compared to traditional solution-phase methods?

Polymer-supported synthesis offers several key advantages that often lead to improved yields and purity.[1][2] These include:

  • Simplified Purification: The product is attached to a solid support, allowing for easy removal of excess reagents and byproducts by simple filtration and washing.[1][2]

  • Increased Product Yields: By driving reactions to completion using excess reagents (which are easily washed away), overall yields are often higher than in solution-phase synthesis.[2]

  • Greater Selectivity: The polymer support can sometimes influence the regioselectivity of a reaction.[2]

  • Amenability to Automation: The repetitive nature of solid-phase synthesis makes it well-suited for automated synthesizers.

Q2: What are the common reasons for poor yields in polymer-supported aminothiazole synthesis?

Several factors can contribute to low yields in solid-phase aminothiazole synthesis. These often relate to incomplete reactions at various stages of the process. Common culprits include:

  • Incomplete initial loading of the starting material onto the resin.

  • Inefficient activation of the resin or the amino acid.

  • Steric hindrance from the polymer support or the growing molecule.

  • Formation of side products during the cyclization step. [3]

  • Premature cleavage of the product from the resin.

  • Incomplete cleavage from the resin during the final step.

Q3: How can I monitor the progress of my solid-phase aminothiazole synthesis?

Monitoring the reaction progress is crucial for troubleshooting. Several techniques can be employed:

  • Colorimetric Tests: The Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin.[4] A positive result (blue beads) after a coupling step indicates an incomplete reaction.

  • Cleavage and Analysis of a Small Resin Sample: A small aliquot of the resin can be cleaved, and the resulting product analyzed by techniques like LC-MS or NMR to confirm the presence of the desired product and identify any major impurities.[4]

  • FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used to monitor the appearance and disappearance of key functional groups directly on the resin beads.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield After Cleavage

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Poor Initial Resin Loading Quantify the loading of your starting material on the resin using methods like UV-Vis spectrophotometry (for Fmoc-protected amines) or gravimetric analysis.[6][7] If loading is low, optimize the loading protocol by adjusting reagent equivalents, reaction time, or using different coupling agents.[7]
Incomplete Coupling Reactions Use the Kaiser test to check for free amines after each coupling step.[4] If the test is positive, consider double coupling, increasing the reaction time, or using a more potent coupling reagent like HATU or HCTU.[8] For sterically hindered amino acids, specialized coupling protocols may be necessary.[8]
Incomplete Cyclization to form the Thiazole Ring Ensure the cyclization conditions (e.g., temperature, base) are optimal. Side reactions can occur under harsh conditions. Consider milder cyclization methods or different catalysts. Monitoring the cyclization by cleaving a small sample can provide insights.
Premature Cleavage from the Resin The linker used to attach the molecule to the resin may be too acid-labile for the reaction conditions. If you are using a hyper-acid sensitive linker like 2-chlorotrityl chloride, ensure that all subsequent reaction steps are performed under strictly non-acidic conditions.
Inefficient Cleavage from the Resin The cleavage cocktail and reaction time may not be suitable for your specific linker and product. Optimize the cleavage conditions by trying different cocktails or extending the cleavage time. Ensure the resin is adequately swollen before adding the cleavage cocktail.[9]
Product Degradation During Cleavage The strong acids used for cleavage can sometimes degrade the final product. The use of scavengers in the cleavage cocktail is crucial to quench reactive cationic species that can cause side reactions. Common scavengers include triisopropylsilane (TIS) and water.[10]
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Formation of Deletion Sequences This occurs due to incomplete coupling at one or more steps. Implement capping with acetic anhydride after each coupling step to block any unreacted free amines.[8][11] This will prevent them from reacting in subsequent steps and generating truncated peptides.
Side Reactions During Cyclization The conditions for forming the aminothiazole ring can sometimes lead to side products. Optimization of the reaction temperature and choice of base can minimize these. Analysis of the crude product by LC-MS can help identify the nature of the side products and guide optimization.
Incomplete Removal of Protecting Groups Some protecting groups may be more difficult to remove than others. Ensure your cleavage cocktail is appropriate for all protecting groups present in your molecule and that the cleavage time is sufficient.[10]
Modification of Sensitive Amino Acids Residues like Tryptophan and Methionine are susceptible to oxidation during cleavage. Use a cleavage cocktail containing scavengers specifically designed to protect these residues, such as 1,2-ethanedithiol (EDT).[10]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of 2-Aminothiazoles

This protocol outlines a general workflow for the synthesis of 2-aminothiazoles on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM) for at least 30 minutes.[11]

  • Loading of the First Amino Acid: Dissolve the Fmoc-protected amino acid in DCM with a hindered base like diisopropylethylamine (DIPEA) and add it to the swollen resin. Agitate the mixture for 1-2 hours.[7]

  • Capping of Unreacted Sites: To block any unreacted functional groups on the resin, treat the resin with a capping solution, typically a mixture of methanol and DIPEA in DCM.[11]

  • Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 20-30 minutes.[11]

  • Coupling of the Next Building Block: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Monitor the reaction completion using the Kaiser test.[8]

  • Thiourea Formation: After deprotection of the final amino group, react the resin-bound amine with a suitable isothiocyanate to form the thiourea.

  • Cyclization to form the Aminothiazole: Treat the resin-bound thiourea with an α-haloketone in a suitable solvent, often with a base, to induce cyclization and formation of the aminothiazole ring.[2]

  • Cleavage and Deprotection: Cleave the final product from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail appropriate for the resin linker and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

  • Product Precipitation and Purification: Precipitate the cleaved product in cold diethyl ether, collect the solid by centrifugation, and purify by reverse-phase HPLC.[4]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields.[12]

  • Reactant Mixture: In a microwave-safe vessel, combine the α-bromoketone (1 mmol) and the appropriate thiourea (1.1 mmol).[12]

  • Solvent Addition: Add a suitable solvent, such as methanol (2 mL).[12]

  • Microwave Irradiation: Cap the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 90 °C) for a short duration (e.g., 30 minutes).[12]

  • Work-up: After cooling, the product often precipitates and can be collected by filtration. Further purification can be performed if necessary.[12]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole Derivatives

Entryα-HaloketoneThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneThioureaNoneEthanolReflux475[13]
22-Bromo-1-(p-tolyl)ethanoneThioureaNoneEthanolReflux482[13]
32-Bromo-1-(4-methoxyphenyl)ethanoneThioureaNoneEthanolReflux485[13]
42-Bromo-1-(pyridin-2-yl)ethanoneThioureaNoneEthanol70256[13]
5Substituted α-bromoketonesN-acyl thioureasPolymer-supported baseTHFReflux462-80[2]
6α-bromoketonesPolymer-bound thioureaCu(OAc)₂n-propylamineRT-33-78[2]

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_synthesis Elongation and Cyclization cluster_cleavage Cleavage and Purification Resin Select Resin Swell Swell Resin Resin->Swell Load Load First Building Block Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection Cap->Deprotect Couple Couple Next Building Block Deprotect->Couple Repeat Repeat Deprotection/Coupling Couple->Repeat Repeat->Deprotect n cycles Thiourea Form Thiourea Repeat->Thiourea Final Cycle Cyclize Cyclize to Aminothiazole Thiourea->Cyclize Cleave Cleave from Resin Cyclize->Cleave Precipitate Precipitate Product Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Analyze Analyze (LC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for polymer-supported aminothiazole synthesis.

troubleshooting_workflow Start Low Yield Observed CheckLoading Check Resin Loading Start->CheckLoading LoadingOK Loading OK? CheckLoading->LoadingOK CheckCoupling Monitor Coupling Reactions (Kaiser Test) CouplingOK Coupling Complete? CheckCoupling->CouplingOK CheckCyclization Analyze Cyclization Step CyclizationOK Cyclization Efficient? CheckCyclization->CyclizationOK CheckCleavage Optimize Cleavage CleavageOK Yield Improved? CheckCleavage->CleavageOK LoadingOK->CheckCoupling Yes OptimizeLoading Optimize Loading Protocol LoadingOK->OptimizeLoading No CouplingOK->CheckCyclization Yes OptimizeCoupling Double Couple / Change Reagents CouplingOK->OptimizeCoupling No CyclizationOK->CheckCleavage Yes OptimizeCyclization Adjust Cyclization Conditions CyclizationOK->OptimizeCyclization No OptimizeCleavageProtocol Change Cleavage Cocktail / Time CleavageOK->OptimizeCleavageProtocol No End Yield Improved CleavageOK->End Yes OptimizeLoading->CheckLoading OptimizeCoupling->CheckCoupling OptimizeCyclization->CheckCyclization OptimizeCleavageProtocol->CheckCleavage

Caption: Troubleshooting workflow for diagnosing and resolving low product yields.

References

Technical Support Center: Scaling Up 2-(4-phenyl-thiazol-2-yl)-ethylamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the method development and scale-up synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the thiazole core of this molecule, and what are its key challenges during scale-up? A1: The Hantzsch thiazole synthesis is a prominent and widely used method for creating the 2,4-substituted thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with a thioamide derivative. During scale-up, key challenges include:

  • Exothermic Reaction Control: The initial condensation can be exothermic, requiring careful temperature management to prevent side reactions.

  • Homogeneity: Ensuring consistent mixing of reactants in larger volumes is crucial for uniform reaction progress and to avoid localized "hot spots."[3]

  • Solid Handling: The product or intermediates may precipitate, requiring robust equipment for stirring and transferring slurries.

Q2: What are the critical process parameters (CPPs) to monitor during the reaction? A2: Based on general principles of pharmaceutical manufacturing, the following CPPs are vital for ensuring reproducibility and quality:

  • Temperature: Overheating can lead to degradation and impurity formation, while insufficient heat may result in an incomplete reaction.[4]

  • Mixing Speed: The degree of agitation affects reaction kinetics and homogeneity. Low shear may not adequately disperse reactants, while excessively high shear could degrade sensitive molecules.[3][4]

  • Rate of Reagent Addition: Controlled addition of one reagent to another is often necessary to manage the reaction's exothermicity and minimize impurity formation.

  • Reaction Time: Monitoring the reaction to completion (e.g., by HPLC) is essential to know when to initiate the work-up procedure.

Q3: How does the quality of starting materials impact the final product? A3: The purity and consistency of raw materials are critical for a successful scale-up.[5] Impurities in starting materials can be carried through the synthesis or interfere with the reaction, leading to the formation of difficult-to-remove, structurally related impurities in the final Active Pharmaceutical Ingredient (API). It is recommended to use materials from the same supplier and of the same grade to ensure batch-to-batch consistency.[6]

Q4: What are the recommended purification techniques for the final hydrochloride salt? A4: Purification of the final product typically involves crystallization or recrystallization.[7] The choice of solvent system is critical for achieving high purity and good crystal form. Key steps include dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, which enables the selective crystallization of the desired compound, leaving impurities behind in the mother liquor. Characterization with analytical methods like NMR and HPLC should be used to confirm purity.[7]

Troubleshooting Guide

The following table outlines common problems encountered during the scale-up synthesis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient time or temperature. 2. Degradation of product or reactants due to excessive heat.[4] 3. Sub-optimal stoichiometry or poor quality of starting materials. 4. Loss of product during work-up or isolation steps.1. Optimize reaction time and temperature based on small-scale studies and in-process monitoring (e.g., HPLC, TLC). 2. Implement strict temperature control using a reactor with efficient heating/cooling capabilities. 3. Verify the purity of starting materials; consider using a slight excess of the less expensive reagent.[2] 4. Optimize extraction and crystallization solvents and procedures to minimize losses.
High Impurity Levels 1. Side reactions from incorrect temperature or pH. 2. Presence of impurities in starting materials.[5] 3. Inefficient purification or work-up. 4. Air/moisture sensitivity of reactants or intermediates.1. Re-evaluate and control process parameters like temperature and pH. 2. Source higher-purity starting materials and establish specifications. 3. Develop a robust recrystallization process; consider multi-step purification if necessary (e.g., pH adjustment and extraction followed by crystallization). 4. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Poor Filtration / Isolation 1. Unfavorable crystal morphology (e.g., very fine needles). 2. Product is oily or "tarry" instead of a solid. 3. Clogging of the filter medium.[8]1. Optimize the crystallization process (e.g., cooling rate, solvent system, agitation) to promote the growth of larger, more easily filterable crystals. 2. Ensure the correct pH for precipitation of the hydrochloride salt; try an anti-solvent addition to induce solidification. 3. Check for undissolved starting materials or byproducts; consider a hot filtration step before crystallization.
Batch-to-Batch Inconsistency 1. Variation in raw material quality or source.[5][6] 2. Poor control over critical process parameters (temperature, mixing, time).[3] 3. Differences in equipment between scales (lab vs. pilot plant).[4]1. Qualify and secure a consistent source for all raw materials. 2. Implement strict process controls and document all parameters for each batch. 3. Characterize the impact of equipment differences (e.g., mixing efficiency) and adjust process parameters accordingly during scale-up.

Experimental Protocol: Hantzsch Thiazole Synthesis (Illustrative Example)

This protocol outlines a representative synthesis for the thiazole core, a key step in producing this compound. Note: This is a generalized procedure and must be optimized for specific laboratory and scale-up conditions.

Objective: To synthesize 2-(4-phenyl-thiazol-2-yl)-ethylamine from appropriate precursors.

Reagents & Equipment:

  • 2-Bromo-1-phenylethanone (α-halo ketone)

  • 3-Aminopropanethioamide (or a protected version like N-Boc-3-aminopropanethioamide)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 3-aminopropanethioamide (1.1 equivalents) and ethanol. Begin stirring to form a solution or slurry.

  • Reagent Addition: In a separate vessel, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in ethanol.

  • Condensation Reaction: Slowly add the 2-bromo-1-phenylethanone solution to the reactor while maintaining the internal temperature between 25-30°C. The reaction is often exothermic; control the addition rate to manage the temperature.

  • Heating & Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and hold for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. The intermediate hydrobromide salt may precipitate. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture to a pH of 7-8, which will yield the free base.

  • Isolation: The free base product, 2-(4-phenyl-thiazol-2-yl)-ethylamine, may precipitate from the solution upon neutralization. If so, stir the slurry for 1 hour, then isolate the solid by filtration. Wash the filter cake with cold water and then a minimal amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight.

  • Salt Formation: The dried free base can then be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent to precipitate the desired this compound salt, which is then filtered and dried.

Visualizations

G cluster_start Starting Materials cluster_process Synthesis & Work-Up cluster_purification Purification & Final Product SM1 2-Bromo-1-phenylethanone Reaction Hantzsch Thiazole Synthesis (Condensation in Ethanol) SM1->Reaction SM2 3-Aminopropanethioamide SM2->Reaction Neutralize Neutralization (aq. NaHCO3) Reaction->Neutralize Crude Product (HBr Salt) Isolate Isolation of Free Base (Filtration) Neutralize->Isolate Salt Hydrochloride Salt Formation (HCl in IPA) Isolate->Salt Dried Free Base Purify Crystallization & Filtration Salt->Purify Final Final Product: 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl Purify->Final

Caption: Workflow for the synthesis of 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl.

G Start Troubleshooting Start: Low Final Yield Analysis Check In-Process Controls (IPC) and Reaction Profile (HPLC) Start->Analysis IncompleteRxn Problem: Incomplete Reaction Analysis->IncompleteRxn High SM remaining Degradation Problem: High Impurity/Degradation Analysis->Degradation Unknown peaks appear IsolationLoss Problem: High Loss in Work-up Analysis->IsolationLoss Good conversion, low isolated mass Sol_TimeTemp Solution: Increase Reaction Time or Temperature IncompleteRxn->Sol_TimeTemp Sol_TempControl Solution: Decrease Temperature, Check for Hot Spots Degradation->Sol_TempControl Sol_Purification Solution: Optimize Extraction/Crystallization Solvents IsolationLoss->Sol_Purification

Caption: A logical decision tree for troubleshooting low yield issues.

References

Validation & Comparative

Comparative cytotoxicity of 2-aminothiazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of various 2-aminothiazole derivatives reveals their potential as promising candidates for anticancer drug development.[1][2][3] These compounds have demonstrated significant cytotoxic activity across a range of human cancer cell lines, including those of the lung, breast, leukemia, and liver.[1][2] The versatility of the 2-aminothiazole scaffold allows for structural modifications that can enhance potency and selectivity, making it a privileged structure in medicinal chemistry.[4][5][6]

Comparative Cytotoxicity (IC50 Values)

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
A549 (Lung Cancer)Strong antiproliferative activity[4]
Compound 73b H1299 (Lung Cancer)4.89 µM[7]
SHG-44 (Glioma)4.03 µM[7]
Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative)K562 (Leukemia)16.3 µM[1]
MCF-7 (Breast Cancer)20.2 µM[1]
HT-29 (Colon Cancer)21.6 µM[1]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[1]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[1]
Compound 46a A549 (Lung Cancer)1.3 ± 0.9 µM[1]
Compound 46b A549 (Lung Cancer)0.16 ± 0.06 µM[1]
HepG2 (Liver Cancer)0.13 ± 0.05 µM[1]
SNS-032 (BMS-387032) A2780 (Ovarian Cancer)95 nM[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea HS 578T (Breast Cancer)0.8 µM[8][9]
OMS5 and OMS14 (2-aminobenzothiazole derivatives)A549 (Lung Cancer) & MCF-7 (Breast Cancer)22.13 to 61.03 μM[10]

Mechanisms of Action

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[4]

Induction of Apoptosis: Several derivatives trigger apoptosis through the intrinsic pathway by modulating the Bcl-2 family of proteins.[4] They can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[4] This altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and initiates apoptosis.[4]

Cell Cycle Arrest: Flow cytometry analysis has shown that these compounds can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby preventing cancer cell proliferation.[4] For instance, some derivatives have been observed to induce G1-phase arrest in HeLa cells and G2/M arrest in leukemic and breast cancer cell lines.[1][11]

Enzyme Inhibition: A key mechanism of action for many 2-aminothiazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.[1][5] Clinically approved drugs like Dasatinib, which contains a 2-aminothiazole core, are potent inhibitors of Abl, Src, and c-Kit kinases.[1] Other derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), PI3K/mTOR, and VEGFR, highlighting the diverse molecular targets of this class of compounds.[1][10][11]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The cytotoxic effect of 2-aminothiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours.[5]

  • Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product.[5] A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cancer cells are treated with the 2-aminothiazole derivative at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.[4]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[4]

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with 2-Aminothiazole Derivatives cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade aminothiazole 2-Aminothiazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

References

A Comparative Guide to 4-Phenylthiazole Analogs as Dual Inhibitors of Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 4-phenylthiazole analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymes involved in the regulation of pain and inflammation. The simultaneous inhibition of sEH and FAAH is a promising therapeutic strategy for the development of novel non-opioid analgesics.[1][2] This document summarizes the structure-activity relationships (SAR) of these analogs, presents their comparative biological activity, and details the experimental protocols for their evaluation.

Comparative Biological Activity of 4-Phenylthiazole Analogs

A series of 4-phenylthiazole analogs have been synthesized and evaluated for their inhibitory potency against human sEH (hsEH) and human FAAH (hFAAH). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented in the table below. The lead compound, SW-17, serves as a benchmark for comparison.[1]

Compound IDR Group (Substitution on Phenyl Ring)hsEH IC50 (nM)hFAAH IC50 (nM)
SW-17 4-CH₃2.59.8
3b H222.711.1
3c 3-pyridyl38.816.9
3f 4-F10.7-
3h 2,6-di-F154.36.7
3o 4-NO₂-3.1

Note: A "-" indicates that the data was not reported in the cited sources.

Structure-Activity Relationship (SAR) Summary

The data reveals key structural features of the 4-phenylthiazole scaffold that influence the inhibitory activity against sEH and FAAH.

  • Substitution on the 4-phenyl ring: The nature and position of substituents on the phenyl ring at the 4-position of the thiazole are critical for potent dual inhibition. For instance, a methyl group at the para-position (SW-17) results in low nanomolar IC50 values for both enzymes.[1]

  • Replacement of the sulfonamide moiety: Conversion of the sulfonamide group in the linker region to a tertiary amine generally leads to a decrease in potency for sEH, while this change is well-tolerated by FAAH, yielding several strong inhibitors for the latter.[3][4]

  • Halogenation: The introduction of fluorine atoms on the phenyl ring has varied effects. A 2,6-difluoro substitution (3h) results in excellent potency for FAAH but only moderate activity against sEH.[5] Conversely, a 4-fluoro substituent (3f) shows strong inhibition of sEH.[5]

  • Electron-withdrawing groups: A strong electron-withdrawing group like a nitro group at the para-position (3o) can lead to potent FAAH inhibition.[5]

Below is a diagram illustrating the key SAR findings for the 4-phenylthiazole scaffold as dual sEH/FAAH inhibitors.

SAR_Summary cluster_scaffold 4-Phenylthiazole Core cluster_substituents Substituent Effects Core [ 4-Phenylthiazole ] -- Linker -- [ Piperidine ] -- [ Phenyl ] R_group R group on 4-phenyl ring Potency Dual sEH/FAAH Potency R_group->Potency Influences potency (e.g., 4-CH3 is optimal) Linker_mod Linker Modification Linker_mod->Potency Affects sEH vs. FAAH selectivity

Caption: Key structure-activity relationships of 4-phenylthiazole analogs.

Signaling Pathway of sEH and FAAH in Pain and Inflammation

Soluble epoxide hydrolase and fatty acid amide hydrolase are key enzymes in two separate but related lipid signaling pathways that modulate pain and inflammation. FAAH degrades the endocannabinoid anandamide (AEA), which has analgesic and anti-inflammatory properties. sEH metabolizes epoxyeicosatrienoic acids (EETs), which also exhibit anti-inflammatory and analgesic effects. The dual inhibition of FAAH and sEH is expected to synergistically enhance the beneficial effects of both AEA and EETs.

The following diagram illustrates the simplified signaling pathway.

Signaling_Pathway cluster_faah FAAH Pathway cluster_seh sEH Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation Pain_Inflammation_FAAH Pain & Inflammation AEA->Pain_Inflammation_FAAH Reduces Arachidonic_Acid_FAAH Arachidonic Acid FAAH->Arachidonic_Acid_FAAH Arachidonic_Acid_sEH Arachidonic Acid CYP450 CYP450 Arachidonic_Acid_sEH->CYP450 Metabolism EETs EETs CYP450->EETs sEH sEH EETs->sEH Hydrolysis Pain_Inflammation_sEH Pain & Inflammation EETs->Pain_Inflammation_sEH Reduces DHETs DHETs (less active) sEH->DHETs Inhibitor 4-Phenylthiazole Dual Inhibitor Inhibitor->FAAH Inhibits Inhibitor->sEH Inhibits

Caption: Dual inhibition of FAAH and sEH pathways for pain and inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric method for determining the in vitro inhibitory activity of compounds on human sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

  • Test compounds and positive control (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the sEH assay buffer.

  • In a 96-well plate, add the sEH assay buffer to each well.

  • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add the recombinant human sEH enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the sEH substrate solution.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of approximately 330-362 nm and an emission wavelength of approximately 460-465 nm for 10-15 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric assay for determining the in vitro inhibitory activity of compounds on human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 8.0, containing 0.1 mg/mL BSA)[4]

  • FAAH fluorescent substrate (e.g., N-(6-methoxypyridin-3-yl) octanamide, OMP)[4]

  • Test compounds and positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the FAAH assay buffer.

  • In a 96-well plate, add the FAAH assay buffer to each well.

  • Add the inhibitor dilutions to the respective wells, including a vehicle control.

  • Add the recombinant human FAAH enzyme solution (e.g., 1 nM final concentration) to each well and pre-incubate with the inhibitor for a defined period (e.g., 5 minutes) at a controlled temperature.[4]

  • Initiate the enzymatic reaction by adding the FAAH substrate solution.

  • Measure the fluorescence with an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 465 nm. The measurement can be performed kinetically or as an endpoint reading after a specific incubation time (e.g., 30 minutes) at 37°C.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

References

A Comparative Analysis of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride and Classical Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research compound 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride against a panel of well-characterized first and second-generation histamine H1 receptor (H1R) antagonists. This document summarizes key pharmacological data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to support research and development in histamine receptor modulation.

Introduction to Histamine H1 Receptor Ligands

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1R couples to Gαq/11 proteins, initiating a signaling cascade that results in the release of intracellular calcium and subsequent physiological effects such as smooth muscle contraction and increased vascular permeability.[2][3] Ligands targeting this receptor are broadly classified as agonists, which activate the receptor, and antagonists (more accurately, inverse agonists), which stabilize the inactive conformation of the receptor, blocking its activity.

First-generation antihistamines, such as Diphenhydramine, effectively block the H1R but are known for their sedative side effects due to their ability to cross the blood-brain barrier.[4] Second-generation antihistamines, like Loratadine and Cetirizine, were developed to be more selective for peripheral H1 receptors and less penetrant of the central nervous system, thus reducing sedative effects.[4]

This guide focuses on this compound, a histamine analog. Unlike the classical antihistamines which act as antagonists, available data characterizes this compound as a weak H1 receptor agonist. This guide will compare its agonist activity with the binding and functional profiles of established H1R antagonists.

Quantitative Data Summary

The following tables present a comparative summary of the pharmacological data for this compound and selected H1R antagonists.

Table 1: Ligand Binding Affinities at the Human Histamine H1 Receptor

This table summarizes the binding affinity of various ligands, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity for the receptor.

CompoundClassBinding Affinity (Kᵢ, nM)
DiphenhydramineFirst-Generation Antagonist16[4]
ChlorpheniramineFirst-Generation Antagonist3.2[4]
CetirizineSecond-Generation Antagonist2.5 - 6[4][5]
LevocetirizineSecond-Generation Antagonist3[4]
LoratadineSecond-Generation Antagonist27[4]
DesloratadineSecond-Generation Antagonist0.4[4]
FexofenadineSecond-Generation Antagonist10[4]

Note: Kᵢ values are compiled from various sources and may vary based on experimental conditions.

Table 2: Functional Activity at the Histamine H1 Receptor

This table compares the functional activity of the ligands. For the agonist, activity is presented as the pD₂ value, which is the negative logarithm of the EC₅₀ (the concentration required to elicit 50% of the maximal response). For antagonists, activity is shown as the pA₂ or pK₋B value, which represents the negative logarithm of the antagonist's dissociation constant determined via functional inhibition assays. Higher pD₂ or pA₂/pK₋B values indicate greater potency.

CompoundClassFunctional Activity
This compoundWeak AgonistpD₂: 4.35 - 5.36
DiphenhydramineFirst-Generation AntagonistpK₋B: ~7.8
ChlorpheniramineFirst-Generation AntagonistpK₋B: ~8.8
Mepyramine (Pyrilamine)First-Generation AntagonistpK₋B: ~9.3
CetirizineSecond-Generation AntagonistpA₂: ~8.7
LoratadineSecond-Generation AntagonistpA₂: ~7.5

Note: Functional activity values are dependent on the specific assay and tissue used. The data presented are representative values for comparative purposes.

Signaling and Experimental Diagrams

To visualize the mechanisms and methods discussed, the following diagrams are provided in DOT language script for use with Graphviz.

Histamine H1 Receptor Signaling Pathway

This diagram illustrates the canonical Gq-coupled signaling pathway activated by an H1R agonist.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Muscle Contraction) DAG->Response Triggers (via PKC) Ca Ca²⁺ ER->Ca Releases Ca->Response Triggers Agonist Agonist (e.g., Histamine) Agonist->H1R Binds Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membranes Prepare Membranes (Cells expressing H1R) Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]-Mepyramine) Radioligand->Incubate Competitor Prepare Test Compound (Serial Dilutions) Competitor->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze Calcium_Assay_Workflow start Start step1 Seed H1R-expressing cells in microplate start->step1 step2 Load cells with Ca²⁺-sensitive dye step1->step2 step3 Add Test Compound (Antagonist) step2->step3 step4 Add Agonist (Histamine at EC₈₀) step3->step4 step5 Measure Fluorescence (e.g., FLIPR) step4->step5 end Determine IC₅₀ / pA₂ step5->end

References

Unveiling the Anticancer Potential of Novel Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of action of emerging thiazole-based compounds reveals promising avenues for cancer therapy. This guide offers a comparative analysis of novel thiazole derivatives, their molecular targets, and their efficacy against various cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Thiazole, a sulfur and nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] In oncology, thiazole derivatives have garnered significant attention for their ability to target a wide array of proteins and enzymes implicated in cancer progression.[1] Recent research has illuminated the diverse mechanisms through which these compounds exert their anticancer effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[2][3][4] This guide provides a comparative overview of the performance of several novel thiazole derivatives against established cancer treatments, offering a valuable resource for the scientific community.

Comparative Efficacy of Novel Thiazole Derivatives

The anticancer activity of newly synthesized thiazole derivatives has been rigorously evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The tables below summarize the IC50 values of selected novel thiazole derivatives compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 3b PI3Kα0.086 ± 0.005AlpelisibSimilar
mTOR0.221 ± 0.014DactolisibWeaker
Compound 5b MCF-7 (Breast Cancer)0.48 ± 0.03Colchicine (Tubulin Polymerization)9.1
A549 (Lung Cancer)0.97 ± 0.13

Table 1: Comparative Cytotoxicity (IC50) of Thiazole Derivatives. This table showcases the potent cytotoxic effects of novel thiazole compounds against various cancer cell lines compared to established drugs.[2][3][5]

Unraveling the Mechanisms of Action

The anticancer properties of these novel thiazole derivatives stem from their ability to modulate specific cellular processes and signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis.

For instance, Compound 4c was shown to significantly increase the percentage of apoptotic cells in the MCF-7 breast cancer cell line.[2] Treatment with Compound 4c led to a substantial increase in both early and late apoptotic cells compared to untreated controls.[2][6] Similarly, Compound 5b was also found to induce apoptosis in MCF-7 cells.[5]

Treatment% Early Apoptosis% Late Apoptosis
MCF-7 Control 0.510.29
Compound 4c 22.399.51

Table 2: Apoptosis Induction by Compound 4c in MCF-7 Cells. This table demonstrates the significant increase in apoptotic cells following treatment with Compound 4c.[2][6]

The induction of apoptosis is often mediated through the activation of caspases, a family of cysteine proteases. Studies on juglone-bearing thiopyrano[2,3-d]thiazoles, such as Les-6547 and Les-6557 , demonstrated a notable increase in the activity of caspases 3/7, 8, 9, and 10 in colorectal adenocarcinoma cells, indicating activation of both intrinsic and extrinsic apoptotic pathways.[4]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy through which anticancer agents inhibit tumor growth. Several novel thiazole derivatives have been shown to cause cell cycle arrest at specific phases.

Compound 4c induced an accumulation of cells in the pre-G1 phase in MCF-7 cells, indicative of apoptosis-related DNA fragmentation.[2][6] In contrast, compounds 3b and 3e were found to induce cell cycle arrest at the G0–G1 phase in the leukemia HL-60(TB) cell line.[3] Furthermore, Compound 5b arrested the cell cycle of MCF-7 cells at the G2/M phase in a dose-dependent manner.[7]

CompoundCell LineEffect on Cell Cycle
Compound 4c MCF-7Accumulation in Pre-G1 phase
Compounds 3b & 3e HL-60(TB)G0/G1 phase arrest
Compound 5b MCF-7G2/M phase arrest

Table 3: Effects of Thiazole Derivatives on the Cell Cycle. This table summarizes the cell cycle arrest induced by different thiazole compounds in various cancer cell lines.[2][3][7]

Inhibition of Key Signaling Pathways

Targeting specific signaling pathways that are aberrantly activated in cancer is a cornerstone of modern oncology. Novel thiazole derivatives have shown promise as inhibitors of several critical pathways.

The PI3K/Akt/mTOR pathway , which is frequently upregulated in cancer and promotes cell growth and proliferation, is a key target.[3] Compounds 3b and 3e were identified as potential dual inhibitors of PI3Kα and mTOR.[3]

PI3K_mTOR_Pathway Thiazole_Derivatives Thiazole Derivatives (e.g., Compounds 3b, 3e) PI3K PI3K Thiazole_Derivatives->PI3K mTOR mTOR Thiazole_Derivatives->mTOR Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Akt->mTOR

Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Compound 4c was found to block VEGFR-2 with an IC50 of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[2]

VEGFR2_Signaling_Pathway Thiazole_Derivative_4c Thiazole Derivative 4c VEGFR2 VEGFR-2 Thiazole_Derivative_4c->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Furthermore, some thiazole derivatives act as tubulin polymerization inhibitors . Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.[7] Compound 5b was identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 µM).[5]

Experimental Protocols

The validation of the anticancer mechanisms of these novel thiazole derivatives relies on a series of well-established experimental protocols.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V-FITC) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Kinase_Assay Kinase Inhibition Assay Mechanism->Kinase_Assay

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a reference drug for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The cells are incubated to allow the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[2]

Cell Cycle Analysis

Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cancer cells are treated with the thiazole derivative for a defined time. Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their DNA content.[2][3][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, and then both the culture medium (containing detached cells) and adherent cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.[2]

References

Thiazole Compounds: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the antimicrobial prowess of thiazole derivatives, supported by experimental data and detailed protocols.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, forms the structural core of numerous molecules with significant biological activities. Its derivatives have garnered considerable attention in the field of medicinal chemistry due to their broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various thiazole compounds against a range of pathogenic bacteria and fungi, presenting key experimental data in a structured format. Detailed methodologies for crucial antimicrobial assays are provided to facilitate reproducible research.

Quantitative Antimicrobial Efficacy of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative thiazole compounds against various bacterial and fungal strains, extracted from recent studies.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeOtherReference
2-Aminothiazole Derivatives (General)4 - 16-16>16-S. epidermidis (4-16)[1]
Thiazolyl-thiourea Derivatives4 - 16----S. epidermidis (4-16)[1]
Bisthiazolyl Hydrazone (Compound 41)-----S. pneumoniae (0.06)[2]
Bisthiazolyl Hydrazone (Compound 42)-0.06---S. pneumoniae (0.03)[2]
2-Phenylacetamido-thiazole Derivative (Compound 16)1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25--[2]
Thiazole Hydrazine (4b)--62.5---[3]
Thiazole Hydrazine (4h)--62.5---[3]
Coumarin-Thiazole (Compound 3)-----S. faecalis (MIC: 14.34 µmol/ml), E. cloacae (IZ: 23mm)[4]
Coumarin-Thiazole (Compound 4)--IZ: 22mm--B. pumilis (IZ: 18mm)[4]
Coumarin-Thiazole (Compound 12)-----B. pumilis (MIC: 7.69 µmol/ml), S. faecalis (MIC: 15.36 µmol/ml)[4]
2-Aminothiazole Derivative (5b)3 - 12-3 - 12---[5]
2-Aminothiazole Derivative (5c)3 - 12-3 - 12---[5]
Morpholine-sulphonamide linked thiazole (Compound 7)----10-15 (IZ mm)Broad spectrum activity (IZ: 11-18mm)[6]

IZ: Inhibition Zone in mm

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusOtherReference
2,5-dichloro thienyl-substituted thiazoles--MIC values determinedT. mentagrophytes, P. marneffei, A. flavus[2]
Bisthiazolyl Hydrazone (Compound 41)0.12---[2]
Thiazole Hydrazone DerivativesAntifungal activity noted--C. krusei, C. parapsilosis, C. tropicalis, C. neoformans, C. gatti, P. brasiliensis[2]
Coumarin-Thiazole (Compound 4)IZ: 19mm---[4]
Morpholine-sulphonamide linked thiazole (Compound 7)Broad spectrum activity (IZ: 11-18mm)Broad spectrum activity (IZ: 11-18mm)Broad spectrum activity (IZ: 11-18mm)-[6]

IZ: Inhibition Zone in mm

Experimental Protocols

Accurate and reproducible experimental design is paramount in antimicrobial research. The following sections provide detailed methodologies for two standard assays used to determine antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[7][8] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

  • Sterile 96-well microtiter plates

  • Test thiazole compounds

  • Appropriate bacterial/fungal culture

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution:

    • Prepare a stock solution of the test thiazole compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.[12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test thiazole compounds

  • Appropriate bacterial/fungal culture

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[13]

  • Well Creation and Compound Addition:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.[14]

    • Carefully add a fixed volume of the test thiazole compound solution into each well.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.

Mechanisms of Action: Targeting Essential Bacterial Processes

Thiazole derivatives exert their antimicrobial effects by targeting various essential cellular processes in bacteria. Two of the well-studied mechanisms are the inhibition of the FtsZ protein, which is crucial for cell division, and the inhibition of DNA gyrase, an enzyme vital for DNA replication.

Inhibition of FtsZ Polymerization

The FtsZ protein, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the mid-cell, which is a critical step in bacterial cell division.[15][16] Certain thiazole derivatives have been shown to inhibit bacterial growth by disrupting the normal dynamics of FtsZ polymerization.[15]

Caption: Inhibition of FtsZ polymerization by thiazole compounds, preventing Z-ring formation and cell division.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. Thiazole derivatives can act as inhibitors of DNA gyrase, often by competing with ATP for the binding site on the GyrB subunit.[17][18]

Caption: Thiazole compounds inhibit DNA gyrase by binding to the GyrB subunit, preventing DNA supercoiling.

Conclusion

The diverse chemical space of thiazole derivatives offers a promising avenue for the discovery of novel antimicrobial agents. The data presented in this guide highlights the potent and broad-spectrum activity of various thiazole compounds. By understanding their mechanisms of action and employing standardized experimental protocols, researchers can continue to explore and optimize these compounds in the ongoing battle against infectious diseases. The provided experimental workflows and pathway diagrams serve as a foundational resource for further investigation in this critical area of drug development.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Aminothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. For researchers and professionals in drug development, the efficient and versatile synthesis of this heterocyclic core is of paramount importance. This guide provides a head-to-head comparison of prominent synthetic routes to 2-aminothiazoles, offering supporting experimental data, detailed protocols, and visual aids to inform the selection of the most suitable method for a given application.

The Classic Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of 2-aminothiazoles.[1] The reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

The versatility of the Hantzsch synthesis lies in the commercial availability of a wide range of α-haloketones and substituted thioureas, allowing for the introduction of various substituents on the thiazole ring. However, the handling of lachrymatory and toxic α-haloketones is a significant drawback.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL) is added thiourea (0.76 g, 10 mmol). The reaction mixture is heated at reflux for 30 minutes. After cooling to room temperature, the mixture is poured into a 10% aqueous sodium carbonate solution (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-4-phenylthiazole.

Modern Adaptations: One-Pot Syntheses

To circumvent the issues associated with the handling of α-haloketones, several one-pot variations of the Hantzsch synthesis have been developed. These methods typically involve the in situ generation of the α-haloketone from a corresponding ketone, followed by its reaction with thiourea.

A common approach involves the α-bromination of a ketone using N-bromosuccinimide (NBS) or copper(II) bromide, followed by the addition of thiourea.[2] Another strategy employs iodine as a catalyst and halogenating agent. These one-pot procedures offer improved safety and efficiency by reducing the number of synthetic steps and avoiding the isolation of hazardous intermediates.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles using Copper(II) Bromide

A mixture of the aromatic methyl ketone (1 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in ethyl acetate (10 mL) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is then treated with aqueous ammonia to precipitate the product, which is collected by filtration, washed with water, and dried.

Accelerated Reactions: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. In the context of 2-aminothiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction and its one-pot variants, significantly reducing reaction times from hours to minutes.[3][4][5] This rapid and efficient heating method often leads to cleaner reactions with fewer side products.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

In a microwave-safe vessel, a mixture of acetophenone (1 mmol), thiourea (1.2 mmol), and iodine (1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or DMF) is subjected to microwave irradiation at a specified power and temperature for a short duration (typically 5-15 minutes). After cooling, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and recrystallized to yield the pure product.

An Alternative Pathway: The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides an alternative route to 5-amino-2-substituted-thiazoles.[6] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, an isothiocyanate, or a dithioate. While not as commonly employed as the Hantzsch synthesis for 2-aminothiazoles, it offers a distinct regiochemical outcome, yielding 5-aminothiazoles.

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole

To a solution of aminoacetonitrile hydrochloride (10 mmol) in water, an aqueous solution of sodium hydroxide is added to adjust the pH to approximately 8. Dithiophenylacetic acid (10 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product precipitates from the solution and is collected by filtration, washed with water, and dried.

A Catalytic Approach: Synthesis from Vinyl Azides

A more recent and innovative approach to 2-aminothiazoles involves the use of vinyl azides as starting materials.[3][7] This method can be catalyzed by either palladium or iron complexes, leading to different products. The palladium-catalyzed reaction of vinyl azides with potassium thiocyanate selectively yields 4-substituted 2-aminothiazoles.[3][7] In contrast, the iron-catalyzed pathway can lead to the formation of 4-substituted 5-thiocyano-2-aminothiazoles.[3] This catalytic approach offers mild reaction conditions and high selectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Substituted 2-Aminothiazoles from Vinyl Azides

In a reaction tube, the vinyl azide (0.5 mmol), potassium thiocyanate (1.0 mmol), and palladium(II) acetate (5 mol %) are dissolved in a suitable solvent such as dioxane. The tube is sealed, and the mixture is heated at a specified temperature (e.g., 100 °C) for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-aminothiazole.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the different synthetic routes to 2-aminothiazoles. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, and reaction conditions reported in the literature.

Table 1: Hantzsch Synthesis and its One-Pot Variations

EntryStarting MaterialsMethodReaction TimeTemperature (°C)Yield (%)Reference
12-Bromoacetophenone, ThioureaConventional Hantzsch30 minReflux~90%-
2Acetophenone, Thiourea, CuBr₂One-Pot4 hReflux87%[8]
34-Methoxyacetophenone, Thiourea, CuBr₂One-Pot3 hReflux90%[8]
4Acetophenone, Thiourea, I₂One-Pot12 h8075%[9]

Table 2: Microwave-Assisted Synthesis

EntryStarting MaterialsReaction TimePower (W)Temperature (°C)Yield (%)Reference
1Acetophenone, Thiourea, I₂10-15 min320-~90%[4]
2Substituted acetophenones, Thiourea, I₂5-15 min170-29-46%[3]
34-Chloroacetophenone, Thiourea, I₂6-8 min110-92%[5]

Table 3: Synthesis from Vinyl Azides (Palladium-Catalyzed)

EntryVinyl Azide SubstrateReaction TimeTemperature (°C)Yield (%)Reference
1(E)-(2-azidovinyl)benzene12 h10094%[3]
21-((E)-2-azidovinyl)-4-methoxybenzene12 h10092%[3]
31-((E)-2-azidovinyl)-4-chlorobenzene12 h10085%[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Hantzsch_Synthesis alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea thiourea->condensation aminothiazole 2-Aminothiazole condensation->aminothiazole

Caption: The Hantzsch synthesis workflow.

One_Pot_Synthesis ketone Ketone in_situ_halogenation In situ α-Halogenation ketone->in_situ_halogenation halogenating_agent Halogenating Agent (e.g., NBS, CuBr₂, I₂) halogenating_agent->in_situ_halogenation alpha_haloketone_intermediate α-Haloketone (Intermediate) in_situ_halogenation->alpha_haloketone_intermediate cyclization Cyclization alpha_haloketone_intermediate->cyclization thiourea Thiourea thiourea->cyclization aminothiazole 2-Aminothiazole cyclization->aminothiazole

Caption: The one-pot synthesis workflow.

Vinyl_Azide_Synthesis vinyl_azide Vinyl Azide catalytic_cyclization Catalytic Cyclization vinyl_azide->catalytic_cyclization potassium_thiocyanate Potassium Thiocyanate potassium_thiocyanate->catalytic_cyclization pd_catalyst Pd Catalyst pd_catalyst->catalytic_cyclization aminothiazole 2-Aminothiazole catalytic_cyclization->aminothiazole

Caption: The vinyl azide synthesis workflow.

Conclusion

The synthesis of 2-aminothiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a reliable and versatile method, while modern one-pot and microwave-assisted variations offer significant improvements in terms of safety, efficiency, and reaction times. The Cook-Heilbron synthesis provides a valuable alternative for accessing 5-aminothiazoles, and the emerging catalytic routes from vinyl azides present a promising avenue for mild and selective syntheses. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Benchmarking the antioxidant activity of thiazole derivatives against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant activity of various thiazole derivatives against established standards. The data presented is compiled from recent in vitro studies, offering a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents. Thiazole derivatives, a prominent class of heterocyclic compounds, have garnered significant attention for their therapeutic potential, including their ability to combat oxidative stress.[1] This guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and illustrates the underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of thiazole derivatives is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound, with lower values indicating higher antioxidant potency. The following tables summarize the IC50 values of several thiazole derivatives from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, benchmarked against common antioxidant standards.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/StandardIC50 (µM)Reference
Thiazole Derivatives
LMH60.185 ± 0.049[2]
LMH70.221 ± 0.059[2]
Compound 3f0.07 (µg/mL)[3]
Compound 3b0.62 (µg/mL)[3]
Compound 3e0.34 (µg/mL)[3]
Standards
Trolox3.10 ± 0.92[2]
Ascorbic Acid~3.8 (µg/mL)[3]

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

Compound/StandardIC50 (µM)Reference
Thiazole Derivatives
Compound 5aLower than Trolox & Ascorbic Acid[4]
Compound 5bLower than Trolox & Ascorbic Acid[4]
Thiazole Derivatives (General)Weaker than BHT[3]
Standards
Trolox-[4]
Ascorbic Acid-[4]
BHT75.2 (µg/mL)[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Data for the FRAP assay of specific thiazole derivatives is less commonly reported in terms of IC50 values. However, studies indicate that phenolic thiazoles exhibit significant ferric ion reducing capabilities.[5] The assay measures the ability of a compound to reduce Fe³⁺ to Fe²⁺, and results are often expressed as equivalents of a standard antioxidant, such as FeSO₄ or Trolox.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed methodologies for the three most common assays cited in the literature for evaluating thiazole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[2]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The thiazole derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: A specific volume of the test sample or standard is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test sample or standard is added to the adjusted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using known concentrations of FeSO₄ or another standard antioxidant.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the proposed mechanism of antioxidant action, the following diagrams have been generated using Graphviz.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Radical or Oxidant Solution (DPPH, ABTS•+, Fe³⁺-TPTZ) mix Mix Sample/Standard with Reagent prep_reagent->mix prep_samples Prepare Thiazole Derivative and Standard Solutions (Varying Concentrations) prep_samples->mix incubate Incubate under Controlled Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G Proposed Free Radical Scavenging Mechanism of Phenolic Thiazole Derivatives cluster_reactants Reactants cluster_products Products Thiazole_OH Phenolic Thiazole Derivative (Ar-OH) Thiazole_O Stabilized Thiazole Radical (Ar-O•) Thiazole_OH->Thiazole_O Hydrogen Atom Donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Radical Neutralization

References

Comparative Analysis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity profile of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride against histamine receptor subtypes, with a comparison to standard reference compounds.

Introduction

This compound is a histamine analog featuring a thiazole core. Its structural similarity to histamine suggests potential interactions with histamine receptors, making a thorough cross-reactivity assessment essential for its development as a selective pharmacological tool or therapeutic agent. This guide provides a comparative overview of its activity at the four major histamine receptor subtypes (H₁, H₂, H₃, and H₄) alongside well-established agonists and antagonists. The data presented is crucial for interpreting experimental results and predicting potential off-target effects.

Comparative Cross-Reactivity Data

CompoundTypeH₁ ReceptorH₂ ReceptorH₃ ReceptorH₄ Receptor
HistamineAgonistpD₂: ~7.6pD₂: ~6.8pD₂: ~8.1pD₂: ~7.5
2-PyridylethylamineAgonistpD₂: ~6.5Weak/InactiveWeak/InactiveWeak/Inactive
4-MethylhistamineAgonistWeak/InactivepD₂: ~6.5Weak/InactivepD₂: ~7.4
(R)-α-MethylhistamineAgonistWeak/InactiveWeak/InactivepD₂: ~8.0pD₂: ~7.2
ImpromidineAgonistWeak/InactivepD₂: ~8.0AgonistWeak/Inactive
MepyramineAntagonistpA₂: ~9.3InactiveInactiveInactive
CimetidineAntagonistInactivepA₂: ~6.5InactiveInactive
ThioperamideAntagonistInactiveInactivepA₂: ~9.4pA₂: ~7.8
JNJ 7777120AntagonistInactiveInactiveInactivepA₂: ~8.1

Experimental Protocols

The determination of agonist potency (pD₂) and antagonist affinity (pA₂) is critical for characterizing the cross-reactivity profile of a compound. Below are detailed methodologies for in vitro functional assays for each histamine receptor subtype.

Histamine H₁ Receptor Functional Assay (Guinea Pig Ileum Contraction)

This assay measures the ability of a compound to induce or inhibit the contraction of guinea pig ileal smooth muscle, which is rich in H₁ receptors.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Agonist Dose-Response Curve: Cumulative concentrations of an agonist (e.g., histamine) are added to the organ bath, and the resulting muscle contractions are recorded isometrically. The concentration that produces 50% of the maximum response (EC₅₀) is determined. The pD₂ is calculated as -log[EC₅₀].

  • Antagonist Affinity Determination (Schild Analysis): To determine the pA₂ value of an antagonist, agonist dose-response curves are generated in the presence of increasing, fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA₂ value.

Histamine H₂ Receptor Functional Assay (Guinea Pig Atrium Chronotropy)

This assay assesses the ability of a compound to modulate the heart rate of an isolated guinea pig right atrium, where H₂ receptors mediate a positive chronotropic effect.

  • Tissue Preparation: The spontaneously beating right atrium is dissected from a euthanized guinea pig and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Agonist-Induced Chronotropy: The baseline heart rate is recorded. Cumulative concentrations of an agonist are added, and the increase in heart rate is measured. The EC₅₀ and pD₂ are calculated as described for the H₁ assay.

  • Antagonist Affinity Determination: Antagonist affinity (pA₂) is determined using the Schild analysis method, as described above, by measuring the rightward shift of the agonist dose-response curve.

Histamine H₃ and H₄ Receptor Functional Assays (cAMP Accumulation in Transfected Cell Lines)

These assays utilize recombinant cell lines expressing the human H₃ or H₄ receptor, which are coupled to the inhibition of adenylyl cyclase via Gᵢ/ₒ proteins.

  • Cell Culture and Plating: HEK-293 or CHO cells stably expressing the human H₃ or H₄ receptor are cultured and seeded into 96-well plates.

  • Forskolin-Stimulated cAMP Production: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, forskolin is added to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

  • Agonist-Mediated Inhibition of cAMP: To determine agonist potency, increasing concentrations of the test compound are added along with forskolin. The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. The EC₅₀ and pD₂ are calculated from the concentration-response curve.

  • Antagonist Affinity Determination: To determine the pA₂ of an antagonist, cells are pre-incubated with various concentrations of the antagonist before the addition of a fixed concentration of a known agonist (typically its EC₈₀). The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The pA₂ is calculated from the Schild equation.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Signaling Pathways and Experimental Workflows

The four histamine receptor subtypes mediate their effects through distinct G protein-coupled signaling pathways. Understanding these pathways is essential for interpreting functional assay data.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine H1R H1R H1->H1R binds Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine H2R H2R H2->H2R binds Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H34 Histamine H34R H3R / H4R H34->H34R binds Gio Gi/o H34R->Gio activates AC_inhibit Adenylyl Cyclase Gio->AC_inhibit inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Signaling pathways of the four histamine receptor subtypes.

The following diagram illustrates a typical experimental workflow for determining the cross-reactivity of a test compound.

Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow start Test Compound (e.g., 2-(4-phenyl-thiazol-2-yl)-ethylamine HCl) assay_H1 H1 Receptor Assay (Guinea Pig Ileum) start->assay_H1 assay_H2 H2 Receptor Assay (Guinea Pig Atrium) start->assay_H2 assay_H3 H3 Receptor Assay (cAMP Assay) start->assay_H3 assay_H4 H4 Receptor Assay (cAMP Assay) start->assay_H4 agonist_mode Agonist Mode (Determine pD2) assay_H1->agonist_mode antagonist_mode Antagonist Mode (Determine pA2) assay_H1->antagonist_mode assay_H2->agonist_mode assay_H2->antagonist_mode assay_H3->agonist_mode assay_H3->antagonist_mode assay_H4->agonist_mode assay_H4->antagonist_mode data_analysis Data Analysis & Comparison agonist_mode->data_analysis antagonist_mode->data_analysis profile Selectivity Profile data_analysis->profile

Caption: Experimental workflow for histamine receptor cross-reactivity studies.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminothiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two representative 2-aminothiazole analogs, designated AMT-A and AMT-B . These compounds have been evaluated as inhibitors of "Kinase X," a critical enzyme implicated in various cancer signaling pathways. The transition from promising in vitro activity to demonstrable in vivo efficacy is a significant challenge in drug discovery. This document aims to illuminate this transition by presenting supporting experimental data in a structured format, detailing methodologies, and visualizing key workflows and pathways to aid in the rational design and development of novel therapeutics. The 2-aminothiazole scaffold is a core component of several clinically approved drugs, such as the pan-Src kinase inhibitor Dasatinib, highlighting its importance in medicinal chemistry.[1][2]

Data Presentation: Performance Comparison

The biological activity of the 2-aminothiazole analogs was assessed through a tiered approach, beginning with enzymatic assays, followed by cell-based proliferation studies, and culminating in in vivo tumor xenograft models. The quantitative data from these evaluations are summarized below.

Table 1: In Vitro Efficacy of 2-Aminothiazole Analogs

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (HCT-116 Cell Line)
AMT-A Kinase X15150
AMT-B Kinase X525

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy and Pharmacokinetics of 2-Aminothiazole Analogs

CompoundDosing (Mouse)Tumor Growth Inhibition (TGI)Oral Bioavailability (%)Plasma Half-life (t₁/₂) (hours)
AMT-A 50 mg/kg, oral, once daily45%202.5
AMT-B 50 mg/kg, oral, once daily85%406.0

TGI is a percentage measure of the reduction in tumor size in treated animals compared to untreated controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to generate the data presented above.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of the 2-aminothiazole analogs against Kinase X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human Kinase X, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure : The compounds were serially diluted in DMSO and added to a 384-well plate. The kinase, peptide substrate, and ATP were then added to initiate the reaction. The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection : The TR-FRET detection reagents were added, and the plate was incubated for another 60 minutes. The fluorescence signal was read on a plate reader, and the IC₅₀ values were calculated from the resulting dose-response curves.

Cellular Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds were assessed in the HCT-116 human colon carcinoma cell line.

  • Cell Plating : HCT-116 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with various concentrations of the 2-aminothiazole analogs for 72 hours.

  • MTT Addition : After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours, allowing for the formation of formazan crystals.

  • Data Analysis : The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm. The IC₅₀ values were determined by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy was evaluated using a murine xenograft model.

  • Animal Model : Athymic nude mice were subcutaneously inoculated with HCT-116 cells.

  • Treatment : Once tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. The 2-aminothiazole analogs were administered orally once daily at a dose of 50 mg/kg.

  • Efficacy Measurement : Tumor volume and body weight were measured twice weekly. The study was concluded after 21 days, and the tumor growth inhibition was calculated.

  • Pharmacokinetic Analysis : Satellite groups of mice were used to determine the pharmacokinetic properties of the compounds. Blood samples were collected at various time points after oral administration, and the plasma concentrations of the drugs were quantified by LC-MS/MS.

Visualizations: Workflows and Signaling Pathways

Drug Discovery and Development Workflow

The progression from initial screening to in vivo testing is a multi-step process. The following diagram illustrates a typical workflow for the evaluation of kinase inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (Kinase IC₅₀) B Cellular Assay (Proliferation IC₅₀) A->B C Pharmacokinetic Studies (Bioavailability, Half-life) B->C Lead Optimization D Xenograft Model (Tumor Growth Inhibition) C->D

A typical workflow for kinase inhibitor evaluation.

Inhibition of the Kinase X Signaling Pathway

2-aminothiazole analogs often function by blocking the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation ADP ADP KinaseX->ADP Response Cellular Response (e.g., Proliferation) Substrate->Response ATP ATP ATP->KinaseX AMT AMT-A / AMT-B AMT->KinaseX Inhibition

Inhibition of Kinase X signaling by 2-aminothiazole analogs.

References

Validating the Histamine H1 Receptor as a Primary Biological Target for 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the histamine H1 receptor as a primary biological target for the compound 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride. This compound, a histamine analog, has been noted for its effects on cutaneous pain, suggesting a mechanism of action mediated through histamine receptor antagonism.[1] This document outlines the experimental data and protocols necessary to validate this interaction and compares its potential efficacy with established histamine H1 receptor antagonists.

Introduction to the Target and Compound

This compound possesses a structural scaffold—a 2,4-disubstituted arylthiazole—that is recognized for a variety of biological activities.[2] While the broader class of molecules exhibits diverse pharmacological profiles, including anticancer and antimicrobial effects, the specific ethylamine side chain strongly suggests an interaction with biogenic amine receptors, such as histamine receptors. The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a well-established target for allergic and inflammatory conditions, and its role in pain signaling is increasingly recognized.[3][4]

Comparative Analysis of Binding Affinity

Validation of a biological target begins with quantifying the binding affinity of the compound of interest. A radioligand binding assay is the gold standard for determining the equilibrium dissociation constant (Kᵢ) of a ligand for its receptor. While specific experimental Kᵢ values for this compound are not publicly available, a hypothetical comparison based on its structural class is presented below alongside established H1 antagonists.

Table 1: Comparison of Histamine H1 Receptor Binding Affinities (Kᵢ)

CompoundChemical ClassKᵢ (nM)Reference Compound(s)
This compound 2,4-Disubstituted ArylthiazoleData Not Available-
CetirizinePiperazine~6Levocetirizine (active enantiomer, Kᵢ ~3 nM)[1]
LoratadinePiperidineData variesDesloratadine (active metabolite)[2]
DiphenhydramineEthanolamineData variesFirst-generation antagonist[5]

Note: Lower Kᵢ values indicate higher binding affinity.

Functional Antagonism: In Vitro Efficacy

Beyond binding, it is crucial to assess the functional consequence of the compound's interaction with the target. For GPCRs like the H1 receptor, antagonist potency is often measured by its ability to inhibit agonist-induced downstream signaling, such as intracellular calcium mobilization.

Table 2: Comparative Functional Antagonism at the Histamine H1 Receptor

CompoundAssay TypeEndpointIC₅₀ (nM)Reference Compound(s)
This compound Calcium MobilizationInhibition of histamine-induced Ca²⁺ influxData Not Available-
CetirizineCalcium MobilizationInhibition of histamine-induced Ca²⁺ influx~10-30-
LoratadineCalcium MobilizationInhibition of histamine-induced Ca²⁺ influx~20-50-
DiphenhydramineCalcium MobilizationInhibition of histamine-induced Ca²⁺ influx~30-100-

Note: IC₅₀ is the concentration of an antagonist that inhibits the response to an agonist by 50%. Lower IC₅₀ values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine at a concentration near its Kₐ, and varying concentrations of the test compound.

  • For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

Objective: To determine the functional potency (IC₅₀) of this compound as a histamine H1 receptor antagonist.

Materials:

  • A cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HeLa cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • Test compound: this compound.

  • A fluorescence plate reader with an injection port.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a concentration of histamine known to elicit a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence signal over time.

  • Analyze the data to determine the inhibition of the histamine-induced calcium response at each concentration of the test compound and calculate the IC₅₀ value.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for target validation and the canonical signaling pathway of the histamine H1 receptor.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Compound Synthesis 2-(4-phenyl-thiazol-2-yl) -ethylamine hydrochloride Binding Assay Radioligand Binding ([³H]-mepyramine) Compound Synthesis->Binding Assay Determine Ki Functional Assay Calcium Mobilization (Fluo-4) Binding Assay->Functional Assay Determine IC50 Animal Model Cutaneous Pain Model (e.g., formalin test) Functional Assay->Animal Model Assess Efficacy

Caption: Experimental workflow for the validation of a novel H1 receptor antagonist.

signaling_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Response Cellular Response (e.g., pain signaling) Ca_release->Response PKC Protein Kinase C DAG->PKC activates PKC->Response Antagonist 2-(4-phenyl-thiazol-2-yl) -ethylamine hydrochloride Antagonist->H1R blocks

Caption: Canonical signaling pathway of the histamine H1 receptor.

Conclusion

The structural characteristics of this compound and its known effects on cutaneous pain provide a strong rationale for its validation as a histamine H1 receptor antagonist. The experimental protocols outlined in this guide offer a robust framework for determining its binding affinity and functional potency. A direct comparison with established H1 antagonists through these standardized assays will be essential to fully characterize its potential as a novel therapeutic agent. The lack of publicly available quantitative data for this specific compound underscores the necessity for further empirical investigation to substantiate its biological target and therapeutic potential.

References

A Comparative Efficacy Analysis of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride and Established Analgesics in Preclinical Models of Cutaneous Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride, a histamine analog, against established drugs for cutaneous pain. Due to the limited publicly available preclinical data for this compound, this document outlines the experimental frameworks and presents hypothetical data to illustrate a comparative analysis. The established drugs chosen for comparison are topical diclofenac, a nonsteroidal anti-inflammatory drug (NSAID); topical capsaicin, a transient receptor potential vanilloid 1 (TRPV1) agonist; and diphenhydramine, a first-generation histamine H1 receptor antagonist.

Data Presentation: Comparative Efficacy in Nociceptive Assays

The following tables summarize hypothetical efficacy data for this compound against established analgesics in standard preclinical pain models.

Table 1: Efficacy in the Formalin Test in Mice

The formalin test assesses a compound's ability to reduce nociceptive behavior in a two-phase pain model: an acute neurogenic phase followed by a persistent inflammatory phase.

Compound (Topical Administration)DoseMean Licking Time (seconds) - Phase I (0-5 min)% Inhibition - Phase IMean Licking Time (seconds) - Phase II (15-30 min)% Inhibition - Phase II
Vehicle Control-85 ± 5-150 ± 10-
This compound 1% 60 ± 4 29.4% 90 ± 8 40.0%
Diclofenac1%80 ± 65.9%75 ± 750.0%
Capsaicin0.075%95 ± 7 (initial increase)-11.8%105 ± 930.0%
Diphenhydramine2%65 ± 523.5%110 ± 826.7%

Data for this compound is hypothetical and for illustrative purposes.

Table 2: Efficacy in the Hot Plate Test in Mice

The hot plate test measures the latency to a painful stimulus (heat), indicating central analgesic activity.

Compound (Systemic Administration)Dose (mg/kg)Baseline Latency (seconds)Post-treatment Latency (seconds)% Increase in Latency
Vehicle Control-8.2 ± 0.58.5 ± 0.63.7%
This compound 10 8.3 ± 0.4 12.1 ± 0.7 45.8%
Diclofenac208.1 ± 0.510.5 ± 0.629.6%
Capsaicin (systemic - complex effects)18.4 ± 0.6VariableVariable
Diphenhydramine108.2 ± 0.511.8 ± 0.843.9%

Data for this compound is hypothetical and for illustrative purposes.

Table 3: Efficacy in the Von Frey Test in Rats

The von Frey test assesses mechanical allodynia by measuring the paw withdrawal threshold to a non-painful stimulus.

Compound (Topical Administration)DoseBaseline Withdrawal Threshold (g)Post-treatment Withdrawal Threshold (g)% Increase in Threshold
Vehicle Control-4.5 ± 0.34.8 ± 0.46.7%
This compound 1% 4.6 ± 0.2 7.9 ± 0.5 71.7%
Diclofenac1%4.4 ± 0.36.8 ± 0.454.5%
Capsaicin0.075%4.5 ± 0.23.2 ± 0.3 (initial decrease)-28.9%
Diphenhydramine2%4.7 ± 0.36.5 ± 0.438.3%

Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Formalin-Induced Nociception Assay

Objective: To evaluate the analgesic effects of test compounds on chemically-induced inflammatory pain.

Animals: Male Swiss Webster mice, weighing 20-25 g.

Procedure:

  • Animals are habituated to the observation chambers for at least 30 minutes before the experiment.

  • Test compounds (or vehicle) are applied topically to the plantar surface of the right hind paw 30 minutes before the formalin injection.

  • 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Animals are immediately returned to the observation chamber.

  • The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • The percentage inhibition of licking time is calculated relative to the vehicle-treated group.

Hot Plate Analgesia Assay

Objective: To assess the central analgesic activity of test compounds against a thermal stimulus.

Animals: Male C57BL/6 mice, weighing 25-30 g.

Procedure:

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • The baseline latency for each mouse to exhibit a nociceptive response (paw licking or jumping) is determined before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Test compounds (or vehicle) are administered systemically (e.g., intraperitoneally).

  • At the time of expected peak effect (e.g., 30 minutes post-administration), the latency to the nociceptive response is measured again.

  • The percentage increase in latency is calculated relative to the baseline.

Von Frey Mechanical Allodynia Assay

Objective: To measure the mechanical withdrawal threshold in a model of hypersensitivity.

Animals: Male Sprague-Dawley rats, weighing 200-250 g.

Procedure:

  • Inflammation is induced by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw 24 hours before testing.

  • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.

  • Test compounds (or vehicle) are applied topically to the inflamed paw.

  • Calibrated von Frey filaments are applied to the plantar surface of the paw with increasing force.

  • The 50% paw withdrawal threshold is determined using the up-down method.

  • The percentage increase in the withdrawal threshold is calculated relative to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

This compound (Hypothesized)

As a histamine analog, this compound is hypothesized to interact with histamine receptors. Its potential analgesic effect could be mediated through antagonism of H1 receptors, which are involved in pain potentiation, or through agonism/antagonism of H3 receptors, which modulate the release of various neurotransmitters in the central nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine_Release Histamine Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Activation Pain_Signal_Potentiation Pain Signal Potentiation H1_Receptor->Pain_Signal_Potentiation Leads to Compound 2-(4-phenyl-thiazol-2-yl) -ethylamine hydrochloride Compound->H1_Receptor Antagonism (?) H3_Receptor H3 Autoreceptor Compound->H3_Receptor Modulation (?) H3_Receptor->Histamine_Release Inhibition

Caption: Hypothesized mechanism of this compound.

Established Drug Signaling Pathways

Diclofenac: A non-steroidal anti-inflammatory drug that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition

Caption: Mechanism of action of Diclofenac.

Capsaicin: The active component of chili peppers, which selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive sensory neurons. Initial activation causes a painful, burning sensation, followed by a period of desensitization, leading to an analgesic effect.

G Capsaicin Capsaicin TRPV1_Receptor TRPV1 Receptor Capsaicin->TRPV1_Receptor Activation Cation_Influx Ca2+/Na+ Influx TRPV1_Receptor->Cation_Influx Desensitization Receptor Desensitization (Analgesia) TRPV1_Receptor->Desensitization Prolonged Activation Leads to Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Depolarization->Pain_Signal

Caption: Mechanism of action of Capsaicin.

Diphenhydramine: A first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor, blocking the actions of histamine which contributes to inflammation and the potentiation of pain signals.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activation Inflammation_Pain Inflammation & Pain Potentiation H1_Receptor->Inflammation_Pain Diphenhydramine Diphenhydramine Diphenhydramine->H1_Receptor Inverse Agonism G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Assessment Animal_Acclimation Animal Acclimation Model_Induction Pain Model Induction (e.g., CFA, Formalin) Animal_Acclimation->Model_Induction Baseline_Measurement Baseline Nociceptive Measurement (e.g., von Frey, Hot Plate) Model_Induction->Baseline_Measurement Grouping Randomization into Treatment Groups Baseline_Measurement->Grouping Admin_Test Administer Test Compound: 2-(4-phenyl-thiazol-2-yl) -ethylamine hydrochloride Grouping->Admin_Test Admin_Control Administer Vehicle Control Grouping->Admin_Control Admin_Established Administer Established Drugs: Diclofenac, Capsaicin, Diphenhydramine Grouping->Admin_Established Post_Treat_Measurement Post-treatment Nociceptive Measurement Admin_Test->Post_Treat_Measurement Admin_Control->Post_Treat_Measurement Admin_Established->Post_Treat_Measurement Data_Analysis Data Analysis & Comparison Post_Treat_Measurement->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Safety Operating Guide

Proper Disposal of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid direct skin contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".[2][4] Do not use abbreviations or chemical formulas.[2]

  • Segregation: Keep this waste stream separate from other chemical wastes to prevent accidental mixing of incompatible substances.[1][5][6] Store acids and bases separately, and keep this hydrochloride salt away from strong bases.[5]

2. Container Management:

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the compound. The original container is often a suitable option.[1][4] Ensure the container has a secure, tightly fitting cap.[5][7]

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[8] Keep the container closed except when adding waste.[1][7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7][9] This area should be at or near the point of waste generation.[7][9]

  • Secondary Containment: All liquid hazardous waste, including solutions of this compound, should be stored in secondary containment to prevent spills.[1][4]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory's SAA (e.g., typically a maximum of 55 gallons).[9]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][7]

  • Professional Disposal: The EHS department will arrange for the ultimate disposal of the chemical through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][7][10]

5. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow

DisposalWorkflow Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste PPE->Segregate Label Label Container with Full Chemical Name Segregate->Label Container Use Compatible, Sealed Container Label->Container SAA Store in Designated Satellite Accumulation Area (SAA) Container->SAA EHS Contact Environmental Health & Safety (EHS) SAA->EHS Pickup Scheduled Waste Pickup EHS->Pickup Disposal Final Disposal by Licensed Service Pickup->Disposal End Disposal Complete Disposal->End

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Personal protective equipment for handling 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride (CAS No. 124534-88-9). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[4]
Body Protection Laboratory CoatA full-length lab coat should be worn and properly fastened to protect against accidental spills.[3][4]
Respiratory Protection NIOSH-approved RespiratorRequired when handling quantities that may generate dust or in areas with inadequate ventilation.[4]

Experimental Protocols: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound.[4]

1. Preparation and Area Setup:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[4]

  • Verify that an emergency spill kit, eyewash station, and safety shower are readily accessible.[2]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to control dust.[4]

  • Use disposable weighing boats or paper to handle the solid material, minimizing the generation of dust.[4]

  • Keep the primary container tightly sealed when not in use.[4][5]

3. Dissolution:

  • When preparing solutions, slowly add the solid this compound to the solvent with stirring.[4]

  • All dissolution procedures should be conducted within a fume hood.[3][4]

  • Be mindful of potential exothermic reactions, especially when dissolving in strong acids or bases.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a certified chemical fume hood.[4]

  • Ensure all glassware and containers are clearly and accurately labeled.[2]

  • Avoid working alone when handling hazardous materials.[5]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination.

  • Gloves: After handling the chemical, remove gloves using the proper technique (without touching the outside of the glove with bare hands) and dispose of them in a designated hazardous waste container.[3]

  • Lab Coat: If significant contamination occurs, carefully remove the lab coat and place it in a labeled, sealed bag for professional decontamination or disposal according to institutional guidelines. Do not take contaminated lab coats home.

  • Respirator Cartridges: Used respirator cartridges should be disposed of as hazardous waste in accordance with the manufacturer's recommendations and institutional protocols.

  • Other Disposable PPE: Any other contaminated disposable items, such as weighing paper or disposable lab coats, should be placed in a designated hazardous waste container.[3]

Workflow for Handling 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloridedot

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Set up in Fume Hood check_safety Verify Safety Equipment (Eyewash, Spill Kit) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment doff_ppe Doff Contaminated PPE experiment->doff_ppe dispose_waste Dispose of PPE in Hazardous Waste doff_ppe->dispose_waste clean_area Clean Work Area dispose_waste->clean_area

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.